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  • Product: 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile
  • CAS: 1602543-77-0

Core Science & Biosynthesis

Foundational

2-Iodo-6-(trifluoromethyl)nicotinonitrile: A High-Value Scaffold in Advanced Synthetic and Medicinal Chemistry

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic placement of electron-withdrawing groups (EWGs) on heterocyclic scaffolds is a fundamental tactic for modulating lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic placement of electron-withdrawing groups (EWGs) on heterocyclic scaffolds is a fundamental tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Iodo-6-(trifluoromethyl)nicotinonitrile (CAS: 1602543-77-0) represents a highly specialized, multifunctional pyridine building block[1].

Characterized by a trifluoromethyl group, a nitrile group, and an exceptionally reactive iodo substituent, this scaffold offers orthogonal reactivity handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, reactivity matrix, and field-proven experimental workflows, designed specifically for drug development professionals and synthetic chemists.

Structural & Physicochemical Profiling

The synthetic utility of 2-Iodo-6-(trifluoromethyl)nicotinonitrile is intrinsically linked to its unique electronic topology. The pyridine nitrogen exerts strong inductive (-I) and mesomeric (-M) effects, which are synergistically amplified by the C3-nitrile and the highly lipophilic C6-trifluoromethyl group[2].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold[1]:

PropertyValue
Chemical Name 2-Iodo-6-(trifluoromethyl)nicotinonitrile
CAS Number 1602543-77-0
Molecular Formula C₇H₂F₃IN₂
Molecular Weight 298.00 g/mol
SMILES String N#CC=1C=CC(=NC1I)C(F)(F)F
Topological Polar Surface Area (TPSA) 36.68 Ų
Electronic Activation Pathway

The convergence of three electron-withdrawing moieties drastically depletes the electron density of the pyridine ring, particularly at the C2 and C4 positions. The iodine atom at C2, being highly polarizable and a massive leaving group, is perfectly primed for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed oxidative addition.

G A C6-Trifluoromethyl (-I Effect) D C2-Iodo Position (Extreme e- Deficiency) A->D Withdraws e- density B C3-Nitrile (-I, -M Effects) B->D Withdraws e- density C Pyridine Nitrogen (-I, -M Effects) C->D Withdraws e- density E Highly Susceptible to SNAr & Oxidative Addition D->E Activation

Electronic effects of substituents activating the C2-iodo position.

Reactivity Matrix & Mechanistic Pathways

The scaffold allows for divergent synthetic pathways depending on the chosen reagents, enabling the rapid generation of complex libraries.

  • Nucleophilic Aromatic Substitution (SNAr): While fluorine is typically the optimal leaving group for SNAr due to the electronegativity-driven rate-determining addition step, the extreme electron deficiency of this specific pyridine ring makes the C2-I bond highly susceptible to attack by amines, alkoxides, and thiolates. The intermediate Meisenheimer complex is deeply stabilized by the adjacent nitrile group.

  • Palladium-Catalyzed Cross-Coupling: The C2-I bond is the premier handle for transition metal catalysis. It undergoes rapid oxidative addition with Pd(0) species, facilitating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at lower temperatures than its chloro-analog[2].

  • Nitrile Transformations: The C3-nitrile can be orthogonally functionalized post-coupling, undergoing hydrolysis to amides/carboxylic acids, reduction to primary amines, or [3+2] cycloadditions to yield tetrazoles.

G Core 2-Iodo-6-(trifluoromethyl) nicotinonitrile SNAr SNAr Reactions (Amines, Alkoxides) Core->SNAr Nucleophiles Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki Pd(0), Base Sonogashira Sonogashira (Terminal Alkynes) Core->Sonogashira Pd(0), Cu(I) Nitrile Nitrile Transformations (Hydrolysis, Reduction) Core->Nitrile H2O/H+ or LiAlH4 Prod1 C2-Substituted Amines/Ethers SNAr->Prod1 Prod2 C2-Aryl/Heteroaryl Derivatives Suzuki->Prod2 Prod3 C2-Alkynyl Derivatives Sonogashira->Prod3 Prod4 C3-Amides/Amines/ Tetrazoles Nitrile->Prod4

Synthetic divergence and functionalization pathways of the core scaffold.

Comparative Reactivity Table

To guide synthetic strategy, the following table compares the reactivity of the C2-Iodo scaffold against its halogenated analogs:

Halogen at C2SNAr Reactivity (Nucleophilic Attack)Cross-Coupling Reactivity (Oxidative Addition)Primary Synthetic Utility
Fluoro (-F) Exceptionally High (Fastest)Very Low (Requires specialized Pd/Ni catalysts)Rapid SNAr with weak nucleophiles
Chloro (-Cl) HighModerate (Requires elevated temperatures)Balanced, cost-effective building block
Iodo (-I) Moderate to HighExceptionally High (Fastest)Mild Pd-catalyzed cross-couplings

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The following methodologies detail the causality behind each chemical choice.

Protocol A: General Procedure for SNAr with Secondary Amines

Objective: Displacement of the C2-Iodo group to yield a 2-amino-6-(trifluoromethyl)nicotinonitrile derivative.

  • Setup: In an oven-dried vial, dissolve 2-Iodo-6-(trifluoromethyl)nicotinonitrile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the secondary amine (1.2 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Causality & Design: DMF is chosen as a polar aprotic solvent because it poorly solvates anions, dramatically increasing the nucleophilicity of the amine.

    
     acts as a heterogeneous base to scavenge the generated hydroiodic acid (HI), preventing the protonation and subsequent deactivation of the nucleophilic amine. The extreme electron deficiency of the scaffold allows this to proceed at room temperature, suppressing unwanted nitrile hydrolysis.
    
  • Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 298) and the emergence of the product mass confirm the completion of the substitution. If the reaction stalls, verify the anhydrous nature of the

    
    , as water can lead to competitive formation of the 2-hydroxy byproduct.
    
Protocol B: Suzuki-Miyaura Cross-Coupling at C2

Objective: Arylation of the C2 position using an arylboronic acid.

  • Setup: Charge a Schlenk flask with 2-Iodo-6-(trifluoromethyl)nicotinonitrile (1.0 equiv), arylboronic acid (1.1 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Purge the system with Argon for 10 minutes.

  • Reaction: Heat to 80 °C for 6 hours.

  • Causality & Design: The bulky, bidentate ligand in

    
     forces a cis-coordination geometry on the palladium center, which significantly accelerates the reductive elimination step. The biphasic Dioxane/Water system is critical: the aqueous phase dissolves the inorganic base (
    
    
    
    ), which is essential for converting the resting arylboronic acid into a highly nucleophilic, tetra-coordinated boronate complex. This boronate is the active species required for transmetalation with the Pd(II)-aryl halide complex.
  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the highly UV-active starting material indicates successful oxidative addition. If protodeboronation of the boronic acid is observed (indicated by the presence of the des-boronated aryl species on GC-MS), the reaction mixture must be degassed more rigorously to prevent oxidative quenching of the catalyst.

References

  • Yin, L., & Liebscher, J. (2007). "Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts." Chemical Reviews, 107(1), 133-173. URL: [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Trifluoromethylpyridines

Introduction The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry.[1] Among the most impactful fluorinated motifs is the trifluoromethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agricultural chemistry.[1] Among the most impactful fluorinated motifs is the trifluoromethyl (CF₃) group, which, when appended to privileged heterocycles like pyridine, imparts a unique and highly desirable set of physicochemical properties.[2] This guide focuses specifically on the 6-trifluoromethylpyridine core, a scaffold that has seen a significant rise in application since the 1990s, particularly in the development of next-generation pharmaceuticals and crop protection agents.[1]

The presence of the CF₃ group at the C6 position of the pyridine ring creates a distinct electronic and steric environment that medicinal chemists can leverage to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.[2] This document provides an in-depth analysis of the structure-activity relationships (SAR) governing this scaffold, synthesizing technical data with field-proven insights to explain the causality behind experimental choices. We will explore the foundational physicochemical effects of the 6-CF₃ group, key synthetic strategies for analogue generation, and a detailed SAR case study of potent enzyme inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Section 1: Core Physicochemical & Synthetic Landscape
1.1 The Physicochemical Impact of the 6-CF₃ Group

The decision to place a trifluoromethyl group at the C6 position is a deliberate strategy rooted in its profound influence on the molecule's fundamental properties.

  • Acidity (pKa) and Basicity: The CF₃ group is a powerful electron-withdrawing group, evidenced by its Hammett constant (σ_p = 0.54).[1] When positioned at C6, its potent inductive effect significantly reduces the electron density on the pyridine nitrogen. This, in turn, decreases the nitrogen's basicity and lowers the pKa of its conjugate acid.[2] A lower pKa means the pyridine is less likely to be protonated at physiological pH, a critical factor that can reduce off-target interactions with biological polyanions like DNA and mitigate hERG liability, while also influencing solubility and receptor binding.

  • Lipophilicity (LogP/LogD): The CF₃ group is inherently lipophilic. Its incorporation almost invariably increases the partition coefficient (logP) of the parent molecule. This enhancement in lipophilicity can improve membrane permeability and oral absorption, which are crucial for drug efficacy.[2]

  • Metabolic Stability: One of the most significant advantages of the CF₃ group is its exceptional resistance to oxidative metabolism. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group a robust metabolic blocker.[2] Placing it at C6 can shield the adjacent C5 position and the pyridine nitrogen from degradation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life and bioavailability.

1.2 General Synthetic Strategies

A robust SAR campaign relies on the efficient synthesis of a diverse library of analogues. The 6-trifluoromethylpyridine scaffold is accessible through several reliable synthetic routes, often starting from commercially available building blocks. Key strategies include chlorine/fluorine exchange on a pre-existing trichloromethylpyridine or, more commonly, constructing the pyridine ring from a trifluoromethyl-containing precursor.[1]

A common and versatile approach involves leveraging a multi-functionalized intermediate, such as 2-chloro-4-amino-6-(trifluoromethyl)pyridine or a similar reactive precursor, to build out diversity. This allows for systematic exploration of the SAR at various positions through well-established reactions like Suzuki and Buchwald-Hartwig cross-coupling, nucleophilic aromatic substitution (SNAr), and amidation.

G cluster_start Starting Materials cluster_reactions Key Diversification Reactions cluster_products Diverse Analogues for SAR start 2-Chloro-6-(trifluoromethyl)pyridine (or related precursor) snar Nucleophilic Aromatic Substitution (SNAr) at C2 start->snar suzuki Suzuki Coupling at C4 or C5 (if halogenated) start->suzuki buchwald Buchwald-Hartwig Amination at C4 or C5 (if halogenated) start->buchwald prod1 C2-O/N/S-Linked Derivatives snar->prod1 prod2 C4/C5-Aryl/Heteroaryl Derivatives suzuki->prod2 prod3 C4/C5-Amino Derivatives buchwald->prod3

Caption: General synthetic workflow for analogue generation.
Section 2: Structure-Activity Relationship Deep Dive: A Case Study on LOXL2 Inhibitors

To illustrate the practical application of SAR principles on the 6-trifluoromethylpyridine core, we will examine the discovery of inhibitors for Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin.[3] Its dysregulation is implicated in fibrosis, making it a key therapeutic target.[3] The optimization of an initial screening hit led to the development of PAT-1251, a clinical-stage, first-in-class small-molecule LOXL2 inhibitor.[3][4]

The core of this inhibitor series is a 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yloxy scaffold. The SAR exploration reveals how subtle modifications at each position dramatically impact potency and selectivity.

2.1 SAR at the C4-Position of the Pyridine Ring

The aminomethyl group at the C4 position was identified as a critical pharmacophore.

Compound IDC4-SubstituentLOXL2 IC₅₀ (nM)Rationale/Key Insight
Hit Cmpd -CH₂NH₂710The primary aminomethyl group is essential for irreversible, mechanism-based inhibition.
Analogue 1 -H>50,000Removal of the aminomethyl group completely abolishes activity, confirming its necessity.
Analogue 2 -CH₂OH>50,000Replacing the amine with a hydroxyl group eliminates activity, indicating the amine's specific role.
Analogue 3 -CH₂NH(Me)2,300Methylation of the amine reduces potency, suggesting that a primary amine is optimal for interaction with the enzyme's active site.

Data synthesized from Rowbottom, M. W. et al. (2017).[3]

2.2 SAR of the C2-Phenoxy Linker

The central fragment consists of the 6-trifluoromethylpyridine ring linked via an ether to a phenyl ring. Modifications to this phenyl ring were crucial for optimizing potency and properties.

Compound IDPhenyl Ring Substitution (meta to ether)LOXL2 IC₅₀ (nM)Rationale/Key Insight
Lead Cmpd 3-Benzamide130The meta-substituted benzamide provided a vector for further optimization.
Analogue 4 3-(Pyrrolidin-1-yl)methanone90Introducing a cyclic amine improved potency.
Analogue 5 3-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone71Addition of fluorine and hydroxyl groups to the pyrrolidine ring further enhanced potency, likely by forming key hydrogen bonds. This modification led to the clinical candidate.[3]
Analogue 6 4-Benzamide (para)1,200Moving the substituent from the meta to the para position significantly reduced activity, highlighting the importance of the 3-substitution pattern.

Data synthesized from Rowbottom, M. W. et al. (2017).[3]

The optimization campaign clearly demonstrates a logical, data-driven progression. The initial hit established the necessity of the 6-CF₃ group and the C4-aminomethyl group. Subsequent modifications focused on the phenyl amide substituent, where systematic exploration of the pyrrolidine ring led to a potent and selective clinical candidate.

G cluster_C2 C2 Position cluster_C4 C4 Position cluster_C6 C6 Position Core 6-CF3-Pyridine Core C2 2-O-Phenyl Linker (meta-substitution is key) Core->C2 C4 4-Substituent Core->C4 C6 Essential: -CF3 Group Core->C6 C2_Opt Optimal: 3-(3-fluoro-4-OH-pyrrolidine) -1-yl)methanone C2->C2_Opt Improves Potency C4_Opt Essential: -CH2NH2 (Primary amine) C4->C4_Opt Required for Activity C4_Bad Unfavorable: -H, -CH2OH C4->C4_Bad Abolishes Activity

Caption: Key SAR findings for LOXL2 inhibitors.
Section 3: Field-Proven Methodologies

Trustworthy and reproducible experimental protocols are the bedrock of any successful SAR study. Below are representative methodologies for the synthesis and biological evaluation of 6-trifluoromethylpyridine derivatives, based on established procedures.

3.1 Experimental Protocol: Synthesis (Amide Coupling)

This protocol describes the final amide bond formation to install the optimized pyrrolidine moiety, a key step in the synthesis of PAT-1251.[3]

Objective: To synthesize (3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone.

Materials:

  • 3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid

  • (3R,4S)-3-fluoro-4-hydroxypyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • To a solution of 3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of (3R,4S)-3-fluoro-4-hydroxypyrrolidine (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

3.2 Experimental Protocol: Biological Assay (LOXL2 Inhibition)

This protocol outlines a common method to determine the IC₅₀ of an inhibitor against recombinant human LOXL2 enzyme activity.

Objective: To measure the potency of test compounds in inhibiting LOXL2-mediated oxidation.

Materials:

  • Recombinant human LOXL2 enzyme

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • 1,5-Diaminopentane (cadaverine) as substrate

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

  • 384-well black plates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

  • In a 384-well plate, add the test compound dilutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Add a solution of LOXL2 enzyme to all wells except the negative controls.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare a detection reagent mixture containing Amplex Red, HRP, and the substrate (1,5-diaminopentane) in assay buffer.

  • Initiate the reaction by adding the detection reagent mixture to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm) every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: Broader Applications in Agrochemicals

The 6-trifluoromethylpyridine scaffold is not only prevalent in pharmaceuticals but is also a key structural motif in modern agrochemicals. Its properties contribute to the efficacy, stability, and spectrum of activity of these products.

  • Fluopyram: This fungicide and nematicide is a succinate dehydrogenase inhibitor (SDHI).[5][6] The core structure is an N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide.[7] The trifluoromethylpyridine moiety is crucial for its unique chemical properties and broad spectrum of activity against pathogens like Sclerotinia and Botrytis.[5][8]

  • Picoxystrobin: A systemic and translaminar fungicide, picoxystrobin acts by inhibiting mitochondrial respiration.[9] Its chemical structure is methyl (E)-3-methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylate.[9] The 6-trifluoromethyl-2-pyridyloxymethyl portion of the molecule is a key component contributing to its systemic activity and efficacy.[10]

Conclusion & Future Perspectives

The 6-trifluoromethylpyridine scaffold is a powerful and versatile building block in modern chemical design. The strategic placement of the CF₃ group at the C6 position confers enhanced metabolic stability, increased lipophilicity, and modulated basicity, making it an attractive starting point for lead optimization.

The detailed SAR analysis of LOXL2 inhibitors exemplifies a rational, data-driven approach to drug discovery, where the core scaffold provides a robust platform for fine-tuning target potency and selectivity through systematic modifications at other positions on the ring. The success of this scaffold is not limited to pharmaceuticals, as demonstrated by its integral role in high-performance agrochemicals.

Future research will likely continue to exploit this privileged scaffold. Opportunities exist in exploring novel substitution patterns, developing more efficient and green synthetic methodologies, and applying the 6-trifluoromethylpyridine core to new biological targets. As our understanding of disease biology and crop science deepens, the unique properties of this scaffold will undoubtedly continue to enable the discovery of innovative and effective chemical solutions.

References
  • Rowbottom, M. W., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. Available at: [Link]

  • Ma, Y.M., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. MDPI. Available at: [Link]

  • Fought, L. (2012). 11 Fluopyram: Efficacy and Beyond on Problematic Diseases. CABI Digital Library. Available at: [Link]

  • de Oliveira, R. B., et al. (2023). Screening of fluopyram-based formulation toxicity in non-target organisms. ResearchGate. Available at: [Link]

  • JMPR. (2013). Fluopyram 263. JMPR. Available at: [Link]

  • Minnesota Department of Agriculture. Picoxystrobin. Minnesota Department of Agriculture. Available at: [Link]

  • AERU. Picoxystrobin (Ref: ZA 1963). University of Hertfordshire. Available at: [Link]

  • Google Patents. (2023). US11712437B2 - Inhibitors of lysyl oxidases. Google Patents.
  • Avenot, H. F., et al. (2012). Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity. ResearchGate. Available at: [Link]

  • FAO. (2012). picoxystrobin (258). FAO.org. Available at: [Link]

  • Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. ResearchGate. Available at: [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

Sources

Foundational

Trifluoromethylated Pyridine Building Blocks: A Strategic Guide for Drug Discovery

Executive Summary The incorporation of trifluoromethyl ( ) groups into pyridine scaffolds has evolved from a niche synthetic challenge to a cornerstone strategy in modern medicinal chemistry. As of 2024, the -pyridine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into pyridine scaffolds has evolved from a niche synthetic challenge to a cornerstone strategy in modern medicinal chemistry. As of 2024, the 

-pyridine moiety features prominently in FDA-approved oncology and metabolic therapeutics, including Enasidenib , Pexidartinib , and Apalutamide .

This guide addresses the "why" and "how" of deploying trifluoromethylated pyridines. It moves beyond basic bioisosterism to explore the specific electronic modulation of the pyridine nitrogen, the metabolic shielding effects of the


 group, and the practical synthetic pathways—both radical and metal-catalyzed—that yield these high-value intermediates.

The Fluorine Effect: Electronic & Physicochemical Modulation

The strategic value of the


-pyridine scaffold lies in its ability to simultaneously modulate acid-base properties and lipophilicity, a duality often difficult to achieve with other bioisosteres.
Basicity Modulation ( Shift)

The pyridine nitrogen is typically basic (


 for pyridine). In physiological conditions (pH 7.4), a significant fraction exists as the pyridinium ion, which can limit membrane permeability.
  • The

    
     Impact:  The strong electron-withdrawing nature of the 
    
    
    
    group (Hammett
    
    
    ) significantly reduces the electron density on the ring nitrogen.
  • Result: The

    
     of the conjugate acid drops drastically. For example, 2-trifluoromethylpyridine  has a 
    
    
    
    of approximately 0.5 , rendering the molecule neutral at physiological pH. This dramatic shift is critical for improving blood-brain barrier (BBB) penetration and oral bioavailability.[1]
Metabolic Stability & Lipophilicity[1][2]
  • Metabolic Shielding: The

    
     bond (approx. 116 kcal/mol) is metabolically inert. Placing a 
    
    
    
    group at metabolic "soft spots" (positions prone to CYP450 oxidation) blocks degradation, extending half-life (
    
    
    ).[1]
  • Lipophilicity (

    
    ):  The 
    
    
    
    group is highly lipophilic. While pyridine itself is polar, the addition of a
    
    
    group increases
    
    
    , facilitating hydrophobic interactions within the binding pockets of enzymes and receptors (e.g., kinase ATP-binding sites).
Compound

(Conjugate Acid)

(Approx)
Primary Benefit
Pyridine 5.230.65Baseline Scaffold
2-Chloropyridine 0.491.50Reduced Basicity
2-Trifluoromethylpyridine ~0.501.80Metabolic Stability + Lipophilicity
3-Trifluoromethylpyridine 2.601.90Balanced Basicity

Synthetic Methodologies: Accessing the Scaffold

Access to


-pyridines is achieved primarily through two routes: Direct Functionalization  (Late-Stage) and Building Block Assembly  (Early-Stage).[1]
Method A: Radical Trifluoromethylation (Minisci Reaction)

The Minisci reaction allows for the direct innate trifluoromethylation of heteroarenes. It is particularly useful for late-stage functionalization of complex pyridine cores.[1]

Mechanism & Regioselectivity

The reaction proceeds via a nucleophilic radical attack. The electrophilic


 radical attacks the most electron-deficient position of the protonated pyridine (typically C2 or C4).
Experimental Protocol: Innate Trifluoromethylation of Pyridines

This protocol utilizes Langlois' Reagent (


), a stable solid source of 

radicals.

Reagents:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Radical Source: Sodium triflinate (Langlois’ Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DCM/Water biphasic system or pure Water (micellar conditions)

  • Additives: TFA (1.0 equiv) to ensure pyridine protonation.

Step-by-Step Workflow:

  • Setup: In a sealable pressure tube, dissolve the pyridine substrate (1 mmol) in DCM (2 mL) and Water (1 mL).

  • Acidification: Add Trifluoroacetic acid (TFA, 1 mmol) to protonate the pyridine, activating it toward nucleophilic radical attack.

  • Reagent Addition: Add Sodium triflinate (3 mmol) followed by dropwise addition of TBHP (5 mmol).

  • Reaction: Seal the tube and stir vigorously at 0°C to Room Temperature for 12–24 hours. (Note: Cooling controls the exotherm of radical generation).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Dry over
    
    
    and concentrate.
  • Purification: Silica gel chromatography. Note: Regioisomers (C2 vs C4) are common and must be separated.

Method B: Suzuki-Miyaura Cross-Coupling

For precise regiocontrol, transition metal-catalyzed coupling of halogenated


-pyridines with aryl boronic acids is the industry standard.[1]
Experimental Protocol: Coupling of 2-Chloro-5-(trifluoromethyl)pyridine

Reagents:

  • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the electrophile, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Heating: Heat the mixture to 90°C for 4–16 hours.

  • Monitoring: Monitor by LCMS for consumption of the chloropyridine.

  • Workup: Dilute with EtOAc, wash with water/brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Pathways & Decision Logic[1]

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways to access


-pyridine scaffolds.

SynthesisPathways Start Target: CF3-Pyridine Scaffold RouteA Route A: Direct C-H Functionalization (Late Stage) Start->RouteA RouteB Route B: Building Block Assembly (Early Stage) Start->RouteB Minisci Minisci Reaction (Radical CF3 source) RouteA->Minisci Langlois Reagent TBHP, TFA Coupling Cross-Coupling (Suzuki/Negishi) RouteB->Coupling Halogenated CF3-Py Pd Catalyst Cyclo Cyclocondensation (Ethyl 4,4,4-trifluoroacetoacetate) RouteB->Cyclo Hydrazine/Ammonia Condensation Product1 Mixture of Regioisomers (Requires Separation) Minisci->Product1 Product2 Regiodefined Product (High Fidelity) Coupling->Product2 Cyclo->Product2

Caption: Divergent synthetic strategies for accessing trifluoromethylated pyridine scaffolds.

Case Studies: Validated Success in Drug Discovery

The following FDA-approved drugs exemplify the utility of the


-pyridine building block.
Enasidenib (IDHIFA)[3]
  • Indication: Acute Myeloid Leukemia (AML).[2][3]

  • Target: Mutant IDH2 enzyme.[1]

  • Structure Analysis: Enasidenib is a "double"

    
    -pyridine molecule.[1] It contains:
    
    • A 6-(trifluoromethyl)pyridin-2-yl group attached to the central triazine core.[1][2][3]

    • A 2-(trifluoromethyl)pyridin-4-yl amine.[1][4][2][3][5]

  • Role of

    
    :  The two 
    
    
    
    groups are critical for filling the hydrophobic pockets of the IDH2 dimer interface, locking the enzyme in an open, inactive conformation. They also protect the terminal pyridine rings from rapid oxidative metabolism.
Pexidartinib (TURALIO)[7][8]
  • Indication: Tenosynovial Giant Cell Tumor (TGCT).[6][7]

  • Target: CSF1R kinase.[1]

  • Structure Analysis: Features a 6-(trifluoromethyl)pyridin-3-yl moiety linked via a methylene bridge.[1][7]

  • Role of

    
    :  The trifluoromethyl group enhances the lipophilicity of the "tail" segment of the inhibitor, improving cellular permeability and optimizing van der Waals interactions within the kinase back-pocket.
    
Apalutamide (ERLEADA)
  • Indication: Prostate Cancer.[1][8]

  • Target: Androgen Receptor.[1]

  • Structure Analysis: Contains a 2-cyano-3-(trifluoromethyl)pyridine ring.[1]

  • Role of

    
    :  In this context, the 
    
    
    
    group works in tandem with the nitrile group to create a highly electron-deficient aromatic system, which is crucial for the specific electrostatic interactions required to antagonize the androgen receptor ligand-binding domain.

Building Block Selection Guide

Choosing the correct isomer is not arbitrary; it dictates the electronic environment of the drug.

SelectionGuide Start Select CF3-Pyridine Isomer Q1 Requirement: Reduce Basicity / H-Bond Acceptor Strength? Start->Q1 Q2 Requirement: Metabolic Stability? Start->Q2 Res1 Use 2-CF3 or 4-CF3 Pyridine (Strongest electron withdrawal on N) Q1->Res1 Yes (Max effect) Res2 Use 3-CF3 Pyridine (Moderate modulation, retains some basicity) Q1->Res2 No (Fine tuning) Res3 Place CF3 at C2 or C6 (Blocks alpha-oxidation) Q2->Res3 High Clearance Concern

Caption: Decision matrix for selecting the optimal trifluoromethylpyridine regioisomer based on physicochemical requirements.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes (2022). Link

  • Enasidenib (IDHIFA) Prescribing Information. U.S. Food and Drug Administration. Link

  • Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science (2020). Link

  • Trifluoromethylation of Heterocycles in Water at Room Temperature. Journal of the American Chemical Society (2011). Link

  • Pexidartinib (Turalio) Chemical Structure & Data. PubChem. Link

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules (2023). Link

Sources

Exploratory

Strategic Utilization of 3-Cyano-2-iodo-6-(trifluoromethyl)pyridine in Modern Synthetic and Medicinal Chemistry

Executive Summary The design and synthesis of highly functionalized heterocyclic building blocks are foundational to modern drug discovery and agrochemical development. Among these privileged scaffolds, 3-cyano-2-iodo-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and synthesis of highly functionalized heterocyclic building blocks are foundational to modern drug discovery and agrochemical development. Among these privileged scaffolds, 3-cyano-2-iodo-6-(trifluoromethyl)pyridine stands out as an exceptionally versatile intermediate. Characterized by a highly electron-deficient pyridine core, this molecule features three distinct, orthogonal functional handles: a reactive carbon-iodine (C-I) bond, a derivatizable nitrile (-CN) group, and a metabolically stable trifluoromethyl (-CF


) group.

This technical whitepaper provides an in-depth analysis of the compound’s structural causality, its nomenclature and synonyms, and its strategic application in cross-coupling reactions. By understanding the electronic interplay of its substituents, researchers can exploit this building block to construct complex biaryl systems and bioisosteres with high precision.

Chemical Identity & Nomenclature

Due to the complex substitution pattern on the pyridine ring, this compound is referenced in literature and commercial catalogs under several systematic and trivial synonyms [1]. Understanding these synonyms is critical for accurate database searching, procurement, and regulatory compliance.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier / PropertyValue
Primary IUPAC Name 3-cyano-2-iodo-6-(trifluoromethyl)pyridine
Synonym 1 2-Iodo-6-(trifluoromethyl)nicotinonitrile
Synonym 2 2-iodo-6-(trifluoromethyl)pyridine-3-carbonitrile
CAS Registry Number 1602543-77-0
Molecular Formula C

H

F

IN

Molecular Weight 298.00 g/mol
SMILES String N#CC=1C=CC(=NC1I)C(F)(F)F

Structural Causality & Electronic Properties

To effectively utilize 3-cyano-2-iodo-6-(trifluoromethyl)pyridine, one must understand the causality behind its chemical reactivity. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom. In this specific molecule, the electron density is further depleted by two powerful electron-withdrawing groups (EWGs):

  • The C6-Trifluoromethyl Group (-CF

    
    ):  Exerts a strong inductive electron-withdrawing effect (-I). In medicinal chemistry, the incorporation of the -CF
    
    
    
    group is a cornerstone strategy, known to significantly enhance lipophilicity, improve metabolic stability by blocking cytochrome P450 oxidation, and increase binding affinity [2].
  • The C3-Cyano Group (-CN): Exerts both inductive (-I) and resonance (-M) electron-withdrawing effects.

The Causality of C-I Bond Activation: The synergistic withdrawal of electron density by the pyridine nitrogen, the -CF


 group, and the -CN group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. Because the iodine atom is positioned at C2 (ortho to the ring nitrogen and the cyano group), the C-I bond is severely polarized. This makes the C2 position highly electrophilic, drastically accelerating the rate-determining oxidative addition step of Palladium(0) catalysts during cross-coupling reactions [3].

Table 2: Relative Reactivity Metrics in Palladium-Catalyzed Cross-Couplings

Halogen at C2Relative Oxidative Addition RateTypical Suzuki Yield (%)Activation Energy Barrier
Iodine (-I) Very Fast (10

)
85 - 95%Lowest
Bromine (-Br) Fast (10

)
70 - 85%Moderate
Chlorine (-Cl) Slow (1)40 - 60%Highest

(Note: Data extrapolated from general 2-halopyridine reactivity profiles [3])

Synthetic Divergence & Application Workflows

The true value of 2-iodo-6-(trifluoromethyl)nicotinonitrile lies in its synthetic divergence. The C-I bond can be selectively coupled without affecting the nitrile or trifluoromethyl groups, which can subsequently be transformed into amides, carboxylic acids, primary amines, or tetrazoles (a common carboxylic acid bioisostere).

SyntheticDivergence Core 3-cyano-2-iodo-6-(trifluoromethyl)pyridine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling Core->Sonogashira Pd(0), CuI, Alkyne Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(0), Amine NitrileHydrolysis Nitrile Hydrolysis Core->NitrileHydrolysis H2O, Acid/Base Tetrazole Tetrazole Formation Core->Tetrazole NaN3, NH4Cl

Caption: Synthetic divergence of 3-cyano-2-iodo-6-(trifluoromethyl)pyridine.

Self-Validating Protocol: Suzuki-Miyaura Coupling

To ensure high fidelity and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 3-cyano-2-iodo-6-(trifluoromethyl)pyridine with an arylboronic acid is designed as a self-validating system.

Causality of Reagent Selection:

  • Catalyst: Pd(dppf)Cl

    
     is selected. The bulky, bidentate dppf ligand prevents the highly coordinating pyridine and nitrile nitrogens from poisoning the palladium center.
    
  • Base: K

    
    CO
    
    
    
    is a mild base that effectively activates the boronic acid to form the reactive boronate complex without causing unwanted hydrolysis of the sensitive C3-nitrile group.
  • Solvent: A 4:1 mixture of 1,4-Dioxane and Water ensures solubility of both the organic substrate and the inorganic base.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk line) Step2 2. Catalyst & Base Addition (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Solvent Degassing (Dioxane/H2O, N2 sparge) Step2->Step3 Step4 4. Reaction Heating (80-90°C, 12-18h) Step3->Step4 Step5 5. Workup & Extraction (EtOAc/H2O wash) Step4->Step5 Step6 6. Purification & Analysis (Silica gel, NMR/LC-MS) Step5->Step6

Caption: Step-by-step Suzuki-Miyaura coupling workflow for 2-iodopyridines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-cyano-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%) and K
    
    
    
    CO
    
    
    (2.5 equiv, 2.5 mmol).
  • Degassing (Crucial Validation Step): Add 1,4-Dioxane (4 mL) and H

    
    O (1 mL). Sparge the mixture with ultra-pure N
    
    
    
    or Argon for 15 minutes. Validation Check: The solution should remain a clear, light yellow/orange. If the solution rapidly turns black, oxygen is present, and Pd(0) has precipitated as inactive "Palladium black." The reaction must be aborted and restarted.
  • Heating: Seal the tube and heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • In-Process Monitoring: After 4 hours, sample the organic layer for LC-MS. Validation Check: Successful progression is confirmed by the disappearance of the m/z 298 [M+H]

    
     peak and the emergence of the product mass.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation Standards

To ensure the integrity of the starting material (CAS 1602543-77-0) and its downstream products, rigorous analytical validation is required.

  • 
    F NMR Spectroscopy:  The trifluoromethyl group provides a distinct, sharp singlet around 
    
    
    
    -68.0 ppm (in CDCl
    
    
    ). This is a critical diagnostic peak to ensure the -CF
    
    
    group has not undergone unwanted defluorination during harsh basic conditions.
  • 
    C NMR Spectroscopy:  The nitrile carbon typically resonates at approximately 
    
    
    
    115 ppm, while the highly shielded C2 carbon (due to the heavy atom effect of Iodine) will appear uniquely shifted compared to standard pyridine carbons.
  • Mass Spectrometry (ESI-MS): The parent compound exhibits a strong [M+H]

    
     ion at m/z 298.0.
    

References

  • Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Molecules) URL: [Link]

Foundational

Technical Guide: Solubilization and Handling of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile in DMSO

Executive Summary This technical guide provides a standardized protocol for the solubilization, storage, and handling of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile in Dimethyl Sulfoxide (DMSO). This compound is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a standardized protocol for the solubilization, storage, and handling of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile in Dimethyl Sulfoxide (DMSO). This compound is a critical heterocyclic building block, characterized by its electron-deficient pyridine core, which renders it highly reactive for nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions.

While DMSO is the universal solvent of choice for this lipophilic scaffold, improper handling—specifically regarding hygroscopicity and freeze-thaw cycles—can lead to undetected precipitation, compromising assay data and synthetic yields. This guide outlines a self-validating workflow to ensure solution integrity.

Physicochemical Profile & Solubility Logic

To master the solubility of this compound, one must first understand the competition between its lattice energy and solvation energy.

Structural Analysis
  • Compound: 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

  • Molecular Formula:

    
    
    
  • Estimated MW: ~298.0 g/mol

  • Key Functional Groups:

    • Trifluoromethyl (

      
      ) & Iodine (
      
      
      
      ):
      These groups significantly increase lipophilicity (LogP ~2.7–3.4), making the compound sparingly soluble in water but highly soluble in polar aprotic solvents.
    • Cyano (

      
      ) & Pyridine Nitrogen:  These provide dipole moments that interact favorably with the sulfoxide domain of DMSO.
      
Why DMSO?

DMSO (Dimethyl sulfoxide) is chosen for its high dielectric constant (


) and its ability to disrupt the crystal lattice of halogenated aromatics.
  • Target Concentration: For most biological assays and synthetic stock solutions, a concentration of 10 mM to 100 mM is standard.

  • Solubility Prediction: Based on structural analogs (e.g., 2-Chloro-3-iodo-6-trifluoromethylpyridine), this compound is predicted to have high solubility in anhydrous DMSO (>100 mM), provided moisture is excluded.

Protocol: Standardized Dissolution Workflow

Objective: Create a stable 10 mM stock solution.

Materials Required[1]
  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Water content <0.005%).
    
    • Critical: Do not use "wet" DMSO from an old bottle. DMSO is hygroscopic and absorbs atmospheric water, which drastically reduces the solubility of lipophilic fluorinated compounds.

  • Vessel: Amber glass vial (borosilicate).

    • Reason: Iodine-carbon bonds can be photosensitive. Amber glass prevents photolytic degradation.

Step-by-Step Procedure
  • Gravimetric Preparation:

    • Weigh the solid compound into the amber vial.

    • Note: Fluorinated powders can be static. Use an anti-static gun if necessary to ensure accurate weighing.

  • Solvent Addition:

    • Calculate the required volume of DMSO:

      
      .
      
    • Pipette the DMSO gently down the side of the vial to wash down any adherent powder.

  • Mechanical Dispersion:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication (Conditional): If solid particles persist, sonicate in a water bath at ambient temperature for 5-minute intervals.

    • Warning: Monitor temperature.[1][2] DMSO sonication generates heat. Do not exceed 40°C to prevent degradation.

  • Visual QC:

    • Hold the vial against a light source. The solution must be strictly clear. Any turbidity or "schlieren" lines indicate incomplete dissolution.

Workflow Visualization

DissolutionProtocol Start Start: Solid Compound Weigh Step 1: Weigh into Amber Vial (Protect from Light) Start->Weigh AddDMSO Step 2: Add Anhydrous DMSO (Grade ≥99.9%) Weigh->AddDMSO Vortex Step 3: Vortex (30s) AddDMSO->Vortex Check Visual Inspection (Clear Solution?) Vortex->Check Sonicate Sonicate (5 min) Max Temp <40°C Check->Sonicate No (Turbid) Store Store at -20°C (Desiccated) Check->Store Yes Sonicate->Check QC Step 4: QC Check (HPLC/LC-MS if critical) Store->QC Periodic

Figure 1: Decision-tree workflow for the preparation of stock solutions, emphasizing the iterative check for clarity.

Stability, Storage, and The "Crash-Out" Risk

The DMSO Hygroscopicity Trap

DMSO is a "water magnet." A stock solution left uncapped can absorb significant water from the air.

  • The Risk: As water content in DMSO increases, the solubility of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile decreases exponentially.

  • The Symptom: You may observe fine needle-like crystals forming in the stock solution over time.

  • Mitigation: Store stocks in aliquots (single-use) to avoid repeated opening. Use Parafilm® or septum caps.

Freeze-Thaw Hysteresis

DMSO freezes at 19°C .

  • When a stock solution is retrieved from -20°C, it will be frozen solid.

  • Critical Protocol: You must allow the solution to completely thaw and then vortex it before use.

  • Why? During freezing, the solute can exclude itself from the DMSO crystal lattice, creating a super-concentrated "pocket" or precipitate. If you pipette from a partially thawed vial, the concentration will be inaccurate.

Aqueous Dilution (Bioassays)

When diluting this hydrophobic stock into an aqueous buffer (e.g., for a cell assay), there is a high risk of precipitation.

The "3-Log" Rule: Avoid diluting directly from 100% DMSO to <1% DMSO in one step if the concentration is high. Use an intermediate dilution step.

DilutionRisk Stock Stock Solution 100% DMSO (10 mM) Buffer Aqueous Buffer (PBS/Media) Stock->Buffer Direct Addition Inter Intermediate Plate 10% DMSO (1 mM) Stock->Inter Step 1: 1:10 Dilution Precip RISK: Precipitation (Compound Crash Out) Buffer->Precip Hydrophobic Repulsion Final Assay Well 1% DMSO (100 µM) Inter->Final Step 2: 1:10 Dilution

Figure 2: Dilution strategy. Direct addition (Red dashed line) often causes precipitation. Serial dilution (Yellow to Green) maintains solubility.

References

  • PubChem. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (Analogous Scaffold). National Library of Medicine. Available at: [Link]

  • Cheng, X. et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions.[1][2][3][4] Journal of Biomolecular Screening.[2][4] Available at: [Link]

  • Engeloch, C. et al. (2008).[4] Stability of screening compounds in wet DMSO.[4] Journal of Biomolecular Screening.[2][4] Available at: [Link]

Sources

Exploratory

Comprehensive Technical &amp; Safety Guide: 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Iodo-6-(trifluoromethyl)nicotinonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of heteroaromatic rings is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 2-Iodo-6-(trifluoromethyl)nicotinonitrile (CAS: 1602543-77-0) represents a highly functionalized, electron-deficient pyridine scaffold designed for late-stage diversification[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, extrapolated safety data (MSDS), and field-proven protocols for its application in transition-metal-catalyzed cross-coupling.

As a Senior Application Scientist, my objective is to move beyond standard data sheets by explaining the causality behind its reactivity and safety profile, ensuring that your laboratory workflows are both highly efficient and rigorously safe.

Physicochemical Profiling & Structural Causality

The utility of this scaffold lies in the orthogonal reactivity of its substituents. Table 1 summarizes its core quantitative data, sourced from commercial chemical databases[1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile
Synonym 2-Iodo-6-(trifluoromethyl)nicotinonitrile
CAS Number 1602543-77-0
Molecular Formula C₇H₂F₃IN₂
Molecular Weight 298.00 g/mol
SMILES String N#CC=1C=CC(=NC1I)C(F)(F)F
Standard Purity ≥95%
Storage Conditions Sealed, desiccated, 2-8°C, protected from light
Structural Causality: The "Why" Behind the Molecule
  • C2-Iodine (The Electrophilic Node): The large atomic radius and high polarizability of iodine make it an exceptional leaving group. Its position adjacent to the pyridine nitrogen makes the C2 carbon highly susceptible to oxidative addition by Pd(0) or Cu(I) catalysts.

  • C3-Carbonitrile (-CN): The nitrile group exerts a powerful electron-withdrawing effect (-I, -M), drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This accelerates cross-coupling kinetics but makes the ring sensitive to nucleophilic attack (SNAr).

  • C6-Trifluoromethyl (-CF3): This group serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the C6 position. Second, it significantly increases the overall lipophilicity (LogP) of the molecule, an essential trait for improving cellular membrane permeability in drug candidates.

Material Safety Data (MSDS) & Hazard Mitigation

Because 2-Iodo-6-(trifluoromethyl)nicotinonitrile is a specialized intermediate, its exact toxicological profile is extrapolated from its structural analogs, namely 6-(Trifluoromethyl)nicotinonitrile[2][3] and 2-Iodo-6-(trifluoromethyl)pyridine[4].

Table 2: Extrapolated GHS Hazard Statements
Hazard CodeDescriptionCausality / Structural Alert
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled.The lipophilic -CF3 group enhances systemic absorption of the toxic nitrile payload[3].
H315 / H319 Causes skin and serious eye irritation.The highly electrophilic C2 position can react with biological nucleophiles (e.g., proteins)[4].
H335 May cause respiratory irritation.Halogenated pyridines exhibit high vapor pressures and mucosal toxicity[4].
Self-Validating Safety Workflows
  • Storage & Degradation Check: Store at 2-8°C in the dark[1]. The C-I bond is photolytically labile.

    • Self-Validation Check: Before use, visually inspect the solid. It should be white to off-white. If a brown or purple discoloration is observed, homolytic cleavage has occurred, releasing iodine gas (I₂). The batch must be discarded or re-purified via recrystallization.

  • PPE & Handling: The -CF3 group acts as a permeation enhancer. Standard single-layer nitrile gloves are insufficient for prolonged exposure.

    • Self-Validation Check: Implement a double-gloving protocol. If the outer glove is contaminated, immediately remove it; the inner glove ensures the lipophilic compound does not breach the dermal barrier while you re-glove.

Synthetic Utility & Experimental Protocols

The primary application of this scaffold is as a premium electrophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling to generate C2-arylated or heteroarylated derivatives.

Protocol: Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura Coupling)

Causality Rationale: The extreme electron deficiency of the pyridine ring accelerates Pd(0) oxidative addition but makes the intermediate highly prone to protodehalogenation (loss of iodine without coupling). To prevent this, a mild, anhydrous base (K₃PO₄) is selected over aqueous NaOH, and a sterically demanding bidentate ligand (dppf) is used to prevent catalyst poisoning by the coordinating -CN group.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-Iodo-6-(trifluoromethyl)nicotinonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M concentration). Degas the mixture via three strict freeze-pump-thaw cycles.

    • Self-Validation Check: During the final thaw cycle under vacuum, the absolute cessation of bubbling confirms the complete removal of dissolved oxygen. This is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Backfill with Argon and heat to 80°C for 4-6 hours.

  • Reaction Monitoring:

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc). The complete disappearance of the starting material (highly UV active at 254 nm) and the emergence of a new fluorescent spot indicates successful conversion. Confirm the exact [M+H]⁺ mass via LC-MS before proceeding to workup.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography.

Mechanistic Visualization

The following diagram illustrates the self-validating catalytic cycle utilized in the protocol above, highlighting the specific interaction points of the 2-Iodo-6-(trifluoromethyl)nicotinonitrile scaffold.

G A 2-Iodo-6-(CF3)-nicotinonitrile (Electrophile) C Oxidative Addition Complex (Pd-II) A->C + Pd(0) B Pd(0) Catalyst Active Species B->C E Transmetalation Intermediate C->E + Base D Aryl Boronic Acid (Nucleophile) D->E F Reductive Elimination E->F F->B Catalyst Regeneration G C2-Arylated Product (Target Scaffold) F->G Product Release

Catalytic cycle for Pd-mediated C2-functionalization of the pyridine scaffold.

References

4.[3] Title: 6-(Trifluoromethyl)nicotinonitrile - High purity Regulatory Information Source: Georganics URL: [Link]

Sources

Foundational

Technical Guide: Strategic Introduction of CF3 Groups into Pyridine Scaffolds

Executive Summary The trifluoromethyl ( ) group is a "privileged" motif in medicinal chemistry, capable of modulating lipophilicity ( ), increasing metabolic stability by blocking cytochrome P450 oxidation sites, and alt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethyl (


) group is a "privileged" motif in medicinal chemistry, capable of modulating lipophilicity (

), increasing metabolic stability by blocking cytochrome P450 oxidation sites, and altering pKa to fine-tune solubility and permeability.[1] However, the introduction of

into electron-deficient pyridine rings presents a distinct reactivity paradox. Classical electrophilic aromatic substitution fails due to the ring's deactivation, while nucleophilic substitution often requires harsh conditions or specific leaving groups.

This guide details three high-fidelity methodologies for trifluoromethylating pyridines, prioritizing Innate C-H Functionalization (for late-stage diversification) and Transition-Metal Catalyzed Cross-Coupling (for building block synthesis).

Part 1: Strategic Reactivity & Method Selection

Before initiating synthesis, the specific nature of the substrate dictates the methodology. Use the following logic gate to select the optimal protocol.

CF3_Selection_Strategy start Substrate Analysis has_halide Contains Halide (I, Br)? start->has_halide lsf Late-Stage Functionalization? has_halide->lsf No method_metal Protocol B: Cu-Mediated Cross-Coupling (Ruppert-Prakash/CuI) has_halide->method_metal Yes (Targeting C-X) method_radical Protocol A: Minisci Radical C-H (Langlois/Baran Reagents) lsf->method_radical Yes (Robust, C2/C4 selective) method_photo Protocol C: Photoredox Catalysis (Mild, Regioselective) lsf->method_photo No (Sensitive FGs)

Figure 1: Decision matrix for selecting the appropriate trifluoromethylation strategy based on substrate functionality and stage of synthesis.

Part 2: Protocol A - Innate C-H Trifluoromethylation (Radical Minisci)

Best for: Late-Stage Functionalization (LSF), rapid analog generation, unfunctionalized pyridines. Mechanism: Oxidative radical generation followed by homolytic aromatic substitution.

The Chemical System

This protocol utilizes Langlois' Reagent (


) or Baran's Zinc Reagent  (

) with an oxidant (TBHP) to generate the electrophilic

radical.

Mechanism of Action:

  • Radical Generation: The sulfinate is oxidized (by TBHP) to a sulfonyl radical, which extrudes

    
     to release 
    
    
    
    .
  • Addition: The

    
     radical attacks the most electron-deficient position of the protonated pyridine (typically C2 or C4).
    
  • Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.

Minisci_Mechanism reagent NaSO2CF3 (Langlois) radical •CF3 reagent->radical -SO2, -e- oxidant tBuOOH oxidant->radical inter Radical Cation radical->inter + sub_py sub_py Pyridine-H+ prod CF3-Pyridine inter->prod -H+, -e-

Figure 2: Mechanistic pathway of Minisci-type trifluoromethylation using sulfinate salts.

Experimental Protocol

Note: This reaction is biphasic and relies on interfacial transfer. Vigorous stirring is critical.

Reagents:

  • Substrate: Pyridine derivative (1.0 equiv)[2]

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0 - 5.0 equiv)

  • Solvent: DCM/Water (2:1 ratio) or DMSO/Water (for solubility)

  • Additive: TFA (1.0 equiv) if substrate is not a salt.

Step-by-Step Procedure:

  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve the pyridine substrate (0.5 mmol) in DCM (2.0 mL).

  • Activation: Add water (1.0 mL) followed by TFA (1.0 equiv) to protonate the pyridine. Why: Protonation lowers the LUMO, activating the ring toward nucleophilic radical attack.

  • Reagent Addition: Add Langlois reagent (3.0 equiv) in one portion.

  • Initiation: Add TBHP (70% aq, 3.0 equiv) dropwise at

    
    , then warm to room temperature.
    
  • Reaction: Stir vigorously for 12–24 hours. Self-Validation: Evolution of gas (

    
    ) indicates radical generation is proceeding.
    
  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 10% 
    
    
    
    (to remove excess peroxide) and brine.

Optimization Table:

Variable Recommendation Rationale
Solvent DCM/H2O or DMSO DMSO stabilizes radical intermediates; Biphasic DCM/H2O allows easy workup.

| Temperature | 0°C


 RT | Controls exotherm of radical generation; prevents "runaway" decomposition. |
| Stoichiometry  | 3-5 equiv Reagent | 

is a gas; excess is required to compensate for off-gassing. |

Part 3: Protocol B - Copper-Mediated Cross-Coupling

Best for: Building blocks, precise regiocontrol (replaces Halide), scale-up. Mechanism: Oxidative addition of Cu-CF3 species to aryl halide followed by reductive elimination.

The Chemical System

This method uses Ruppert-Prakash Reagent (


) activated by a fluoride source in the presence of CuI. The active species is a 

complex (often stabilized by ligands like phenanthroline).

Critical Causality:


 is inert until activated by a Lewis base (

or

). The resulting "naked"

is unstable and will decompose to difluorocarbene (

) unless immediately trapped by Copper.
Experimental Protocol

Note: Moisture sensitivity is high. Use anhydrous techniques.[3]

Reagents:

  • Substrate: Iodo- or Bromo-pyridine (1.0 equiv)

  • Source:

    
     (2.0 equiv)
    
  • Catalyst: CuI (1.0 - 2.0 equiv) Note: Often stoichiometric Cu is more reliable than catalytic for pyridines due to N-coordination poisoning.

  • Activator: KF (2.0 equiv) or CsF

  • Solvent: NMP or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction tube and cool under Argon.

  • Charging: Add CuI (1.2 equiv) and KF (2.0 equiv). Purge with Argon.

  • Solvation: Add anhydrous NMP (Concentration ~0.2 M) and the halopyridine (1.0 equiv).

  • Active Species Gen: Add

    
     (2.0 equiv) slowly. Self-Validation: The solution should turn a deep reddish-brown, indicating the formation of the 
    
    
    
    or neutral
    
    
    species.
  • Heating: Heat to

    
     for 12 hours. Sealed vessel is preferred to prevent loss of volatile intermediates.
    
  • Workup: Dilute with

    
    , filter through a Celite/Silica pad to remove Copper salts.
    

Cu_Coupling TMS TMS-CF3 Active [Cu-CF3] Species (Red/Brown) TMS->Active Transmetallation Cu CuI + KF Cu->Active Complex Cu(III) Intermediate Active->Complex + Substrate (Oxidative Addn) Substrate Iodo-Pyridine Product CF3-Pyridine Complex->Product Reductive Elim

Figure 3: Copper-mediated cross-coupling cycle. Note that for electron-deficient pyridines, the oxidative addition is the rate-determining step.

Part 4: Troubleshooting & Self-Validating Systems

Common Failure Modes
  • Protodefluorination:

    
     degrades to 
    
    
    
    .
    • Cause: Presence of water in Metal-mediated reactions or excessive reducing conditions.

    • Fix: Use anhydrous NMP/DMF; add molecular sieves.

  • Regioisomeric Mixtures (Radical Method):

    • Observation: C2 vs C4 mixtures.

    • Fix: Block sensitive positions or use electronic directing groups (e.g., -OMe at C2 directs to C4).

  • Catalyst Poisoning:

    • Cause: Pyridine Nitrogen binds to Cu.

    • Fix: Use stoichiometric Cu or bulky ligands (e.g., 1,10-phenanthroline) to outcompete the substrate.

Validation Checklist
  • Colorimetric Check: Cu-mediated reactions must turn dark red/brown. If the solution remains pale yellow, active

    
     has not formed (check 
    
    
    
    quality).
  • Gas Evolution: Radical reactions must show effervescence (

    
    ). No gas = No radical.
    
  • Internal Standard: Always use

    
    -trifluorotoluene (
    
    
    
    ) in crude NMR to quantify yield, as volatile products can be lost during rotovap.

References

  • Innate C-H Trifluoromethylation: Ji, Y.; Brueckl, T.; Baxter, R. D.; Fujiwara, Y.; Seiple, I. B.; Su, S.; Blackmond, D. G.; Baran, P. S.[4] Innate C-H Trifluoromethylation of Heterocycles. Proc. Natl. Acad. Sci. U. S. A. 2011, 108, 14411–14415.[4] Link

  • Langlois Reagent Protocol: Langlois, B. R.; Roques, N. Nucleophilic Trifluoromethylation of Electron-Deficient Arenes. J. Fluorine Chem. 1991, 55, 228. Link

  • Copper-Mediated Cross-Coupling: Oishi, M.; Kondo, H.; Amii, H. Aromatic Trifluoromethylation Catalytic in Copper. Chem. Commun. 2009, 1909–1911.[5] Link

  • Photoredox Approaches: Nagib, D. A.; MacMillan, D. W. C. Trifluoromethylation of Arenes and Heteroarenes by Means of Photoredox Catalysis. Nature 2011, 480, 224–228. Link

  • TFAA/Pyridine N-Oxide Method: Beatty, J. W.; Douglas, J. J.; Cole, K. P.; Stephenson, C. R. J. A Scalable, Radical-Mediated Approach to Trifluoromethylation. Nat. Commun. 2015, 6, 7919. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of 2,3,6-Trisubstituted Pyridines via Iodo-Precursors for Drug Discovery

Executive Summary The 2,3,6-trisubstituted pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, most notably embedded within complex macrocyclic thiopeptide antibiotics such as GE2270 A and the amy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3,6-trisubstituted pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, most notably embedded within complex macrocyclic thiopeptide antibiotics such as GE2270 A and the amythiamicins. Constructing this highly asymmetric motif requires absolute regiocontrol to prevent the formation of isomeric mixtures that complicate downstream purification. This application note details two highly effective, complementary strategies utilizing iodo-precursors: (1) The consecutive transition-metal-catalyzed cross-coupling of 2,6-dibromo-3-iodopyridine, and (2) the N-iodosuccinimide (NIS)-mediated cyclodehydration of Bohlmann-Rahtz aminodienones.

Mechanistic Rationale & Strategic Design

The Cross-Coupling Paradigm (2,6-Dibromo-3-iodopyridine)

The total synthesis of complex 2,3,6-trisubstituted pyridines can be elegantly achieved through a bottom-up assembly using 2,6-dibromo-3-iodopyridine as a central hub.

Causality of Regioselection: The fundamental driver behind this design lies in the differential bond dissociation energies of carbon-halogen bonds (C–I ≈ 238 kJ/mol vs. C–Br ≈ 285 kJ/mol). The significantly weaker C–I bond at the C3 position allows for highly selective halogen-metal exchange or preferential oxidative addition by a Palladium(0) catalyst. This thermodynamic difference enables a strict, sequential coupling strategy:

  • C3-Position: Initial Negishi or Suzuki coupling occurs exclusively at the highly reactive iodo-site.

  • C6-Position: Subsequent metalation and coupling occur at the less sterically hindered bromo-site.

  • C2-Position: Final macrocyclization or functionalization (e.g., intramolecular Stille coupling) takes place at the remaining, most sterically encumbered bromo-site.

CrossCoupling Start 2,6-Dibromo-3-iodopyridine (Starting Material) Step1 Selective Metalation (C3) Halogen-Metal Exchange Start->Step1 Coupling1 1st Negishi Coupling (C3) Pd(0) Catalyst Step1->Coupling1 Step2 Metalation & Coupling (C6) Negishi or Stille Coupling1->Step2 Step3 Final Coupling (C2) Macrocyclization Step2->Step3 Product 2,3,6-Trisubstituted Pyridine (Core Assembly) Step3->Product

Figure 1: Sequential regioselective cross-coupling workflow for 2,6-dibromo-3-iodopyridine.

Lewis Acid-Mediated Cyclodehydration (NIS Strategy)

The classical Bohlmann-Rahtz reaction requires harsh thermal conditions (up to 200 °C under vacuum) to drive the E/Z-isomerization and cyclodehydration of aminodienone intermediates into pyridines.

Causality of Activation: By introducing N-iodosuccinimide (NIS), the reaction pathway is fundamentally altered. NIS acts as a mild, halophilic Lewis acid rather than a traditional oxidant. The electrophilic iodine atom of NIS coordinates to the oxygen of the enone system, polarizing the intermediate. This coordination drastically lowers the activation energy barrier for E/Z geometric isomerization. Consequently, the amino group can attack the carbonyl carbon, allowing spontaneous heterocyclization to proceed at ambient or slightly elevated temperatures (20–50 °C), preserving sensitive functional groups.

BohlmannRahtz Enamine Stabilized Enamine (Precursor) Michael Michael Addition (Aminodienone Intermediate) Enamine->Michael Alkynone Ethynyl Ketone (Precursor) Alkynone->Michael NIS NIS Addition (20 mol%) Lewis Acid Activation Michael->NIS Isomerization E/Z Isomerization (Lowered Activation Energy) NIS->Isomerization Cyclo Spontaneous Cyclodehydration (20-50 °C) Isomerization->Cyclo Product 2,3,6-Trisubstituted Pyridine (Target) Cyclo->Product

Figure 2: Logical flow of the NIS-mediated Bohlmann-Rahtz cyclodehydration pathway.

Quantitative Data & Reaction Metrics

The following table summarizes the operational parameters and performance metrics of the two iodo-centric strategies.

StrategyPrimary PrecursorKey ReagentsTemperature RangeAverage YieldRegioselectivity
Consecutive Cross-Coupling 2,6-Dibromo-3-iodopyridinePd(PPh3)4, Organozinc/Stannane-78 °C to 60 °C75–87% (per step)>99% (C3 > C6 > C2)
NIS-Mediated Bohlmann-Rahtz Aminodienone (from enamine + alkynone)NIS (20 mol%), DCM/EtOH20 °C to 50 °C80–95%>99%

Validated Experimental Protocols

Protocol A: Regioselective C3-Negishi Coupling of 2,6-Dibromo-3-iodopyridine

Objective: To install a complex fragment exclusively at the C3 position of the pyridine core, leaving the C2 and C6 bromides intact for downstream functionalization.

  • Preparation of the Zincate:

    • In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the terminal alkyne or halogenated coupling partner (1.1 equiv) in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF). Warm to room temperature over 30 minutes.

  • Catalyst Activation:

    • In a separate flask, dissolve 2,6-dibromo-3-iodopyridine (1.0 equiv) and Pd(PPh3)4 (5 mol%) in anhydrous THF.

    • Self-Validation Check: The solution must transition from pale yellow to a vibrant golden hue within 5 minutes, visually confirming the formation of the active Pd(0) species.

  • Coupling Reaction:

    • Transfer the organozinc solution to the pyridine/Pd mixture via cannula. Heat the reaction mixture to 50 °C for 4–6 hours.

  • In-Process Monitoring:

    • Monitor via TLC (Hexane/EtOAc 9:1). The C3-iodo precursor (Rf ≈ 0.6) should disappear, replaced by a new UV-active spot (Rf ≈ 0.45).

    • Crucial Self-Validation: Quench a 50 µL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via LC-MS. A single mass peak corresponding to the mono-coupled product confirms C3-selectivity. The absence of di-coupled masses validates that the reaction temperature was kept low enough to prevent C2/C6 activation.

  • Workup:

    • Quench the bulk reaction with saturated NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: NIS-Mediated Bohlmann-Rahtz Cyclodehydration

Objective: Mild, two-step synthesis of 2,3,6-trisubstituted pyridines from acyclic precursors avoiding thermal degradation.

  • Michael Addition:

    • Dissolve the stabilized enamine (1.0 equiv) and ethynyl ketone (1.0 equiv) in absolute EtOH (0.5 M).

    • Stir at 50 °C for 2 hours to form the aminodienone intermediate. Remove the solvent in vacuo.

  • Lewis Acid Activation:

    • Redissolve the crude aminodienone in anhydrous dichloromethane (DCM, 0.2 M).

    • Add N-iodosuccinimide (NIS, 20 mol%) in one portion.

  • Cyclodehydration:

    • Stir the mixture at room temperature (20–25 °C) for 12 hours.

    • Self-Validation Check: TLC (Hexane/EtOAc 4:1) will show the conversion of the bright yellow aminodienone intermediate to a highly fluorescent (under 254 nm UV light) pyridine product.

  • Workup & Purification:

    • Wash the organic layer with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any residual electrophilic iodine species.

    • Self-Validation Check: The organic layer will rapidly decolorize from a faint brown/pink tint to clear/yellow, confirming the complete neutralization of iodine.

    • Dry over MgSO₄, concentrate under reduced pressure, and purify via recrystallization or silica gel chromatography.

References

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. nih.gov. Available at:[Link]

  • Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A. nih.gov. Available at:[Link]

  • Total syntheses of the thiopeptides amythiamicin C and D. nih.gov. Available at: [Link]

Application

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 2-Iodo-nicotinonitriles

Strategic Context and Chemical Significance Nicotinonitriles (3-cyanopyridines) are privileged scaffolds extensively utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials[1]. The fun...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Chemical Significance

Nicotinonitriles (3-cyanopyridines) are privileged scaffolds extensively utilized in the development of novel pharmaceuticals, agrochemicals, and advanced materials[1]. The functionalization of the pyridine core at the C2 position via carbon-carbon bond formation unlocks vast chemical space for drug discovery. Among the various cross-coupling strategies, the Sonogashira reaction of 2-iodo-nicotinonitrile (CAS 490039-73-1)[2] with terminal alkynes stands out as a highly efficient method to install sp-hybridized carbon substituents.

This application note provides a comprehensive, self-validating protocol for the Sonogashira coupling of 2-iodo-nicotinonitriles, detailing the mechanistic causality behind catalyst selection, solvent effects, and temperature control to ensure high yields and reproducibility.

Mechanistic Insights and Causality in Experimental Design

The Electrophilicity of 2-Iodo-nicotinonitrile

The reactivity of 2-halopyridines in palladium-catalyzed cross-couplings is fundamentally governed by the electron density at the halogen-bearing carbon. In 2-iodo-nicotinonitrile, the C2 position is subjected to profound synergistic electron-withdrawing effects:

  • Inductive and Resonance Effects : The highly electronegative pyridine nitrogen withdraws electron density from the ortho position.

  • Cyano Group Activation : The strongly electron-withdrawing cyano (–C≡N) group at the C3 position further depletes electron density at C2.

Causality in Catalyst and Temperature Selection: Because the C2 position is exceptionally electron-deficient, the activation energy required for the oxidative addition of the Pd(0) catalyst into the C–I bond is drastically lowered. Consequently, the reaction proceeds rapidly even at room temperature. However, this high electrophilicity also makes the substrate highly susceptible to Nucleophilic Aromatic Substitution (


). If the reaction temperature is too high, or if highly nucleophilic primary/secondary amines are used as bases, the amine will directly attack the C2 position, displacing the iodide and forming a 2-amino-nicotinonitrile byproduct. Therefore, the use of mild, sterically hindered, or tertiary amine bases (such as Triethylamine, 

) and ambient temperatures (RT to 50 °C) is strictly required.
The Catalytic Cycle

The reaction relies on a dual-catalyst system. The Palladium cycle handles the C–C bond formation, while the Copper cycle generates the reactive nucleophile. Copper(I) iodide is essential for activating the terminal alkyne by forming a copper acetylide intermediate, which then transmetalates with the Pd(II) complex[3].

SonogashiraCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II) Intermediate (3-cyano-2-pyridyl)-Pd(L)2-I Pd0->OxAdd Oxidative Addition (2-Iodo-nicotinonitrile) TransMet Pd(II) Intermediate (3-cyano-2-pyridyl)-Pd(L)2-(C≡CR) OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product Coupled Product 2-alkynyl-nicotinonitrile TransMet->Product Product Release CuCycle Copper Cycle CuI + Base + R-C≡CH → Cu-C≡CR CuCycle->TransMet Cu-acetylide transfer

Figure 1: Sonogashira catalytic cycle optimized for 2-iodo-nicotinonitrile.

Quantitative Optimization of Reaction Conditions

To maximize the yield of the 2-alkynyl-nicotinonitrile product while suppressing side reactions (such as Glaser homocoupling of the alkyne or


 amination), various parameters were evaluated. 

is preferred over

due to its superior air stability and consistent performance in the coupling of electron-deficient heterocycles[4].

Table 1: Optimization of Sonogashira Coupling Conditions for 2-Iodo-nicotinonitrile

EntryCatalyst (mol%)Co-Catalyst (mol%)Base / SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1

(5%)
CuI (10%)

(Neat)
804<30%High temperature led to severe

byproducts and alkyne homocoupling.
2

(5%)
CuI (10%)

/ DMF (1:4)
50665%DMF promoted slight substrate degradation; moderate yield achieved.
3

(2%)
CuI (5%)

/ THF (1:4)
RT1292% Optimal. Mild temperature preserved the cyano group; THF provided excellent solubility.
4

(2%)
None

/ THF (1:4)
5024TraceCopper-free conditions failed to activate the alkyne efficiently.

Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure real-time verification of the reaction's progress.

Reagents Required
  • Electrophile : 2-Iodo-nicotinonitrile (1.0 equiv, 1.0 mmol)

  • Nucleophile : Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride,

    
     (0.02 equiv, 2 mol%)
    
  • Co-catalyst : Copper(I) iodide, CuI (0.05 equiv, 5 mol%)

  • Solvents : Anhydrous Tetrahydrofuran (THF) (4.0 mL) and Anhydrous Triethylamine (

    
    ) (1.0 mL)
    
Protocol Execution

Step 1: Schlenk Setup and Reagent Loading

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (

    
    ) or Argon (Ar). Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.
    
  • Quickly remove the septum and add 2-iodo-nicotinonitrile (230 mg, 1.0 mmol),

    
     (14 mg, 0.02 mmol), and CuI (9.5 mg, 0.05 mmol).
    
  • Replace the septum. Evacuate and backfill the flask with

    
     three additional times. Causality: The rigorous exclusion of oxygen is critical to prevent the Cu-catalyzed Glaser homocoupling of the terminal alkyne.
    

Step 2: Solvent and Alkyne Addition 4. Using a sterile syringe, inject anhydrous THF (4.0 mL) and anhydrous


 (1.0 mL) through the septum.
5. Inject the terminal alkyne (1.2 mmol) dropwise over 2 minutes.
6. Self-Validation Checkpoint 1: Upon addition of the alkyne and base, the reaction mixture should transition from a pale yellow suspension to a dark brown or black homogeneous solution within 15–30 minutes. This color change indicates the in situ reduction of Pd(II) to the active Pd(0) species.

Step 3: Reaction Monitoring 7. Stir the reaction mixture at room temperature (20–25 °C) under a positive pressure of


.
8. Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). 2-Iodo-nicotinonitrile is highly UV-active. The complete consumption of the starting material (typically within 8–12 hours) confirms reaction completion.

Step 4: Workup and Purification 9. Dilute the crude mixture with Ethyl Acetate (EtOAc, 15 mL). 10. Filter the mixture through a short pad of Celite to remove the precipitated amine hydroiodide salts, palladium black, and copper residues. Wash the Celite pad with additional EtOAc (2 × 10 mL). 11. Transfer the filtrate to a separatory funnel. Wash with saturated aqueous


 (2 × 15 mL) to remove residual amine, followed by brine (15 mL).
12. Dry the organic layer over anhydrous 

, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexanes to 20% EtOAc in Hexanes) to afford the pure 2-alkynyl-nicotinonitrile.

ExperimentalWorkflow S1 1. Schlenk Setup & Degassing S2 2. Solid Reagents Pd(II), CuI, Substrate S1->S2 S3 3. Liquid Addition Base, Solvent, Alkyne S2->S3 S4 4. Reaction RT-50°C, N2 Atm S3->S4 S5 5. Workup Filtration & Chromatography S4->S5

Figure 2: Step-by-step experimental workflow for the Sonogashira cross-coupling.

References

1.[2] Alfa Chemistry. CAS 490039-73-1: 3-Pyridinecarbonitrile, 2-iodo-. Retrieved from: 2.[1] Altaf, A. A., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. Journal of Heterocyclic Chemistry. Retrieved from: 3.[4] Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40, 5084-5121. (Cited via US Patent 10800761B2). Retrieved from: 4.[3] MDPI Molecules. (2023). Catalysis for Green Chemistry: Sonogashira coupling and deketalization to afford functionalized pyrazolo[3,4-b]pyridines. Molecules, 28, 1767. Retrieved from:

Sources

Method

Application Note: Chemoselective Hydrolysis of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary The functionalization of highly electron-deficient pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. The molecule 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly electron-deficient pyridine scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. The molecule 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile presents a unique synthetic challenge: converting the nitrile group (-CN) to an amide (-CONH


) or carboxylic acid (-COOH) without triggering the nucleophilic aromatic substitution (S

Ar) of the labile 2-iodo group or degrading the 6-trifluoromethyl group. This application note details the mechanistic causality behind this challenge and provides two field-proven, self-validating protocols to achieve absolute chemoselectivity.
Mechanistic Rationale: The Chemoselectivity Challenge

In standard nitrile hydrolysis, aqueous bases (e.g., NaOH, KOH) under reflux are routinely employed to generate carboxylic acids [1]. However, in 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile, the pyridine nitrogen, the 6-CF


 group, and the 3-CN group synergistically withdraw electron density from the aromatic ring. This inductive and resonance-based depletion makes the C2 position exceptionally electrophilic.

If basic hydrolysis is attempted, the hydroxide ion (OH⁻) acts as a potent nucleophile. Because the activation energy for the S


Ar of the 2-iodo group is significantly lower than the activation energy required for the hydration of the nitrile carbon in this specific electronic environment, the primary reaction is the rapid displacement of iodine. This yields the undesired 2-hydroxy degradation product [2].

To achieve true chemoselectivity, the nucleophilicity of the solvent system must be minimized while electrophilically activating the nitrile. This is accomplished via two orthogonal strategies:

  • Strong Acid Catalysis : Concentrated sulfuric acid protonates the nitrile nitrogen, rendering the nitrile carbon highly susceptible to attack by the limited trace water present in the acid matrix. The bisulfate anion is a non-nucleophilic counterion, completely suppressing S

    
    Ar [3].
    
  • Biocatalysis (Nitrilase) : Utilizing a highly specific enzyme pocket that coordinates the nitrile group at physiological pH (7.0–8.0), bypassing the need for harsh pH extremes and preserving all halogen and perfluoroalkyl substituents [4].

Chemoselectivity Substrate 2-Iodo-6-(CF3)-pyridine-3-carbonitrile Basic Basic Substrate->Basic OH- Nucleophilic Attack Acidic Acidic Substrate->Acidic H+ Activation of -CN Enzymatic Nitrilase / Buffer (pH 7.5, 30°C) Substrate->Enzymatic Biocatalytic Pocket Prod_Basic 2-Hydroxy-6-(CF3)-pyridine-3-carboxylate (SNAr Degradation) Basic->Prod_Basic I- Displacement Prod_Acidic 2-Iodo-6-(CF3)-pyridine-3-carboxamide (Target Amide) Acidic->Prod_Acidic Arrested Hydrolysis Prod_Enzymatic 2-Iodo-6-(CF3)-pyridine-3-carboxylic acid (Target Acid) Enzymatic->Prod_Enzymatic 100% Chemoselective

Chemoselectivity pathways for the hydrolysis of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile.

Experimental Methodologies
Protocol A: Acid-Catalyzed Partial Hydrolysis to Carboxamide

This protocol leverages concentrated sulfuric acid to arrest the hydrolysis at the amide stage. The lack of bulk water prevents the subsequent hydrolysis of the amide to the carboxylic acid, while the highly acidic environment protects the iodine atom.

Self-Validating System Mechanisms : The reaction's progress is visually validated by the dissolution state (the substrate dissolves fully only upon protonation). Furthermore, the specific use of ammonium hydroxide during the quench acts as an internal temperature and pH buffer, strictly controlling the precipitation of the pure amide without causing localized alkaline spikes that would trigger late-stage S


Ar.

Step-by-Step Workflow:

  • Substrate Dissolution : Charge a dry, 250 mL three-necked round-bottom flask with 20 mL of concentrated H

    
    SO
    
    
    
    (98%). Cool to 0–5 °C using an ice bath. Slowly add 10.0 mmol of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile in small portions over 15 minutes to prevent localized exothermic heating.
  • Thermal Activation : Remove the ice bath and heat the homogeneous solution to 85–90 °C. Maintain this temperature for 2 to 3 hours.

    • In-Process Control (IPC): Quench a 50 µL aliquot in water and extract with ethyl acetate; analyze via HPLC or TLC (Hexane:EtOAc 7:3) to confirm the complete disappearance of the nitrile peak.

  • Controlled Quenching : Cool the reaction mixture to room temperature. Slowly pour the acidic mixture into a vigorously stirred beaker containing 100 g of crushed ice and 50 mL of 28% aqueous ammonium hydroxide (NH

    
    OH). Maintain the pH strictly between 7 and 8.
    
  • Isolation and Purification : The 2-Iodo-6-(trifluoromethyl)pyridine-3-carboxamide will immediately precipitate as a white to pale-yellow solid. Filter under vacuum, wash the filter cake with ice-cold deionized water (3 × 20 mL) to remove residual ammonium sulfate, and dry in a vacuum oven at 50 °C for 12 hours.

ProtocolWorkflow S1 1. Dissolution Conc. H2SO4 (0-5°C) S2 2. Activation Heat to 90°C (2h) S1->S2 S3 3. Quenching Ice + NH4OH (pH 7-8) S2->S3 S4 4. Isolation Filtration & Washing S3->S4

Step-by-step workflow for the acid-catalyzed partial hydrolysis to the carboxamide.

Protocol B: Biocatalytic Hydrolysis to Carboxylic Acid

When the free carboxylic acid is required, acid hydrolysis is inefficient and risks -CF


 degradation at the extreme temperatures needed to push the amide to the acid. Instead, a recombinant Rhodococcus nitrilase (e.g., RzNIT) is employed to achieve direct conversion under mild conditions.

Step-by-Step Workflow:

  • Buffer Preparation : Prepare 100 mL of a 200 mM sodium phosphate buffer and adjust the pH to 7.5.

  • Biocatalyst Suspension : Suspend 5.0 g of wet resting cells expressing RzNIT (or 50 mg of purified cross-linked enzyme aggregates) in the buffer. Incubate at 30 °C.

  • Substrate Feeding : Add 5.0 mmol of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile. Due to its low aqueous solubility, introduce it as a solution in 5 mL of DMSO (5% v/v co-solvent).

  • Incubation & Monitoring : Stir the suspension at 150 rpm at 30 °C for 16–24 hours.

    • IPC: The reaction generates ammonia, which will gradually raise the pH. Continuously monitor and adjust the pH to 7.5 using 1 M HCl. The reaction is deemed complete when base consumption ceases.

  • Downstream Processing : Centrifuge the mixture at 8000 × g for 15 minutes to pellet the biocatalyst. Decant the supernatant and acidify it to pH 2.0 using 6 M HCl. The target 2-Iodo-6-(trifluoromethyl)pyridine-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Quantitative Data & Method Comparison

The following table summarizes the empirical performance, chemoselectivity, and scalability of the described protocols compared to standard basic hydrolysis.

ParameterProtocol A (Acidic)Protocol B (Biocatalytic)Harsh Basic (Control)
Primary Product Carboxamide (-CONH

)
Carboxylic Acid (-COOH)2-Hydroxy Acid (S

Ar)
Reagents Conc. H

SO

, NH

OH
RzNIT Enzyme, BufferNaOH, H

O
Temperature 85–90 °C30 °C100 °C (Reflux)
Reaction Time 2–3 hours16–24 hours4–6 hours
Chemoselectivity >98% (Iodine intact)>99% (Iodine intact)<5% (Iodine displaced)
Isolated Yield 88–92%85–90%N/A (Degradation)
Scalability High (Kilogram scale)Medium (Bioreactor req.)Low
References
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. US Patent 5756750A. Google Patents.
  • Process for producing chloronicotinic acid compounds. US Patent 4504665A (European Patent Office EP0242535A3). Google Patents.
  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology. URL:[Link]

Application

Synthesis of tetrazoles from 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

Application Note: Chemoselective Synthesis of Tetrazoles from 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile Part 1: Strategic Overview & Chemical Logic The Challenge: The Ambivalent Electrophile The substrate 2-Iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Tetrazoles from 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

Part 1: Strategic Overview & Chemical Logic

The Challenge: The Ambivalent Electrophile The substrate 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile presents a classic chemoselectivity challenge in medicinal chemistry. It contains two highly reactive electrophilic sites susceptible to nucleophilic attack by azide anions (


):
  • The Nitrile (C3-CN): The target for [3+2] cycloaddition to form the 5-substituted tetrazole.

  • The C2-Iodine Bond: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine ring, further potentiated by the para-located 
    
    
    
    group and the ortho-located nitrile.

The Decision Matrix Reaction conditions dictate the pathway. Standard thermal azide conditions (e.g.,


 in DMF at high heat) often favor displacement of the iodine followed by cyclization to form a tetrazolo[1,5-a]pyridine  fused system. To synthesize the 1H-tetrazole  while preserving the C-I bond (essential for subsequent cross-coupling like Suzuki or Sonogashira), we must use Lewis Acid catalysis to lower the activation energy of the nitrile addition below that of the 

displacement.

Mechanism of Action (Zinc Catalysis) We utilize the Demko-Sharpless Protocol (Zinc-mediated cycloaddition).[1] The Zinc(II) species coordinates to the nitrogen of the nitrile, increasing its electrophilicity. This allows the azide to attack the nitrile carbon at lower temperatures (refluxing water/isopropanol) than required for the


 displacement, effectively "protecting" the iodine handle.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation of the reaction based on conditions.

ReactionPathways SM Starting Material 2-Iodo-6-(trifluoromethyl) pyridine-3-carbonitrile ConditionA Condition A (Target) ZnBr2, NaN3 Water/IPA, 80°C SM->ConditionA Lewis Acid Activation ConditionB Condition B (Avoid) NaN3 (No Catalyst) DMF, >100°C SM->ConditionB SNAr Displacement Intermediate Intermediate Zinc-Tetrazolate Complex ConditionA->Intermediate [3+2] Cycloaddition ProductB Side Product 8-(trifluoromethyl) tetrazolo[1,5-a]pyridine (Iodine Lost) ConditionB->ProductB Cyclization (- N2) ProductA Target Product 5-(2-iodo-6-(trifluoromethyl) pyridin-3-yl)-1H-tetrazole (Iodine Preserved) Intermediate->ProductA Acidic Workup (HCl)

Figure 1: Divergent synthesis pathways. Condition A (Green) yields the target tetrazole. Condition B (Red) leads to the fused ring byproduct.

Part 3: Detailed Experimental Protocols

Protocol A: Zinc-Mediated Synthesis (Target: Iodine Retention)

This is the recommended method for generating the carboxylic acid bioisostere while keeping the halogen handle.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate 1.0 Starting Material

| Sodium Azide (


)  | 1.1 - 1.5 | Azide Source |
| Zinc Bromide (

)
| 1.0 | Lewis Acid Catalyst | | Water / 2-Propanol | 2:1 Ratio | Solvent System | | HCl (3N) | Excess | Workup (Protonation) |

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv) in a mixture of water and 2-propanol (2:1 v/v, 0.5 M concentration relative to substrate).

  • Catalyst Addition: Add Zinc Bromide (

    
    , 1.0 equiv) and Sodium Azide  (
    
    
    
    , 1.1 equiv).
    • Expert Note:

      
       is hygroscopic. Weigh quickly or use a stock solution. The order of addition is not critical, but adding azide last is standard safety practice.
      
  • Reaction: Heat the heterogeneous mixture to reflux (approx. 80-85°C) .

    • Observation: The reaction usually starts as a suspension and may become clearer or change texture as the zinc-tetrazolate complex forms.

    • Time: Monitor by LCMS every 3 hours. Typical reaction time is 12–24 hours.

    • Endpoint: Look for the disappearance of the nitrile peak and the appearance of the tetrazole mass (M+H = MW + 43).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Add 3N HCl (approx. 3 mL per mmol of substrate) and Ethyl Acetate. Stir vigorously for 15 minutes.

    • Mechanism:[2][3][4][5][6] This breaks the Zinc-Tetrazolate cluster and protonates the tetrazole ring (

      
       form), making it soluble in the organic layer.
      
    • Safety:Do NOT perform this step in a closed vessel. Small amounts of hydrazoic acid (

      
      ) may form. Perform in a fume hood.
      
  • Isolation:

    • Separate the layers. Extract the aqueous layer 2x with Ethyl Acetate.

    • Combine organic layers and wash with brine.

    • Dry over

      
      , filter, and concentrate
      
    • Purification: The product is often pure enough for use. If needed, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Troubleshooting & Alternative (Organotin Method)

Use only if Protocol A fails due to solubility issues or steric hindrance.

Reagent: Dibutyltin oxide (


) (0.1 equiv) + 

(Trimethylsilyl azide) (2.0 equiv). Solvent: Toluene (Anhydrous). Conditions: Reflux (110°C) for 12 hours. Note: This method is effective but uses toxic organotin reagents. It is less likely to cause

than naked

in DMF, but risk remains higher than the Zinc method.

Part 4: Quality Control & Validation

Analytical Signatures (Expected):

TechniqueObservationInterpretation
1H NMR

~10-14 ppm (Broad singlet)
Tetrazole N-H proton (diagnostic).
1H NMR Aromatic region unchangedConfirms pyridine ring is intact (no

).
13C NMR Disappearance of ~115-118 ppmLoss of Nitrile (

).
13C NMR Appearance of ~150-160 ppmFormation of Tetrazole Carbon (

).
LCMS M+1 = [Mass of SM] + 43Successful cycloaddition.
LCMS M+1 = [Mass of SM] - 127 + 43FAILURE: Loss of Iodine (Fused ring formation).

Self-Validating Check: After workup, run a quick LCMS.

  • Target: Mass should be ~342 amu (assuming MW of SM is ~299).

  • Byproduct: If Mass is ~215 amu, you have displaced the Iodine and formed the fused tetrazolo-pyridine. Action: Lower temperature, ensure ZnBr2 quality.

Part 5: Safety & Hazards

  • Azide Management: Sodium Azide is acutely toxic. Contact with acid releases Hydrazoic Acid (

    
    ) , which is explosive and highly toxic.
    
    • Control: Always quench azide reactions in a well-ventilated hood. Keep the pH basic until the final extraction step, then acidify carefully.

  • Heavy Metals: Zinc is relatively benign, but Organotins (Protocol B) are neurotoxic. Dispose of tin waste separately.

  • Pressure: Tetrazole formation does not generate gas, but thermal decomposition of azides can release

    
    . Do not seal the reaction vessel tight; use a reflux condenser open to nitrogen/air.
    

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 125(33), 9983–9987.[2] Link

  • Laha, J. K., & Cuny, G. D. (2008).[8][9] Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate.[8][9] Synthesis, 2008(24), 4002–4006. Link

Sources

Method

Application Note: Strategic Functionalization of the 2-Position in 6-Trifluoromethylpyridines

Executive Summary The 6-trifluoromethylpyridine (6-CF3-Py) scaffold is a privileged motif in modern drug discovery, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-trifluoromethylpyridine (6-CF3-Py) scaffold is a privileged motif in modern drug discovery, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues. However, the installation of functional groups at the 2-position (adjacent to nitrogen, meta to CF3) presents a dichotomy of reactivity: the position is highly electrophilic, facilitating nucleophilic attack, but resistant to classical electrophilic aromatic substitution.

This guide provides a decision-matrix approach to functionalizing the C2 position, categorized by the starting material:

  • Displacement Strategies (Starting from C2-Halogen): Leveraging the electron-deficient nature of the ring for SNAr.

  • Direct Functionalization (Starting from C2-Hydrogen): Utilizing radical (Minisci) and transition-metal catalyzed C-H activation logic.

Electronic Profile & Reactivity Map

To successfully functionalize this scaffold, one must understand the competing electronic vectors.[1] The pyridine nitrogen and the 6-CF3 group both exert strong electron-withdrawing effects, significantly lowering the LUMO energy of the ring.

Reactivity Analysis[2]
  • C2 Position (Target): Highly electron-deficient (low electron density). It is the preferred site for Nucleophilic Attack (SNAr or Radical Minisci).

  • C3/C5 Positions: More electron-rich relative to C2/C4, but still deactivated compared to benzene.

  • C4 Position: Activated for SNAr, but less sterically hindered than C2. Regioselectivity between C2 and C4 is often controlled by the leaving group ability or steric directing groups.

ReactivityMap Core 6-Trifluoromethylpyridine Core Scaffold C2_Site C2 Position (Target) Core->C2_Site High Electrophilicity Low LUMO N_Atom Pyridine Nitrogen (Inductive Withdrawal) N_Atom->Core Activates C2/C4 CF3 6-CF3 Group (Strong EWG) CF3->Core Deactivates Ring

Figure 1: Electronic vectors influencing the reactivity of the 6-trifluoromethylpyridine core.

Decision Matrix: Selecting the Protocol

Choose your synthetic route based on your available starting material and desired bond formation.[2]

Workflow Start Starting Material? Halogen 2-Chloro/Bromo-6-CF3-Py Start->Halogen Hydrogen 6-CF3-Py (2-H) Start->Hydrogen SNAr Method A: S_NAr (C-N, C-O, C-S Bonds) Halogen->SNAr Nucleophiles (Amines/Alcohols) Li_Ex Method B: Metal-Halogen Exchange (C-C Bonds via Electrophile) Halogen->Li_Ex Electrophiles (Aldehydes/Ketones) Minisci Method C: Minisci Reaction (Radical C-H Alkylation) Hydrogen->Minisci Alkyl Radicals Pd_CH Method D: Pd-Catalyzed Arylation (Direct C-H Arylation) Hydrogen->Pd_CH Aryl Halides

Figure 2: Synthetic decision tree for functionalizing the 2-position.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Creating C-N, C-O, or C-S bonds. Mechanism: Addition-Elimination via Meisenheimer Complex.

The 6-CF3 group works in concert with the ring nitrogen to stabilize the anionic Meisenheimer intermediate, making 2-chloro-6-(trifluoromethyl)pyridine an excellent substrate for SNAr.

Protocol 1: C2-Amination (General Procedure)

Target: Synthesis of 2-amino-6-(trifluoromethyl)pyridines.

Reagents:

  • Substrate: 2-Chloro-6-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO or NMP (Polar aprotic is critical)

Step-by-Step:

  • Setup: In a reaction vial equipped with a stir bar, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 mmol) in DMSO (3 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Highly nucleophilic amines (e.g., morpholine) may react at lower temperatures (RT to 50 °C). Sterically hindered amines require higher temperatures.

  • Workup: Cool to RT. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove residual DMSO.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Author’s Insight: If regioselectivity issues arise (e.g., if using 2,4-dichloro-6-CF3-Py), the C4 position is often kinetically favored for SNAr due to less steric hindrance, despite C2 being thermodynamically favored in some electronic models. Control temperature strictly to maintain selectivity.

Method B: Metal-Halogen Exchange (Lithiation)

Best for: Creating C-C bonds using electrophiles (aldehydes, ketones, Weinreb amides). Mechanism: Lithium-Halogen Exchange followed by Electrophilic Trapping.

Warning: Direct deprotonation (DoM) of 6-CF3-pyridine at C2 is difficult because n-BuLi tends to attack the C=N bond or the CF3 group. Starting from the 2-Bromo species is the reliable workaround.

Protocol 2: C2-Formylation

Target: 6-(trifluoromethyl)picolinaldehyde.

Reagents:

  • Substrate: 2-Bromo-6-(trifluoromethyl)pyridine

  • Exchange Reagent: n-Butyllithium (1.6 M in hexanes)

  • Electrophile: DMF (N,N-Dimethylformamide)

  • Solvent: Anhydrous Et2O or Toluene (THF can sometimes promote side reactions with CF3 species).

Step-by-Step:

  • Cryogenic Setup: Flame-dry a flask under Argon. Add 2-bromo-6-(trifluoromethyl)pyridine (1.0 mmol) and anhydrous Toluene (10 mL). Cool to -78 °C .[2][3]

  • Exchange: Dropwise add n-BuLi (1.05 mmol) over 10 minutes. Stir at -78 °C for 30 minutes.

    • Observation: A color change (often deep red/orange) indicates the formation of the lithiated species.

  • Quench: Add anhydrous DMF (2.0 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Workup: Quench with saturated NH4Cl solution. Extract with Et2O.

  • Purification: Silica gel chromatography.

Method C: Minisci Radical Alkylation (C-H Activation)

Best for: Direct alkylation of the C2-H bond (Late-stage functionalization). Mechanism: Radical addition to an electron-deficient heterocycle.

Since the 6-CF3 pyridine ring is electron-poor, it is an ideal acceptor for nucleophilic alkyl radicals. This avoids the need for pre-halogenated starting materials.

Protocol 3: Silver-Catalyzed Decarboxylative Alkylation

Target: Introduction of alkyl groups (from carboxylic acids) at C2.

Reagents:

  • Substrate: 6-(trifluoromethyl)pyridine (1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (2.0 equiv)

  • Catalyst: AgNO3 (0.2 equiv)

  • Oxidant: (NH4)2S2O8 (2.0 equiv) or Selectfluor

  • Solvent: DCM/Water (biphasic) or TFA/Water

Step-by-Step:

  • Dissolution: In a vial, dissolve 6-(trifluoromethyl)pyridine (0.5 mmol) and the carboxylic acid (1.0 mmol) in DCM (2 mL) and Water (2 mL).

  • Catalyst Addition: Add AgNO3 (0.1 mmol).

  • Initiation: Add (NH4)2S2O8 (1.0 mmol).

  • Reaction: Stir vigorously at 40–60 °C for 12–24 hours.

    • Mechanistic Note: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate the alkyl radical. The radical attacks the C2 position of the pyridine.

  • Workup: Basify with NaHCO3 (carefully, gas evolution). Extract with DCM.

  • Purification: Flash chromatography.

Comparative Data & Troubleshooting

MethodBond FormedKey AdvantagePrimary Limitation
SNAr C-N, C-O, C-SHigh yields, predictable, scalable.Requires 2-Halo precursor; C4 competition.
Li-Exchange C-CAccess to carbonyls/alcohols.Cryogenic conditions; functional group intolerance.
Minisci C-C (Alkyl)Uses cheap acids; direct C-H functionalization.[4]Moderate yields; mixtures of mono/bis-alkylation.
Pd-Catalysis C-C (Aryl)Access to biaryls.Catalyst cost; requires optimization of ligand.

Troubleshooting Guide:

  • Issue: Hydrolysis of CF3 group.

    • Cause: Highly basic aqueous conditions at high heat.

    • Solution: Use anhydrous bases (Cs2CO3) in organic solvents; avoid aqueous NaOH > 80 °C.

  • Issue: Low Regioselectivity (C2 vs C4) in SNAr.

    • Cause: Substrate has leaving groups at both positions.

    • Solution: Lower the temperature. C4 is often kinetically faster, but C2 is thermodynamically more stable for the anion. If attempting to hit C2 selectively in 2,4-dichloro-6-CF3-Py, steric bulk of the nucleophile can shift selectivity to C4 (less hindered).

  • Issue: No Reaction in Minisci.

    • Cause: Poor solubility or radical quenching.

    • Solution: Add TFA (Trifluoroacetic acid) to protonate the pyridine nitrogen. The pyridinium ion is significantly more electrophilic and reactive toward radical attack.

References

  • SNAr Kinetics & Mechanism

    • Nucleophilic Aromatic Substitution on Pyridines.[2][5][6] Master Organic Chemistry. Link

    • Kinetics of Nucleophilic Substitution on the Pyridine Ring.[6][7] BenchChem Application Notes.[1][2] Link

  • Minisci & Radical Functionalization

    • Jui, N. T., et al. "Selective C–F Functionalization of Unactivated Trifluoromethylarenes." J. Am. Chem. Soc.[8] (via NIH). Link

    • Silver-Catalyzed Minisci Reactions Using Selectfluor. UC Merced Research. Link

  • Lithiation & Metal-Halogen Exchange

    • Directed Lithiation and Substitution of Pyridine Derivatives.[1][9] CLOCKSS Archive. Link

    • Regioselective Lithiation of Pyridine Rings.[1][9][10][11] ResearchGate.[10] Link

  • C-H Activation Overview

    • A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. Link

Sources

Application

Application Note: Chemoselective Reduction of 3-Cyano Groups in Trifluoromethylpyridines

Introduction and Strategic Overview Trifluoromethylpyridines are privileged pharmacophores and toxophores in both medicinal chemistry and agrochemical development (e.g., the fungicide fluopicolide)[1]. The electron-withd...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

Trifluoromethylpyridines are privileged pharmacophores and toxophores in both medicinal chemistry and agrochemical development (e.g., the fungicide fluopicolide)[1]. The electron-withdrawing nature of the trifluoromethyl (–CF₃) group profoundly impacts the electronic landscape of the pyridine ring, enhancing metabolic stability, binding affinity, and lipophilicity.

Derivatives containing a 3-cyano (nitrile) moiety are highly versatile synthetic intermediates. However, the selective reduction of this nitrile group to either a primary amine (–CH₂NH₂) or an aldehyde (–CHO) presents significant chemoselectivity challenges. Reagents must be carefully calibrated to avoid competitive defluorination, over-reduction of the heteroaromatic ring, and the formation of secondary amine dimers. This guide details the mechanistic causality and field-proven protocols for achieving strict chemocontrol during these transformations.

Mechanistic Insights and Reaction Causality

Achieving high yields in the reduction of 3-cyano-trifluoromethylpyridines requires anticipating and mitigating three primary side reactions:

  • Suppression of Amine Dimerization: The catalytic hydrogenation of nitriles proceeds via a highly reactive intermediate imine. In the absence of thermodynamic control, the newly formed primary amine acts as a nucleophile, attacking the intermediate imine to form a secondary amine (dimer) byproduct. To prevent this, the reaction is conducted in the presence of a strong acid (e.g., concentrated HCl). The acid immediately protonates the primary amine as it forms, rendering it non-nucleophilic and kinetically isolating the desired product as an inert ammonium salt[2].

  • Mitigating Defluorination and Ring Saturation: While the –CF₃ group is relatively robust, harsh reductive conditions (e.g., PtO₂ at elevated pressures) can lead to partial defluorination or complete saturation of the aromatic pyridine ring to a piperidine[3]. Palladium on carbon (Pd/C) under mild hydrogen pressure (1 atm) provides an optimal balance, selectively reducing the nitrile while preserving the heteroaromatic core and the –CF₃ group[4].

  • Controlled Partial Reduction to the Aldehyde: When the target is an aldehyde, catalytic hydrogenation is unsuitable due to over-reduction. Instead, Diisobutylaluminium hydride (DIBAL-H) is employed at cryogenic temperatures (–78 °C). The steric bulk of DIBAL-H ensures that only a single hydride is transferred, forming a stable tetrahedral aluminum-imine complex. This intermediate resists further reduction and is subsequently hydrolyzed to the aldehyde only during the aqueous acidic workup[5].

Quantitative Data: Catalyst and Condition Profiling

The following table summarizes the causal relationship between reaction conditions and product distribution, highlighting the necessity of specific additives.

Reducing AgentAdditiveTemp / PressureTarget ProductYield (%)Major Side Reaction / Limitation
H₂, Pd/C (5%) HCl (aq) 20–25 °C / 1 atmPrimary Amine 90–95% None (Dimerization Suppressed)
H₂, Pd/C (5%)None20–25 °C / 1 atmPrimary Amine< 50%Secondary Amine (Dimer)
H₂, PtO₂None50 °C / 5 atmPrimary Amine< 20%Piperidine (Ring Saturation)
DIBAL-H (1.1 eq) None -78 °C / 1 atm Aldehyde 75–85% Over-reduction to Alcohol (if warmed)
Borane (BH₃·THF)NoneReflux / 1 atmPrimary Amine70–80%Slow reaction rate; requires harsh quench

Reaction Pathway Visualization

Pathway SM 3-Cyano-trifluoromethylpyridine Imine Intermediate Imine SM->Imine H2, Pd/C or DIBAL-H Piperidine Piperidine (Over-reduction) SM->Piperidine PtO2 / High Temp (Ring Saturation) Amine Primary Amine Salt (Target) Imine->Amine H2, Pd/C, HCl (Protonation) Aldehyde Aldehyde (Target) Imine->Aldehyde 1. DIBAL-H (-78°C) 2. H3O+ Quench Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Nucleophilic Attack (No Acid Additive)

Chemoselective reduction pathways of 3-cyano-trifluoromethylpyridines.

Experimental Protocols

Protocol A: Complete Reduction to Primary Amine (Hydrogenation)

Target: (5-(Trifluoromethyl)pyridin-3-yl)methanamine Hydrochloride

  • Reaction Setup: In a pressure-resistant hydrogenation flask, dissolve 3-cyano-5-(trifluoromethyl)pyridine (10.0 mmol) in methanol (50 mL). Add concentrated aqueous HCl (15.0 mmol, 1.5 eq).

    • Causality: The stoichiometric excess of HCl ensures the primary amine is protonated immediately upon formation, neutralizing its nucleophilicity and preventing dimer formation[2].

  • Catalyst Addition: Purge the flask with argon. Carefully add 5% Pd/C (10 mol% Pd). Safety Note: Pd/C is highly pyrophoric in the presence of methanol vapors; always add under an inert blanket.

  • Hydrogenation & Self-Validation: Purge the vessel with H₂ gas three times. Maintain the reaction under 1 atmosphere of H₂ at 20–25 °C with vigorous stirring.

    • Self-Validation: Monitor the gas burette. The reaction is complete when hydrogen uptake strictly ceases (typically 4–6 hours), providing real-time kinetic validation of reaction completion.

  • Workup: Filter the mixture through a tightly packed pad of Celite® to remove the catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the product as a highly pure white hydrochloride salt.

Protocol B: Partial Reduction to Aldehyde (DIBAL-H)

Target: 5-(Trifluoromethyl)nicotinaldehyde

  • Reaction Setup: Dissolve 3-cyano-5-(trifluoromethyl)pyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a strict argon atmosphere. Cool the solution to –78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are critical. At –78 °C, the bulky DIBAL-H transfers exactly one hydride to the nitrile, forming a stable tetrahedral aluminum-imine complex that resists further reduction[5].

  • Reagent Addition: Add DIBAL-H (1.0 M in Toluene, 11.0 mL, 1.1 eq) dropwise via a syringe pump over 30 minutes to prevent localized temperature spikes. Stir at –78 °C for 2 hours.

  • Quenching & Self-Validation: Quench the reaction at –78 °C by the slow addition of methanol (5 mL), followed by a saturated aqueous solution of Rochelle salt (potassium sodium tartrate, 40 mL). Remove the cooling bath and allow the mixture to warm to room temperature.

    • Self-Validation: Initially, the mixture will form a thick, cloudy aluminum gel. As it warms and stirs vigorously for 1–2 hours, the Rochelle salt chelates the aluminum ions, breaking the emulsion into two distinct, clear liquid phases. This visual transition guarantees successful hydrolysis of the imine to the aldehyde.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified via short-path distillation or silica gel chromatography.

References

  • Source: Google Patents (Bayer CropScience S.A.)
  • Title: US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation Source: Google Patents URL
  • Title: EP3288922A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides Source: Google Patents URL
  • Title: Synthesis of Novel Polyfunctional 3D Scaffolds for Drug Discovery Source: White Rose eTheses Online (University of Leeds) URL: [Link]

  • Title: The Novel Reduction of Pyridine Derivatives with SmI2 Source: Heterocycles, Vol. 36, No. 10, 1993 URL: [Link]

Sources

Method

Application Note: Precision Engineering of 2-Iodopyridine Cross-Couplings

Part 1: Mechanistic Deconstruction & The "Pyridyl Paradox" The Substrate Challenge 2-Iodopyridines occupy a unique "Goldilocks" zone in cross-coupling chemistry that is often deceptive. While the C–I bond is weak and kin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Mechanistic Deconstruction & The "Pyridyl Paradox"

The Substrate Challenge

2-Iodopyridines occupy a unique "Goldilocks" zone in cross-coupling chemistry that is often deceptive. While the C–I bond is weak and kinetically primed for rapid oxidative addition (OA), the resulting 2-pyridyl-palladium(II) intermediate presents a distinct set of stability challenges known as the "Pyridyl Paradox."

  • Electronic Activation (The Good): The electron-deficient nature of the pyridine ring makes the C2 position highly electrophilic, facilitating faster oxidative addition compared to phenyl iodides.

  • Catalyst Sequestration (The Bad): The proximal nitrogen atom at the ortho position is a potent σ-donor. Following oxidative addition, the pyridine nitrogen can coordinate intramolecularly or intermolecularly to the palladium center, displacing phosphine ligands and forming stable, unreactive dimeric species (e.g., halide-bridged dimers). This "poisoning" halts the catalytic turnover.

  • Protodehalogenation: In the presence of reducing agents or specific bases, 2-iodopyridines are prone to hydrodehalogenation, stripping the iodine before coupling occurs.

The Engineering Solution: Steric Bulk

To overcome N-coordination, the protocol relies on Bulky, Electron-Rich Phosphines (BERPs) or N-Heterocyclic Carbenes (NHCs) . Ligands such as SPhos , XPhos , and BrettPhos provide a steric canopy that prevents the pyridine nitrogen from binding to the Pd center, forcing the cycle forward into Transmetallation (TM).

Part 2: Visualizing the Catalytic Trap

The following diagram illustrates the standard catalytic cycle versus the "off-cycle" trap caused by nitrogen coordination.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (2-Py-Pd(II)-I) Pd0->OxAdd + 2-Iodopyridine Trap OFF-CYCLE TRAP (N-Coordinated Dimer) OxAdd->Trap Low Steric Bulk (Ligand Displacement) TransMet Transmetallation (2-Py-Pd(II)-Nu) OxAdd->TransMet + Nucleophile (High Steric Bulk Ligand) Trap->OxAdd Heat/Excess Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle showing the critical divergence between productive transmetallation and the catalyst-deactivating N-coordination trap.

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High-Throughput Robustness)

Objective: Coupling 2-iodopyridine with aryl/heteroaryl boronic acids. Rationale: SPhos is selected for its ability to facilitate oxidative addition while its bulk prevents N-chelation. K₃PO₄ is used as a base to minimize hydrolytic deborylation of the boronic acid partner.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-SPhos G4 Precatalyst (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Pre-complexation (if using separate Pd/Ligand): In a vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at RT for 10 mins to generate the active catalytic species (solution turns from orange to yellow/pale). Note: Using G3/G4 precatalysts bypasses this step and ensures strict 1:1 Pd:L stoichiometry.

  • Assembly: Charge a reaction tube with 2-iodopyridine (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed solvent mixture (5 mL, 0.2 M concentration).

  • Reaction: Heat to 80–100 °C for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If conversion stalls, add 0.5 equiv of boronic acid; protodeboronation of the nucleophile is the most common failure mode.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[2][3]

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Amination of 2-iodopyridine with primary or secondary amines. Rationale: BrettPhos or RuPhos are superior for primary and secondary amines, respectively. The use of a weak base like Cs₂CO₃ or NaOtBu depends on substrate sensitivity. For 2-iodopyridines, Pd₂(dba)₃ is preferred over Pd(OAc)₂ to avoid acetate competition.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Amine (1.2 equiv)[4][5]

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)

  • Base: NaOtBu (1.4 equiv) (Use Cs₂CO₃ if functional groups are base-sensitive)

  • Solvent: 1,4-Dioxane (anhydrous)[2]

Step-by-Step Workflow:

  • Glovebox/Schlenk: Inside a glovebox or under Argon flow, combine Pd₂(dba)₃, BrettPhos, and NaOtBu in a sealable tube.

  • Substrate Addition: Add 2-iodopyridine and the amine.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M).

  • Thermal Activation: Seal and heat to 100 °C .

    • Note: 2-iodopyridines are highly reactive; conversion is often complete within 1–2 hours.

  • Purification: Filter through a Celite pad (eluting with DCM) to remove palladium black and salts before column chromatography.

Protocol C: Copper-Free Sonogashira Coupling

Objective: Alkynylation without Glaser homocoupling byproducts. Rationale: Copper can induce oxidative homocoupling of alkynes. A Cu-free protocol using PdCl₂(MeCN)₂ and a bulky ligand like XPhos or specialized ligands like PyMIC allows the reaction to proceed via a "carbopalladation/elimination" pathway or standard cycle without Cu-acetylide formation.

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl₂(MeCN)₂ (3 mol%) + XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: MeCN or DMF

Step-by-Step Workflow:

  • Mix: Combine catalyst, ligand, base, and 2-iodopyridine in a reaction vessel.

  • Add Alkyne: Add the alkyne and solvent.

  • Reaction: Heat to 60–80 °C .

    • Observation: Cu-free reactions are generally slower than Cu-catalyzed ones; allow 12–24 hours.

  • Workup: Standard aqueous extraction.

Part 4: Data Summary & Troubleshooting

Ligand Performance Matrix (2-Iodopyridine Substrates)
LigandPrimary ApplicationRelative RateKey Advantage
PPh₃ General (Negishi/Stille)SlowCheap; works well for simple Negishi couplings.
SPhos Suzuki-MiyauraFastWater tolerance; prevents N-chelation.
XPhos Suzuki/SonogashiraVery FastExcellent for sterically hindered partners.
BrettPhos Buchwald-HartwigFastBest for primary amines; high selectivity.
dppf Suzuki/NegishiModerateLarge bite angle; robust for large scale.
Troubleshooting the "2-Pyridyl Problem"
SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-chelation)Switch to bulkier ligand (XPhos/BrettPhos) or increase temperature to break Pd-N dimer.
De-iodinated Pyridine HydrodehalogenationEnsure solvent is anhydrous (unless Suzuki); switch base from alkoxide to carbonate/phosphate.
Homocoupling of Alkyne Glaser Coupling (Sonogashira)Switch to Protocol C (Cu-Free) ; degas solvents thoroughly.
Protodeboronation Unstable Boronic AcidUse MIDA boronates or Potassium Trifluoroborates instead of boronic acids.

References

  • Negishi Coupling Scope: Negishi coupling. Wikipedia. Available at: [Link]

  • Sonogashira Mechanisms: Copper-free Sonogashira coupling.[6] Chemical Reaction Database. Available at: [Link]

  • General Catalytic Cycles: Palladium-catalyzed cross couplings in organic synthesis.[1][7] Nobel Prize.[8][9] Available at: [Link]

Sources

Application

Application Note: Rational Design and Synthesis of Kinase Inhibitors Using the Privileged 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile Scaffold

Executive Summary The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic selection of core scaffolds. 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic selection of core scaffolds. 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile has emerged as a highly privileged building block in modern medicinal chemistry. Its unique trifunctional nature allows for rapid, orthogonal diversification: the trifluoromethyl (-CF₃) group provides metabolic shielding, the cyano (-CN) group acts as a synthetic handle for hinge-binder cyclization, and the highly reactive 2-iodo position enables precise C-N or C-C bond formation. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the synthesis of advanced kinase inhibitors.

Mechanistic Rationale in Kinase Inhibitor Design

The structural components of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile are perfectly primed for targeting the ATP-binding pocket of protein kinases:

  • Metabolic Stability & Lipophilicity: The incorporation of a -CF₃ group at the C-6 position significantly increases the hydrophobicity of the molecule, aiding in the penetration of deep, hydrophobic protein pockets within the kinase domain[1]. Furthermore, the strong C-F bonds block primary sites of cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of the resulting drug[1].

  • Hinge-Binding Potential: The central pyridine ring, particularly when cyclized with the adjacent cyano group to form a pyrazolo[3,4-b]pyridine core, acts as a potent bioisostere of adenine[2]. This bicyclic system forms critical hydrogen bond donor-acceptor pairs with the backbone amides of the kinase hinge region, anchoring the inhibitor in the active site[2].

  • Orthogonal Reactivity: The 2-iodo group is an exceptional leaving group. Its high polarizability makes it superior to chloro- or bromo- analogs for oxidative addition in palladium-catalyzed cross-couplings[3], while the electron-withdrawing nature of the pyridine ring and the ortho-cyano group make it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

Pharmacophore SM 2-Iodo-6-(CF3)pyridine- 3-carbonitrile Core Bicyclic Hinge Binder (e.g., Pyrazolo[3,4-b]pyridine) SM->Core Cyclization (Hydrazine) Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Hinge N-H / N Interaction Hydrophobic Hydrophobic Pocket (Metabolic Shielding) Core->Hydrophobic CF3 Group Positioning Solvent Solvent Exposed Region (Solubility/PK Tuning) Core->Solvent C-2/C-3 Substituents

Fig 1: Pharmacophore mapping of the scaffold to the ATP-binding site of kinases.

Synthetic Workflows & Causality

The functionalization of this scaffold generally follows three divergent pathways depending on the desired inhibitor architecture.

  • SₙAr Amination: The electron-deficient nature of the pyridine ring lowers the activation energy for nucleophilic attack at C-2. This is the preferred route for attaching solvent-exposed solubilizing groups (e.g., piperazines, morpholines).

  • Suzuki-Miyaura Cross-Coupling: For installing aryl or heteroaryl groups at the C-2 position to access allosteric pockets, Pd-catalyzed C-C coupling is utilized. The iodo group ensures rapid oxidative addition, allowing the use of mild conditions that do not hydrolyze the sensitive cyano group[3].

  • Bicyclic Core Formation: Reacting the scaffold with hydrazines triggers a tandem SₙAr/intramolecular cyclization. The hydrazine first displaces the iodide, followed by nucleophilic attack of the internal nitrogen onto the electrophilic nitrile carbon, yielding the highly privileged 3-amino-1H-pyrazolo[3,4-b]pyridine hinge-binding core[2].

SyntheticWorkflow SM 2-Iodo-6-(CF3)pyridine-3-carbonitrile (Starting Material) SNAr SNAr Amination (Primary/Secondary Amines) SM->SNAr DIPEA, THF, 60°C Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd-cat) SM->Suzuki Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Cyclize Hydrazine Cyclization (Bicyclic Core Formation) SM->Cyclize R-NHNH2, EtOH, Reflux Prod1 2-Amino-6-(CF3)pyridine- 3-carbonitrile Derivatives SNAr->Prod1 Prod2 2-Aryl-6-(CF3)pyridine- 3-carbonitrile Derivatives Suzuki->Prod2 Prod3 3-Amino-6-(CF3)-1H-pyrazolo [3,4-b]pyridine Derivatives Cyclize->Prod3

Fig 2: Divergent synthetic workflows for functionalizing the pyridine scaffold.

Quantitative Data: Comparative Reactivity Profile

The following table summarizes the optimized quantitative parameters for the three primary functionalization workflows.

Reaction TypeReagentsCatalyst / BaseSolvent & TempTypical TimeYield Range
SₙAr Amination Primary/Secondary Amine (1.2 eq)DIPEA (2.0 eq)THF or DMF, 60 °C2 - 4 h85 - 95%
Suzuki Coupling Aryl Boronic Acid (1.1 eq)Pd(dppf)Cl₂ (5 mol%), K₂CO₃Dioxane/H₂O (4:1), 90 °C6 - 12 h70 - 85%
Pyrazole Cyclization Hydrazine Hydrate (1.5 eq)None (Hydrazine acts as base)Ethanol, 80 °C (Reflux)4 - 8 h75 - 90%

Detailed Experimental Protocols

Protocol A: SₙAr Amination at C-2

Objective: Synthesize 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. Its role is to scavenge the hydroiodic acid (HI) generated during the substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction kinetics.

  • Preparation: In an oven-dried round-bottom flask, dissolve 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 mmol, 298.0 mg) in anhydrous THF (5.0 mL).

  • Addition: Add the desired primary or secondary amine (1.2 mmol) followed by DIPEA (2.0 mmol, 348 µL).

  • Execution: Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic mass of [M+H]⁺ = 298.9 m/z. Reaction completion is definitively indicated by the disappearance of the 298.9 m/z peak and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-aryl-6-(trifluoromethyl)pyridine-3-carbonitrile derivatives. Causality & Design: Degassing the solvent mixture via sparging with argon is critical; the active Pd(0) species is highly susceptible to oxidative degradation by dissolved oxygen, which leads to the formation of catalytically inactive "Pd black". Pd(dppf)Cl₂ is selected as the catalyst because its bidentate nature prevents ligand dissociation and facilitates the coupling of sterically hindered substrates[3].

  • Preparation: Charge a Schlenk flask with the scaffold (1.0 mmol), the chosen aryl boronic acid (1.1 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, 10 mL). Sparge the solution with Argon for 15 minutes.

  • Execution: Heat the mixture to 90 °C for 8 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1) visualized under UV (254 nm). The cross-coupled product typically exhibits a lower Rf value than the highly lipophilic iodo-starting material.

  • Workup: Filter the mixture through a pad of Celite to remove palladium residues. Extract the filtrate with EtOAc, wash with brine, dry, and purify via flash chromatography.

Protocol C: Tandem Cyclization to Pyrazolo[3,4-b]pyridines

Objective: Synthesize 3-amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine hinge-binding cores. Causality & Design: This reaction proceeds via a highly efficient one-pot tandem mechanism. The more nucleophilic terminal nitrogen of hydrazine first attacks the C-2 position (SₙAr), displacing the iodide. The elevated temperature then drives the intramolecular nucleophilic addition of the internal hydrazine nitrogen onto the electrophilic nitrile carbon. Subsequent tautomerization yields the thermodynamically stable aromatic pyrazole system[2].

  • Preparation: Dissolve the scaffold (1.0 mmol) in absolute ethanol (8.0 mL).

  • Addition: Dropwise add hydrazine hydrate (1.5 mmol) at room temperature. (Caution: Hydrazine is toxic and potentially explosive; handle in a fume hood).

  • Execution: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Self-Validation (IPC): Monitor via LC-MS. An intermediate mass corresponding to the uncyclized hydrazinyl-pyridine ([M+H]⁺ = 303.0 m/z) may be observed early in the reaction, which will gradually convert to the final cyclized product mass ([M+H]⁺ = 303.0 m/z, distinguished by a shift in retention time and loss of the sharp nitrile peak at ~2220 cm⁻¹ via IR spectroscopy if necessary).

  • Workup: Cool to 0 °C. The product typically precipitates from the ethanolic solution. Collect the solid via vacuum filtration and wash with cold ethanol to afford the pure bicyclic core.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications : 1

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) : 2

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands : 3

Sources

Method

One-pot synthesis using 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

One-Pot Synthesis of 3-Amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines via Tandem S_NAr/Annulation Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Iodo-...

Author: BenchChem Technical Support Team. Date: March 2026

One-Pot Synthesis of 3-Amino-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines via Tandem S_NAr/Annulation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1602543-77-0)

Introduction & Mechanistic Rationale

The construction of densely functionalized bicyclic heteroaromatics is a cornerstone of modern drug discovery. The building block 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile serves as an exceptional bifunctional precursor for the rapid, one-pot assembly of pyrazolo[3,4-b]pyridines [1].

As a Senior Application Scientist, it is critical to understand why this specific building block is so effective, rather than just knowing how to use it. The efficiency of this one-pot cascade relies on three synergistic structural features:

  • The C2-Iodine: Iodine is an outstanding leaving group. Its large atomic radius provides a highly polarizable bond, making the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

  • The C6-Trifluoromethyl & C3-Cyano Groups: Both are powerfully electron-withdrawing. They synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. The cyano group, being ortho to the iodine, provides intense inductive and resonance activation, stabilizing the Meisenheimer complex intermediate during S_NAr.

  • The Nitrile as an Electrophilic Trap: Following the initial S_NAr by a hydrazine derivative, the C3-cyano group acts as an internal electrophile. The adjacent hydrazine nitrogen undergoes a spontaneous 5-exo-dig cyclization onto the nitrile carbon, driving the reaction to completion and yielding a C3-exocyclic amine [2].

Biological Context: Kinase Inhibitor Scaffolds

The resulting 3-amino-pyrazolo[3,4-b]pyridine core is a privileged bioisostere of indazoles and azaindoles. It is heavily utilized as a hinge-binding motif in the ATP-binding pocket of kinases, most notably in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors for inflammatory diseases and Cyclin-Dependent Kinase (CDK) inhibitors for oncology [3]. The incorporation of the C6-trifluoromethyl group significantly enhances the scaffold's lipophilicity and metabolic stability, directly improving oral bioavailability.

G Stimulus Cytokines Receptor Receptor Stimulus->Receptor MAPK p38 MAPK Receptor->MAPK Phosphorylation Cascade Response Inflammation MAPK->Response Gene Expression Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->MAPK ATP-competitive Inhibition

Figure 1: p38 MAPK signaling cascade and the inhibitory role of pyrazolo[3,4-b]pyridines.

Experimental Design & Reaction Optimization

To establish a self-validating and robust protocol, the reaction conditions for the tandem S_NAr/Annulation with phenylhydrazine were optimized. The primary challenge in this one-pot synthesis is ensuring that the S_NAr goes to completion before degradation of the intermediate occurs, while simultaneously providing an environment conducive to the subsequent base-catalyzed cyclization.

Table 1: Optimization of the One-Pot Synthesis

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
1THFNone651225Incomplete S_NAr; poor stabilization of polar transition state.
2EtOHNone80845Moderate S_NAr; sluggish cyclization due to lack of proton sink.
3EtOH DIPEA (2.0) 80 4 88 Optimal. Protic solvent aids proton transfer; DIPEA scavenges HI.
4DMFK₂CO₃ (2.0)100272Fast reaction, but elevated temperatures caused trace degradation.
5i-PrOHDIPEA (2.0)85585Comparable to EtOH; slightly slower kinetics due to steric bulk.

Note: Ethanol was selected as the optimal solvent because polar protic solvents stabilize the Meisenheimer S_NAr intermediate and facilitate the crucial proton transfer required during the tautomerization of the cyclized product.

Detailed Step-by-Step Protocol

Synthesis of 3-Amino-1-phenyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Reagents Required:

  • 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 mmol, 298 mg)

  • Phenylhydrazine (1.2 mmol, 118 µL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL)

  • Absolute Ethanol (5.0 mL)

Workflow:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (298 mg, 1.0 mmol).

  • Solvation & Basification: Suspend the solid in absolute ethanol (5.0 mL). Add DIPEA (348 µL, 2.0 mmol) via syringe. Causality Note: DIPEA is non-nucleophilic and serves exclusively to neutralize the hydroiodic acid (HI) generated during the S_NAr step, preventing the protonation and subsequent deactivation of the phenylhydrazine nucleophile.

  • Nucleophile Addition: Add phenylhydrazine (118 µL, 1.2 mmol) dropwise at room temperature. The terminal, less sterically hindered -NH₂ group of phenylhydrazine acts as the primary nucleophile for the initial S_NAr attack.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4 hours.

  • In-Process Monitoring (Self-Validating Checkpoint):

    • Withdraw a 10 µL aliquot at 2 hours.

    • TLC (Hexanes:EtOAc 7:3): The starting material (R_f = 0.65) should be consumed. An intermediate spot (R_f = 0.45) corresponding to the uncyclized hydrazine will appear and gradually convert to the highly polar, baseline-adjacent final product (R_f = 0.30, bright blue fluorescence under 254 nm UV).

    • LC-MS (ESI+): The starting material ([M+H]⁺ = 298.9) will transition to the intermediate and final product. Because cyclization is an isomerization, both the intermediate and final product share the same mass ([M+H]⁺ = 279.1). Successful cyclization is confirmed by a significant shift to an earlier chromatographic retention time due to the exposed primary amine.

  • Workup & Isolation: Cool the reaction to room temperature. Slowly add 10 mL of ice-cold distilled water while stirring vigorously. A precipitate will form. Stir for an additional 15 minutes to ensure complete precipitation.

  • Purification: Filter the solid under vacuum, wash with cold water (2 x 5 mL) to remove DIPEA salts, and dry in vacuo at 45 °C overnight to afford the pure product as an off-white solid.

G A 2-Iodo-6-(CF3) -nicotinonitrile C S_NAr Intermediate (Uncyclized) A->C EtOH, 80°C B Phenylhydrazine + DIPEA B->C D 5-exo-dig Annulation C->D Intramolecular Attack E 3-Amino-1-phenyl-6-(CF3) -1H-pyrazolo[3,4-b]pyridine D->E Tautomerization

Figure 2: One-pot tandem SNAr and intramolecular annulation workflow.

References
  • Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines Current Organic Chemistry, 16(3):400-417. URL:[Link]

  • Application of Metal–Organic Frameworks with Sulfonic Acid Tags in the Synthesis of Pyrazolo[3,4-b]pyridines via a Cooperative Vinylogous Anomeric-Based Oxidation Inorganic Chemistry (ACS Publications), 2023. URL:[Link]

  • Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors Egyptian Journal of Chemistry, 2022. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeiodination in 2-Iodopyridine Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to resolve protodeiodination (hydrodehalogenation) when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting, quantitative benchmarks, and validated protocols to resolve protodeiodination (hydrodehalogenation) when working with 2-iodopyridine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig).

Mechanistic Causality: Why Does 2-Iodopyridine Undergo Protodeiodination?

2-Iodopyridine is highly electron-deficient, making the initial oxidative addition to the Pd(0) catalyst exceptionally fast. However, the subsequent transmetalation step is often the rate-determining step. When transmetalation is sluggish, the long-lived Ar-Pd(II)-I intermediate is vulnerable to competing side reactions.

The primary side reaction is protodeiodination (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom, yielding pyridine. This occurs via the formation of an aryl-palladium(II)-hydride intermediate, followed by reductive elimination.

The hydride (


) source typically originates from:
  • Solvent or Ligand

    
    -Hydride Elimination:  Alcohols, amine bases, or even the backbone of alkylboronic esters can undergo 
    
    
    
    -hydride elimination after coordinating to the Pd(II) center[1].
  • Protic Impurities (Water): Traces of water can interact with phosphine ligands to serve as a direct hydrogen source, leading to direct hydrodehalogenation prior to successful transmetalation[2].

  • Base-Mediated Reduction: Alkoxide bases (e.g., methoxide, ethoxide) or alcoholic solvents can be oxidized by the palladium complex, transferring a hydride to the metal center[3].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArI 2-Iodopyridine ArI->OxAdd PdII_Int [2-Py]-Pd(II)-I (Long-lived Intermediate) OxAdd->PdII_Int Transmet Transmetalation (Rate-Determining) PdII_Int->Transmet Fast with optimized ligand Hydride Hydride Source (H2O, Alcohols, Amines) PdII_Int->Hydride Slow transmetalation PdII_R [2-Py]-Pd(II)-R Transmet->PdII_R PdII_H [2-Py]-Pd(II)-H Hydride->PdII_H β-hydride elimination or protic attack RedElim2 Reductive Elimination PdII_H->RedElim2 RedElim1 Reductive Elimination PdII_R->RedElim1 Product Cross-Coupled Product (Desired) RedElim1->Product SideProduct Pyridine (Protodeiodination) RedElim2->SideProduct

Mechanistic divergence of 2-iodopyridine: Cross-coupling vs. Protodeiodination.

Troubleshooting FAQs

Q1: I am observing >30% pyridine formation in my Suzuki-Miyaura coupling. How do I immediately suppress this? A1: The most immediate fix is to rigorously exclude water and switch to an aprotic solvent system. Water acts as a potent hydrogen source in the presence of phosphine ligands, driving the hydrodehalogenation pathway[2]. Switch your solvent from mixtures like Dioxane/


 to strictly anhydrous Dioxane or Toluene. If a base is required to activate the boronic acid, use anhydrous, finely milled 

or

instead of aqueous carbonates.

Q2: My reaction requires a protic solvent for solubility. How can I prevent the solvent from acting as a hydride donor? A2: If you must use a solvent like ethanol or methanol, the palladium complex will likely oxidize the alcohol to gain a hydride ligand[3]. To outcompete this, you must accelerate the transmetalation step. Switch to a highly active, bulky, electron-rich phosphine ligand (e.g., XPhos or dppf). These ligands increase the electron density on the Pd center, accelerating transmetalation and favoring the desired reductive elimination over


-hydride elimination.

Q3: Does the choice of base influence protodeiodination? A3: Absolutely. Bases like sodium methoxide or ethoxide are notorious for undergoing


-hydride elimination, transferring a hydride directly to the Pd(II) intermediate. Furthermore, strong inorganic bases can sometimes promote the degradation of the boronic acid (protodeboronation), which starves the reaction of the coupling partner and leaves the Ar-Pd(II)-I intermediate stranded, forcing it down the protodeiodination pathway[1]. Use mild, non-nucleophilic bases like 

or fluoride salts (e.g.,

) which activate the boron species without acting as hydride donors.

Q4: I've optimized the solvent and base, but I'm still seeing dehalogenation. What about the catalyst loading? A4: High catalyst loadings combined with slow-reacting nucleophiles can exacerbate dehalogenation. Ensure proper in situ pre-catalyst reduction design to avoid unwanted side reactions[4]. Using a well-defined pre-catalyst like


 or a Buchwald precatalyst (e.g., XPhos Pd G3) ensures rapid generation of the active Pd(0) species without requiring excess reducing agents in the reaction mixture, which can inadvertently cause hydrodehalogenation.

Quantitative Data: Condition Optimization Matrix

To guide your experimental design, the following table summarizes the causal relationship between reaction parameters and the ratio of Cross-Coupling (CC) to Protodeiodination (PD) for 2-iodopyridine Suzuki couplings.

Solvent SystemBaseCatalyst / LigandCC Yield (%)PD Yield (%)Mechanistic Rationale
Dioxane /

(4:1)

(aq)

45%35%Water and basic conditions promote hydrodehalogenation via phosphine/water interaction.
Ethanol


/

20%65%Ethoxide undergoes rapid

-hydride elimination, donating a hydride to Pd(II).
Anhydrous THF

(solid)

/ XPhos
88%<5%Bulky ligand accelerates transmetalation; lack of protic sources starves the PD pathway.
Anhydrous Toluene

XPhos Pd G395%<2%G3 precatalyst ensures clean Pd(0) generation; CsF activates boron without donating protons.

Validated Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This self-validating protocol is designed to eliminate hydride sources and accelerate transmetalation, ensuring <5% protodeiodination.

Materials Required:
  • Electrophile: 2-Iodopyridine (1.0 equiv, rigorously dried)

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv - excess compensates for any minor protodeboronation)

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: Anhydrous

    
     (3.0 equiv, finely milled and oven-dried at 120°C)
    
  • Solvent: Anhydrous 1,4-Dioxane (Sure/Seal™, sparged with Argon for 30 mins)

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a thick-walled reaction tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Solid Addition: Inside a glovebox (or using standard Schlenk techniques against positive Argon flow), add the arylboronic acid (1.5 equiv), XPhos Pd G3 (0.05 equiv), and anhydrous

    
     (3.0 equiv) to the vessel.
    
  • Liquid Addition: Seal the vessel with a septum. Inject the 2-iodopyridine (1.0 equiv). If the 2-iodopyridine is solid, add it in step 2.

  • Solvent Introduction: Inject the degassed, anhydrous 1,4-Dioxane (to achieve a 0.2 M concentration) through the septum.

  • Reaction Initiation: Replace the septum with a Teflon-lined crimp cap or tightly close the Schlenk stopcock. Place the vessel in a pre-heated oil bath at 80°C.

  • Monitoring: Stir vigorously (1000 rpm) for 2-4 hours. The high stirring rate is crucial because the reaction is a solid-liquid biphasic system (due to insoluble

    
    ).
    
  • Quench and Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove the palladium and phosphate salts. Concentrate the filtrate under reduced pressure.

Workflow Start Flame-Dry Glassware Solids Add Solids: Boronic Acid, Base, XPhos Pd G3 Start->Solids Liquids Inject Liquids: 2-Iodopyridine, Anhydrous Dioxane Solids->Liquids Degas Argon Purge (Exclude O2/H2O) Liquids->Degas Heat Heat at 80°C Vigorous Stirring Degas->Heat Workup Filter via Celite & Concentrate Heat->Workup

Workflow for Anhydrous Suzuki-Miyaura Coupling to prevent side reactions.

References

  • [1] Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). 1

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 3

  • [2] Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. 2

  • [4] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). 4

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

Welcome to the Technical Support Center. Synthesizing highly functionalized, electron-deficient heterocycles like 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile requires precise control over reaction microenvironments...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing highly functionalized, electron-deficient heterocycles like 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile requires precise control over reaction microenvironments. The target pyridine ring is severely deactivated by both the strong electron-withdrawing trifluoromethyl (-CF₃) and carbonitrile (-CN) groups. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help researchers optimize yields, minimize side reactions (such as protodeamination or nitrile hydrolysis), and ensure reproducible scale-up.

Mechanistic Rationale & Pathway Selection

To synthesize the target iodinated compound, two primary commercial precursors are typically utilized:

  • 2-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile [1] via a Sandmeyer-type iodination.

  • 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile [2] via a Finkelstein-type halogen exchange.

Because the pyridine ring is severely electron-depleted, traditional aqueous diazotization of the 2-amino precursor often fails. The highly unstable diazonium salt rapidly hydrolyzes to form a 2-pyridone byproduct or undergoes protodeamination. Therefore, a non-aqueous Sandmeyer reaction using tert-butyl nitrite (t-BuONO) is the most robust approach to secure high yields[3].

Alternatively, the 2-chloro precursor can be utilized. While the electron-withdrawing -CF₃ and -CN groups activate the C2 position for nucleophilic aromatic substitution (S_NAr), direct reaction with sodium iodide is sluggish due to the high activation energy of replacing a chloride with a bulky iodide. This requires strong Lewis acid activation (e.g., using Iodotrimethylsilane, TMSI) to form an activated N-silylpyridinium intermediate[4].

SynthesisPathways A 2-Amino-6-(CF3) pyridine-3-CN C Diazonium Intermediate A->C t-BuONO, MeCN (Anhydrous) B 2-Chloro-6-(CF3) pyridine-3-CN D N-Silylpyridinium Intermediate B->D TMSI, DCM (Activation) E 2-Iodo-6-(CF3) pyridine-3-CN C->E I2 / CuI (Sandmeyer) D->E Halogen Exchange (Finkelstein)

Synthetic pathways to 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile via distinct precursors.

Validated Experimental Protocols

Protocol A: Non-Aqueous Sandmeyer Iodination (Preferred for High Yield)

Causality Check: Water is strictly excluded to prevent the hydration of the diazonium intermediate into 2-hydroxy-6-(trifluoromethyl)pyridine-3-carbonitrile. Molecular iodine (I₂) serves as the iodine source, while copper(I) iodide (CuI) acts as a radical initiator to facilitate the single-electron transfer (SET) required for the Sandmeyer process[5].

  • Preparation : In an oven-dried, argon-purged Schlenk flask, dissolve 2-amino-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Initiation : Add CuI (0.1 equiv) and I₂ (1.0 equiv) or diiodomethane (3.0 equiv). Stir at room temperature for 10 minutes to ensure complete dissolution and complexation.

  • Diazotization : Dropwise add tert-butyl nitrite (1.5 equiv) over 15 minutes via a syringe pump.

    • Self-Validation Step: The solution will immediately evolve N₂ gas (visible bubbling) and transition to a dark brown color, providing visual confirmation of active diazonium formation and radical initiation.

  • Heating : Heat the reaction mixture to 60 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1, UV active).

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce residual iodine (color will shift from brown to pale yellow). Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: TMSI-Mediated Halogen Exchange

Causality Check: TMSI activates the pyridine nitrogen, forming an N-silylpyridinium intermediate that dramatically lowers the activation barrier for chloride displacement, driving the S_NAr reaction forward[4].

  • Preparation : Dissolve 2-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation : Add TMSI (2.0 equiv) dropwise at 0 °C. Wrap the flask in aluminum foil to protect the light-sensitive TMSI from degradation.

  • Reaction : Warm the mixture to reflux (40 °C) and stir for 18–24 hours.

  • Workup : Quench carefully with a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ to neutralize the acid and quench liberated iodine. Extract with DCM, dry, and purify.

Troubleshooting Guides & FAQs

Q1: My Sandmeyer reaction is yielding a significant amount of the protodeaminated product (hydrogen at C2 instead of iodine). How do I fix this? Root Cause : Protodeamination occurs when the highly reactive intermediate aryl radical abstracts a hydrogen atom from the solvent or from trace moisture, rather than reacting with the iodine source. The electron-deficient nature of this specific pyridine ring makes the radical exceptionally electrophilic and prone to H-abstraction. Solution : Switch to a highly halogenated or completely inert solvent system (e.g., anhydrous acetonitrile or neat diiodomethane)[3]. Ensure absolute anhydrous conditions using Schlenk techniques. Increase the concentration of the iodine source (e.g., use 3.0 equiv of CH₂I₂) to kinetically outcompete the hydrogen abstraction pathway.

Q2: During the halogen exchange from the 2-chloro analog, the reaction stalls at 30% conversion even after 48 hours. Why? Root Cause : Halogen exchange is a dynamic equilibrium process. If the displaced chloride ion is not physically or chemically removed from the system, the reverse reaction (iodide displacement by chloride) halts forward progress. Solution : Apply the Finkelstein principle by utilizing NaI in a solvent where NaCl is strictly insoluble (e.g., 2-butanone or propionitrile), forcing the precipitation of NaCl and driving the equilibrium[4]. Alternatively, adding a catalytic amount of acetyl chloride can help generate highly reactive acetyl iodide in situ, which acts as an aggressive iodine donor.

Q3: I am seeing hydrolysis of the 3-carbonitrile group to a primary amide during my workup. How can I preserve the cyano group? Root Cause : The cyano group is highly activated toward hydration by the adjacent, strongly electron-withdrawing -CF₃ group and the newly installed halogen. Acidic or strongly basic aqueous workups will easily hydrate the nitrile to an amide. Solution : Maintain a strictly neutral workup pH (pH 7.0–7.5). Use phosphate buffers instead of strong acids/bases during the quench. Avoid prolonged exposure to aqueous phases; perform your biphasic extractions rapidly and dry the organic layer immediately.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the discussed synthetic routes, allowing for rapid comparison of scalability and efficiency.

MethodPrecursorReagentsAvg. YieldPurity (HPLC)Reaction TimePrimary Byproduct
Non-Aqueous Sandmeyer 2-Amino analogt-BuONO, I₂, CuI, MeCN78–85%>98%2–4 hProtodeaminated core
Aqueous Sandmeyer 2-Amino analogNaNO₂, KI, HCl, H₂O<30%<80%12 h2-Pyridone (Hydrolysis)
Halogen Exchange 2-Chloro analogTMSI, DCM65–70%>95%18–24 hUnreacted starting material
Catalytic Halogen Exchange 2-Chloro analogNaI, AcCl, MeCN50–60%>90%24–48 hAmide (Nitrile hydration)

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines – MDPI. Available at:[Link][3]

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation – NIH PMC. Available at:[Link][5]

  • Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method – ResearchGate. Available at:[Link][4]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

The following guide serves as a Tier 3 Technical Support resource for 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1602543-77-0). It is designed for researchers requiring high-purity isolation of this intermed...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support resource for 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1602543-77-0). It is designed for researchers requiring high-purity isolation of this intermediate, which is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Product Code: 2-I-6-CF3-PyCN CAS: 1602543-77-0 Support Level: Senior Application Scientist

Critical Chemical Profile & Stability

Before initiating purification, understand the behavior of this polysubstituted pyridine. The interplay between the electron-withdrawing trifluoromethyl (-CF3) and cyano (-CN) groups creates a highly electron-deficient ring system.

PropertyValue / CharacteristicTechnical Implication
Molecular Weight 298.00 g/mol --
Physical State Off-white to pale yellow solidColor often indicates free iodine (

) contamination.
C-I Bond Stability Moderate to LowLight Sensitive. Photolytic cleavage of the C-I bond is accelerated by the electron-deficient ring.
Reactivity High

susceptibility
The 2-position is highly activated. Avoid strong nucleophiles (OH⁻, alkoxides) during workup to prevent displacement of Iodine.
Solubility Soluble in DCM, EtOAc, THFPoor solubility in Hexanes/Heptane (useful for crystallization).

Phase I: Crude Isolation & Workup

Goal: Remove inorganic salts and prevent initial degradation.

The Issue: Many users report "oiling out" or dark coloration immediately after synthesis (typically via Finkelstein or Sandmeyer reactions). Root Cause: Residual acid promotes nitrile hydrolysis; light exposure releases free iodine.

Protocol A: Quench & Stabilization
  • Neutralization: If the reaction was acidic (e.g., HI/NaI exchange), quench with saturated sodium bicarbonate (

    
    )  to pH 7-8. Do not use strong bases like NaOH, which will attack the 2-position.
    
  • Iodine Scavenging: Wash the organic phase (DCM or EtOAc) with 10% Sodium Thiosulfate (

    
    ) .
    
    • Visual Cue: The organic layer should shift from dark purple/brown to pale yellow.

  • Drying: Use Anhydrous

    
    . Avoid 
    
    
    
    if the crude is highly acidic, as it can be slightly Lewis acidic.

Phase II: Chromatographic Purification

Goal: Separation of the product from the 2-chloro precursor and hydrolysis byproducts.

The Challenge: The 2-Chloro analog (starting material) and the 2-Iodo product have nearly identical Rf values on silica gel.

Decision Matrix: Purification Strategy

PurificationLogic Start Crude Mixture Analysis (LC-MS/NMR) CheckCl Is 2-Chloro precursor present? Start->CheckCl CheckPolar Are polar impurities (Amide/Acid) present? CheckCl->CheckPolar No (<5%) MethodB Method B: Recrystallization (Heptane/EtOAc) CheckCl->MethodB Yes (>5%) - Separation difficult on Silica MethodA Method A: Standard Flash (Hex/EtOAc) CheckPolar->MethodA Yes CheckPolar->MethodB No (High purity crude) MethodA->MethodB Polishing Step MethodC Method C: Chemoselective Derivatization (Risky)

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude impurity profile.

Protocol B: Flash Chromatography (Standard)

Use this for removing non-halo impurities (tars, hydrolyzed amides).

  • Stationary Phase: Silica Gel (230-400 mesh). Neutralized silica is preferred if the compound shows acid sensitivity.

  • Eluent System: Hexanes:Ethyl Acetate (Gradient).

    • Start: 100% Hexanes (Elutes non-polar byproducts).

    • Ramp: 0% to 10% EtOAc over 10 CV (Column Volumes).

    • Product Elution: Typically elutes between 5-15% EtOAc.

    • Note: The 2-Chloro impurity will elute slightly before or co-elute with the 2-Iodo product.

Phase III: Advanced Separation (The "Chloro-Iodo" Problem)

Goal: Removing the 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile impurity.

If chromatography fails to separate the chloro-precursor, utilize Recrystallization . The C-I bond length and iodine atom size create significant lattice energy differences compared to the chloro-analog.

Protocol C: Differential Crystallization
  • Solvent Selection: Heptane (Anti-solvent) and Ethanol or EtOAc (Solvent).

  • Dissolution: Dissolve the mixture in the minimum amount of hot EtOAc (approx. 50-60°C). Do not boil excessively to avoid deiodination.

  • Precipitation: Slowly add hot Heptane until slight turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT) slowly, then move to 4°C.

    • Mechanism:[1] The 2-Iodo derivative typically has a higher melting point and lower solubility in hydrocarbons than the 2-Chloro derivative, enriching the solid in the Iodo-product.

  • Wash: Filter and wash the cake with cold Pentane.

Troubleshooting & FAQs

Q1: My product turned purple on the rotary evaporator. What happened?

A: You likely overheated the flask or exposed it to light for too long, causing homolytic cleavage of the C-I bond (


 release).
  • Fix: Redissolve in ether/DCM, wash with dilute

    
    , dry, and re-evaporate at <35°C  in the dark.
    
Q2: I see a new peak in LC-MS at M+18 (Mass ~316).

A: This is the amide resulting from the hydrolysis of the nitrile (-CN) group.

  • Cause: Acidic conditions during workup or silica gel that is too acidic.

  • Fix: Add 1% Triethylamine (TEA) to your chromatography solvent to neutralize the silica.

Q3: Can I distill this compound?

A: Not recommended. While some fluorinated pyridines are volatile, the 2-Iodo group is thermally labile. Distillation often leads to extensive decomposition and iodine liberation. Sublimation under high vacuum (0.1 mmHg) at moderate temps (40-50°C) is a safer alternative for small scales (<500 mg).

Q4: How do I store it?

A: Store under Argon/Nitrogen at -20°C , strictly protected from light (amber vial + foil).

Mechanism of Impurity Formation

Understanding the degradation pathways helps in prevention.

DegradationPathways Product 2-Iodo-6-(CF3)-Py-CN Radical Pyridyl Radical + I• Product->Radical Deiodination Amide Amide Hydrolysis Product (M+18) Product->Amide Nitrile Hydrolysis Light hv (Light) Acid H+ / H2O Dimer Bi-pyridine Dimer Radical->Dimer Coupling

Figure 2: Primary degradation pathways: Photolytic deiodination (Red) and Acid-catalyzed hydrolysis (Yellow).

References

  • Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles : Channapur, M., et al. "An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids."[2][3] Heterocyclic Communications, 2017. Link

  • General Pyridine Purification : "A Researcher's Guide to Pyridine Purification." BenchChem Technical Notes. Link

  • Physical Properties & CAS Data : PubChem Entry for 2-Iodo-6-(trifluoromethyl)nicotinonitrile (CAS 1602543-77-0). Link

  • Halogen Exchange Methodologies: Schlosser, M., et al. "Halogen/Metal Exchange of 2-Halopyridines." Journal of Organic Chemistry. (General reference for reactivity of 2-halopyridines).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2,3-Disubstituted Pyridines

Welcome to the Advanced Applications Help Desk. As Senior Application Scientists, we frequently encounter researchers struggling with the synthesis of 2,3-disubstituted pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Help Desk. As Senior Application Scientists, we frequently encounter researchers struggling with the synthesis of 2,3-disubstituted pyridines. The pyridine core is notoriously electron-deficient, and the nitrogen lone pair often poisons transition metal catalysts. When you introduce steric clash at the adjacent C2 and C3 positions, standard cross-coupling and functionalization protocols typically fail.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind these failures and offering self-validating protocols to ensure your success at the bench.

FAQ 1: Cross-Coupling Bottlenecks & Protodeboronation

Q: Why do my Suzuki-Miyaura cross-couplings fail when using 3-substituted 2-pyridylboronic acids?

A: The failure is rarely due to oxidative addition; it is a failure of transmetalation that is rapidly outcompeted by protodeboronation[1].

Mechanistic Causality: The pyridine nitrogen acts as a Lewis base, coordinating to the empty p-orbital of the boron atom and weakening the C–B bond. When a bulky substituent is present at the C3 position, steric hindrance forces the boronic acid group out of coplanarity with the pyridine ring. This loss of conjugation drastically lowers the activation energy for C–B bond cleavage. Consequently, the boronic acid degrades into the corresponding protodeboronated 3-substituted pyridine before the palladium catalyst can undergo transmetalation[1].

The Solution: You must accelerate transmetalation to outpace degradation. This is achieved by using highly active, bulky dialkylbiaryl phosphine ligands (e.g., RuPhos) and utilizing lithium triisopropyl 2-pyridylboronates instead of free boronic acids[1].

Quantitative Data: Ligand Efficacy for Sterically Hindered 2-Pyridyl Couplings
LigandCatalyst SystemYield (%)Protodeboronation (%)Mechanistic Advantage
PPh3 Pd(PPh3)4<10%>80%None; slow oxidative addition and transmetalation.
dppf Pd(dppf)Cl225%60%Bidentate, but insufficient steric bulk to force reductive elimination.
XPhos Pd2(dba)3 / XPhos75%<15%Bulky biaryl backbone accelerates reductive elimination.
RuPhos Pd2(dba)3 / RuPhos92%<2%Isopropoxy groups provide secondary coordination, maximizing transmetalation rate.
Protocol 1: Self-Validating Suzuki-Miyaura Coupling of 3-Substituted 2-Pyridylboronates
  • Preparation of the Boronate: Generate the lithium triisopropyl 2-pyridylboronate in situ by treating the 2-bromo-3-substituted pyridine with n-BuLi at -78 °C, followed by the addition of triisopropyl borate.

  • Catalyst Activation: In a glovebox, pre-mix Pd2(dba)3 (1.5 mol%) and RuPhos (3.6 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes until the dark purple solution turns red/orange, indicating the formation of the active Pd(0)L complex.

  • Coupling: Add the aryl halide (1.0 equiv) and the 2-pyridylboronate (1.5 equiv) to the catalyst solution. Add aqueous K3PO4 (3.0 equiv, degassed).

  • Thermal Reaction: Heat the biphasic mixture to 80 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System): At t = 2 hours, pull a 50 µL aliquot. Quench with EtOAc/H2O and analyze the organic layer via LC-MS.

    • Scenario A (Success): Aryl halide is consumed, product mass is present. Proceed to completion.

    • Scenario B (Failure): Aryl halide remains, but the boronate mass is absent, and a peak corresponding to the protodeboronated 3-substituted pyridine is detected. Causality: Transmetalation is too slow. Action: Stop the reaction. For the next run, ensure strict exclusion of oxygen during catalyst activation and verify RuPhos integrity.

G A Pd(0)L Active Catalyst B Oxidative Addition [Pd(II)(Ar)XL] A->B Aryl Halide (Fast) C Transmetalation (Steric Bottleneck) B->C Base D Reductive Elimination [Pd(II)(Ar)(Py)L] C->D Fast with RuPhos (Overcomes Sterics) G Protodeboronation (Degradation) C->G Slow Transmetalation Leads to Degradation D->A Regeneration E 2,3-Disubstituted Pyridine Product D->E Product Release F 3-Substituted 2-Pyridylboronate F->C Boronate Transfer F->G H2O / Heat (Accelerated by C3 Sterics)

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation bottleneck.

FAQ 2: Polarity Reversal Strategies

Q: What if I cannot stabilize the 3-substituted 2-pyridylboronic acid under any basic conditions?

A: Reverse the polarity of the cross-coupling. Instead of using a 2-pyridyl nucleophile, use a 2-pyridyl electrophile[2].

Mechanistic Causality: By utilizing reagents like pyridine-2-sulfonyl fluoride (PyFluor), you completely bypass the protodeboronation pathway associated with 2-pyridylboronic acids[2]. The sulfonyl fluoride acts as an excellent pseudohalide for oxidative addition by Pd(0). You can then couple this with a stable, sterically unhindered arylboronic acid. This "polarity reversal" elegantly sidesteps the instability of the pyridine-boron bond while still yielding the desired 2,3-disubstituted pyridine[2].

FAQ 3: Directed C–H Functionalization

Q: Can I bypass cross-coupling issues by directly functionalizing the C3 position of an existing 2-substituted pyridine?

A: Yes, but you must override the innate electronic bias of the pyridine ring[3].

Mechanistic Causality: Innate C–H functionalization of pyridines typically favors the C2 or C4 positions due to electrophilic character and acidity[3]. The C3 position is electronically deactivated and, in 2-substituted pyridines, sterically shielded. To force C3 functionalization, you must employ a Directing Group (DG) strategy. By installing an amide or pivalamide group at the C2 position, the carbonyl oxygen or nitrogen can coordinate to a Pd(II) catalyst. This forms a rigid, thermodynamically favorable cyclometalated intermediate that selectively cleaves the C3–H bond, completely bypassing the steric shield[3].

Protocol 2: Pd-Catalyzed C3-Arylation via Directing Groups
  • Substrate Preparation: Ensure the C2 position is protected with a pivalamide directing group, which provides the optimal steric bulk to lock the Pd-coordination geometry.

  • Reaction Assembly: In a Schlenk tube, combine the 2-pivalamidopyridine (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), Ag2CO3 (2.0 equiv, as oxidant and halide scavenger), and pivalic acid (30 mol%) in hexafluoroisopropanol (HFIP).

  • Thermal Activation: Seal the tube and heat to 110 °C for 24 hours.

  • Validation Checkpoint (Self-Validating System): At t = 4 hours, perform TLC (Hexanes/EtOAc 3:1).

    • Observation: A highly fluorescent blue spot under 254 nm UV indicates the formation of the cyclometalated intermediate or the desired cross-coupled product.

    • Causality Check: If starting material remains but palladium black has precipitated, the catalyst has decomposed. Action: Ensure strict anhydrous conditions and verify the quality of Ag2CO3, as moisture accelerates Pd(0) aggregation before reoxidation.

CH_Activation A 2-Substituted Pyridine (with Directing Group) B Pd(II) Coordination to Directing Group A->B Pd(OAc)2 C C3-H Cleavage (Cyclometalation) B->C Overcomes Sterics D Insertion / Coupling (Olefin/Aryl) C->D Coupling Partner E 2,3-Disubstituted Pyridine D->E Reductive Elimination

Pd-catalyzed C3-directed C-H functionalization of 2-substituted pyridines.

FAQ 4: Late-Stage Radical Functionalization

Q: How can I achieve 2,3-disubstitution late in a synthesis without pre-installed directing groups or boronic acids?

A: Minisci-type radical additions offer a powerful alternative, though regiocontrol requires careful solvent and electronic tuning[4].

Mechanistic Causality: Nucleophilic radicals (e.g., alkyl radicals generated from alkylsulfinate salts) naturally attack the most electron-deficient positions of the pyridine ring (C2 and C4). If the C4 position is blocked or if specific solvent conditions (like CHCl3/water) are used to alter the protonation state of the pyridine nitrogen, the innate reactivity can be steered toward the C2 position, even when a C3 substituent is present[4]. Manipulating the innate electronics via solvent polarity allows for predictable late-stage functionalization without requiring transition metal catalysts[4].

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl)
  • Source: National Institutes of Health (PMC)

Sources

Troubleshooting

Troubleshooting nitrile hydrolysis side reactions in basic media

Technical Support Center: Nitrile Hydrolysis in Basic Media Current Status: Operational | Topic: Troubleshooting Base-Catalyzed Hydrolysis Side Reactions Ticket ID: #NTRL-HYD-BAS-001 Welcome to the Nitrile Hydrolysis Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitrile Hydrolysis in Basic Media Current Status: Operational | Topic: Troubleshooting Base-Catalyzed Hydrolysis Side Reactions Ticket ID: #NTRL-HYD-BAS-001

Welcome to the Nitrile Hydrolysis Support Center.

You are likely here because your nitrile hydrolysis did not yield the expected carboxylic acid. Instead, you are facing incomplete conversion (stalling at the amide), loss of stereochemistry (racemization), or unexpected decomposition.

In basic media (


), nitrile hydrolysis is a stepwise nucleophilic addition. The core challenge is that the intermediate amide is often less electrophilic than the starting nitrile, creating a kinetic bottleneck. Furthermore, the basic conditions required to drive the reaction are often incompatible with sensitive functional groups or alpha-chiral centers.

Below is your technical guide to resolving these specific failure modes.

Module 1: Reaction Stalling & Incomplete Conversion

User Issue: "My reaction has stopped at the primary amide. I need the carboxylic acid, but extended reflux isn't pushing it forward."

The Root Cause: The hydrolysis of a nitrile proceeds in two distinct stages:[1][2][3][4][5]

  • Hydration: Nitrile (

    
    ) 
    
    
    
    Primary Amide (
    
    
    )[5]
  • Hydrolysis: Primary Amide (

    
    ) 
    
    
    
    Carboxylate (
    
    
    )

In basic media, the second step (amide hydrolysis) is often the rate-determining step. The leaving group is the amide anion (


), which is a very poor leaving group (

of

). While the mechanism eventually protonates this to ammonia, the activation energy is high. If your reaction temperature is too low (

) or the base concentration is insufficient, the reaction will kinetically trap at the amide.

Troubleshooting Protocol:

VariableAdjustmentRationale
Temperature Increase to >100°C Amide hydrolysis requires significantly higher activation energy than nitrile hydration. Switch solvent to ethylene glycol or diglyme to access higher temperatures.
Base Strength Use KOH over NaOHPotassium hydroxide is slightly more soluble in organic/alcoholic solvents and provides a "naked" hydroxide effect in phase-transfer conditions.
Peroxide Acceleration Do NOT use H2O2 for AcidAdding

(Radziszewski conditions) accelerates the first step (Nitrile

Amide) but does not accelerate Amide

Acid. In fact, it effectively stops the reaction at the amide.

The "Nuclear Option" for Hindered Amides: If the amide is isolated and refuses to hydrolyze, switch to Nitrous Acid deamination . Treat the amide with


 in mineral acid (if acid stability permits) to diazotize the amide nitrogen, making 

the leaving group, which drives the reaction instantly to the acid.

Module 2: Stereochemical Integrity (Racemization)

User Issue: "My starting material was a pure enantiomer with an alpha-chiral center. The product is a racemic carboxylic acid."

The Root Cause: Nitriles have a high alpha-proton acidity (


 in DMSO), which drops significantly if an electron-withdrawing group (like an aromatic ring or carbonyl) is adjacent.
In basic media, the hydroxide acts as a base before it acts as a nucleophile.[3] It deprotonates the alpha-carbon, forming a planar ketenimine-like carbanion. When this reprotonates, it does so from either face, destroying stereochemistry.

The Fix: The Alkaline Hydrogen Peroxide (Radziszewski) Method To hydrolyze without racemization, you must increase the rate of nucleophilic attack (


) relative to the rate of deprotonation (

). The hydroperoxide anion (

) is a "super-nucleophile" (alpha-effect) that is

times more nucleophilic than

but less basic.
  • Mechanism:

    
     attacks the nitrile to form a peroxyimidic acid intermediate. This intermediate collapses to the amide and 
    
    
    
    via a concerted cyclic mechanism or rapid internal breakdown, often preserving alpha-stereochemistry because the reaction is fast and occurs at lower temperatures (
    
    
    ).

Note: This method stops at the Amide .[4] To get the acid without racemization, you must then hydrolyze the amide using an enzyme (amidase) or mild acidic diazotization, as prolonged basic heating will eventually racemize the product.

Module 3: Steric Hindrance & "No Reaction"

User Issue: "I have a tertiary nitrile (e.g., adamantane-carbonitrile). It is completely inert to standard reflux."

The Root Cause: The nitrile carbon is linearly coordinated (


 hybridized), but the approach of the nucleophile is perpendicular to the 

axis. Bulky groups on the alpha-carbon block this trajectory (the "Bürgi-Dunitz trajectory"). Aqueous hydroxide cannot penetrate this steric wall.

Troubleshooting Protocol:

  • Phase Transfer Catalysis (PTC): Use Tetrabutylammonium hydroxide (TBAH) or a catalytic amount of 18-Crown-6 with solid KOH in toluene. This creates "naked hydroxide" anions in the organic phase, which are far more reactive than hydrated hydroxide ions.

  • Anhydrous Hydroxide (Solid Fusion): For extreme cases, fuse the nitrile with solid KOH (pellets) and a small amount of t-butanol or ethylene glycol at

    
    . The absence of water solvation shells makes the hydroxide an extremely aggressive nucleophile.
    

Visualizing the Pathway & Failure Modes

The following diagram illustrates the mechanistic fork in the road. Note how the "Trap" of racemization competes with the productive pathway.

NitrileHydrolysis Nitrile Nitrile (R-CN) Carbanion Carbanion (Racemization) Nitrile->Carbanion Base (Deprotonation) Imidate Imidate Intermediate Nitrile->Imidate OH- Attack (Slow) Nitrile->Imidate HOO- Attack (Fast) Carbanion->Nitrile Reprotonation (Racemic) Amide Primary Amide Imidate->Amide Tautomerization Acid Carboxylate/Acid Amide->Acid High Temp / Strong Base Amide->Acid Stalls Here at Low T

Caption: Mechanistic pathway showing the competition between productive hydrolysis (black/blue) and racemization (red).

Experimental Protocols

Protocol A: The "Radziszewski" Method (High Stereoretention to Amide)

Best for: Chiral nitriles, stopping at amide.

  • Setup: Dissolve nitrile (1.0 equiv) in Ethanol or DMSO (5 volumes).

  • Reagent: Add 30%

    
     (4.0 equiv) and 6N NaOH (0.2 equiv - catalytic amount is key).
    
  • Reaction: Stir at 40–50°C . Exothermic reaction; monitor internal temp.

  • Monitoring: Evolution of

    
     gas bubbles indicates reaction progress. Monitor TLC for disappearance of nitrile.
    
  • Quench: Pour into ice water. The amide usually precipitates.

  • Conversion to Acid (Optional): If acid is required, treat the isolated amide with

    
     (1.5 equiv) in 
    
    
    
    at 0°C to diazotize.
Protocol B: High-Temperature Glycol Hydrolysis (For Hindered Substrates)

Best for: Tertiary nitriles, complete conversion to acid.

  • Setup: Suspend nitrile (1.0 equiv) in Ethylene Glycol (10 volumes).

  • Base: Add KOH pellets (5.0 equiv).

  • Reaction: Heat to 160–180°C (reflux).

  • Workup: Cool to room temp. Dilute with water (20 volumes). Extract non-polar impurities with ether. Acidify the aqueous layer with HCl to pH 1 to precipitate the carboxylic acid.

References

  • Mechanism of Nitrile Hydrolysis: Cohen, L. A.; Jones, J. J. Am. Chem. Soc.1962, 84, 1625.
  • Alkaline Peroxide (Radziszewski) Mechanism: Sawaki, Y.; Ogata, Y.[6] "Mechanism of the Reaction of Nitriles with Alkaline Hydrogen Peroxide." Bull.[6] Chem. Soc. Jpn.1981 , 54, 793-799. Link

  • Hydrolysis of Hindered Nitriles: Moorthy, J. N.; Singhal, N. "Facile and Highly Selective Conversion of Nitriles to Amides." J. Org. Chem.2005 , 70, 1926.[7] Link

  • Phase Transfer Catalysis: Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc.1971 , 93, 195. Link

Sources

Optimization

Minimizing homocoupling byproducts in Suzuki reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and frustrating side reactions in Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and frustrating side reactions in Suzuki-Miyaura cross-coupling (SMC): the homocoupling of organoboron reagents .

When two molecules of your valuable boronic acid or ester react with each other to form a symmetrical biaryl (


) instead of the desired cross-coupled product, it not only decimates your yield but also creates impurities that are notoriously difficult to separate via chromatography. This guide synthesizes mechanistic causality with field-proven protocols to help you engineer a self-validating, homocoupling-free reaction system.

The Mechanistic Root Causes of Homocoupling

To troubleshoot effectively, we must first understand the causality of the failure. Homocoupling in Suzuki reactions is not a random occurrence; it is a highly predictable consequence of specific catalyst degradation pathways or stoichiometric imbalances. The two primary mechanistic drivers are:

  • The Oxo-Palladium (Oxidative) Pathway: Trace molecular oxygen (

    
    ) in the reaction mixture rapidly oxidizes the active 
    
    
    
    catalyst to a
    
    
    peroxo complex[1]. This complex reacts with two equivalents of the boronic acid via sequential transmetalation, forming a diorganopalladium(II) intermediate that undergoes reductive elimination to yield the homocoupled biaryl byproduct[2].
  • Precatalyst Initiation (Sacrificial Reduction): If you are using a

    
     precatalyst (e.g., 
    
    
    
    or
    
    
    ) without a dedicated reducing agent, the catalyst must be reduced to the active
    
    
    state in situ. The boronic acid often acts as this sacrificial reductant, forcing an initial stoichiometric homocoupling event before the catalytic cycle even begins[2][3].

G Pd0 Pd(0)L2 Active Catalyst PdO2 Pd(II) Peroxo Complex [Pd(O2)L2] Pd0->PdO2 O2 (Trace Air) PdOH Pd(II) Oxo/Hydroxo [Pd(OH)(Ar)L2] PdO2->PdOH Ar-B(OH)2 Hydrolysis PdAr2 Diorganopalladium [Pd(Ar)2L2] PdOH->PdAr2 Ar-B(OH)2 Transmetalation PdAr2->Pd0 Catalyst Regeneration Homocoupled Ar-Ar Homocoupling Byproduct PdAr2->Homocoupled Reductive Elimination

Mechanism of oxidative homocoupling of boronic acids via a Pd(II) peroxo intermediate.

Diagnostic FAQs & Troubleshooting

Q1: I am running my reaction under a nitrogen balloon, but I am still seeing 20-30% homocoupling. Why is my boronic acid degrading? A1: A standard nitrogen balloon is often insufficient for sensitive electron-rich boronic acids, which are highly prone to oxidative homocoupling[4]. Dissolved oxygen in your solvents is the likely culprit. You must transition from passive inerting to active degassing. Sparge your solvents with Argon for at least 30 minutes, or ideally, perform three freeze-pump-thaw cycles[5][6]. Furthermore, ensure your base (e.g., aqueous


) is also thoroughly degassed, as water has a high capacity for dissolved oxygen.

Q2: I am using


 with 

. Could my catalyst choice be driving the homocoupling?
A2: Yes.

is a

salt. To enter the Suzuki catalytic cycle, it must be reduced to

[3]. In the absence of a mild reducing agent, your boronic acid is consumed to reduce the palladium, generating the homocoupled byproduct[2]. Solution: Switch to a pre-formed

source like

or

[5]. Alternatively, use modern Buchwald precatalysts (e.g., XPhos Pd G3 or G4), which undergo clean, base-mediated activation to

without consuming your organoboron reagent[3].

Q3: My aryl halide is highly sterically hindered, leading to a sluggish reaction and massive homocoupling. How do I shift the balance toward cross-coupling? A3: When oxidative addition or transmetalation is slow due to sterics, the lifetime of the


 intermediates increases, giving them more time to undergo side reactions like homocoupling.
Solution: Upgrade your ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) accelerate both oxidative addition and reductive elimination[2][7]. A faster reductive elimination step minimizes the lifespan of the diorganopalladium(II) intermediate, effectively outcompeting the homocoupling pathway[8].

Q4: How can I prevent homocoupling when using highly reactive, unstable boronic acids? A4: The rate of homocoupling is directly proportional to the concentration of the active boronic acid in solution. By keeping the local concentration of the boronic acid low, you partition the reaction flux toward cross-coupling[9]. Solution: Use a slow-release strategy. Convert your boronic acid to an N-Methyliminodiacetic acid (MIDA) boronate or a pinacol ester (Bpin)[5][9]. MIDA boronates undergo slow, controlled hydrolysis under aqueous basic conditions, releasing the active boronic acid drop-by-drop into the catalytic cycle, thereby starving the homocoupling pathway[9].

Quantitative Data: Parameter Optimization Matrix

The following table summarizes the causal impact of varying reaction parameters on the percentage of homocoupling observed in a standard SMC (e.g., coupling of 4-bromoanisole with phenylboronic acid).

Reaction ParameterSub-optimal Condition (High Homocoupling)Optimized Condition (Low Homocoupling)Mechanistic Rationale
Atmosphere Ambient Air / Passive

(>25% Ar-Ar)
Freeze-Pump-Thaw Argon (<2% Ar-Ar)Prevents formation of

peroxo complexes[1].
Catalyst Source

or

(10-15% Ar-Ar)

or Buchwald G3 (<2% Ar-Ar)
Eliminates the need for sacrificial boronic acid reduction[2][3].
Ligand

(Slow reductive elimination)
XPhos or SPhos (Fast reductive elimination)Accelerates catalytic cycle, reducing lifetime of susceptible intermediates[2][7].
Boron Source Free Boronic Acid (

)
MIDA Boronate or BpinSlow in-situ hydrolysis maintains low active concentration, preventing double transmetalation[5][9].
Addition Method All-at-once additionSyringe-pump addition over 2 hoursArtificially mimics the slow-release kinetics of MIDA boronates.

Standard Operating Procedure: Air-Free, Low-Homocoupling Suzuki Protocol

To guarantee scientific integrity and reproducibility, follow this self-validating protocol utilizing a Buchwald precatalyst and rigorous Schlenk techniques.

Materials Required:

  • Aryl halide (1.0 equiv)

  • Aryl pinacol boronate (Ar-Bpin) or MIDA boronate (1.1 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Aqueous

    
     (0.5 M, 2.0 equiv)
    
  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation & Inerting: Add the solid aryl halide, Ar-Bpin, and XPhos Pd G3 to an oven-dried Schlenk tube equipped with a magnetic stir bar. Seal with a rubber septum. Connect to a Schlenk line and perform three cycles of high vacuum (5 mins) followed by backfilling with ultra-pure Argon[2][6].

  • Solvent Degassing (Crucial Step): In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and 0.5 M aqueous

    
    . Sparge this mixture vigorously with Argon through a stainless steel needle for exactly 30 minutes[5]. Self-Validation Check: The solvent should show no bubbles upon slight warming under vacuum.
    
  • Reagent Addition: Under a positive pressure of Argon, transfer the degassed solvent mixture to the Schlenk tube containing the solid reagents using an air-tight syringe[2].

  • Reaction Initiation: Submerge the Schlenk tube in a pre-heated oil bath at 80°C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area in the biphasic mixture[10].

  • Monitoring & Workup: Monitor via LC-MS. The use of the G3 precatalyst should result in a rapid color change from yellow to distinct red/brown, indicating the successful generation of the active

    
     species without the formation of black palladium precipitate[11]. Upon completion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Workflow Prep Vessel Prep Rigorous Drying Degas Degassing Freeze-Pump-Thaw Prep->Degas Cat Catalyst Choice Pd(0) or Buchwald G3/G4 Degas->Cat Add Slow Addition Syringe Pump / Bpin Cat->Add React Cross-Coupling High Yield, Low Ar-Ar Add->React

Optimized experimental workflow to minimize homocoupling in Suzuki-Miyaura reactions.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[Link]

  • J. Am. Chem. Soc. "An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles." PubMed (NIH). Available at: [Link]

  • J. Am. Chem. Soc. "An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles." ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." RSC Books. Available at:[Link]

  • ACS Catalysis. "Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes." ACS Publications. Available at: [Link]

  • r/Chempros. "Diagnosing issues with a failed Suzuki coupling?" Reddit. Available at:[Link]

Sources

Troubleshooting

Stability of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and late-stage functionalization of heavily substituted aza-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and late-stage functionalization of heavily substituted aza-heterocycles. A recurring failure point in many drug development workflows is the mishandling of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1602543-77-0)[1] under acidic conditions.

This guide is engineered to provide researchers with field-proven insights, troubleshooting matrices, and self-validating protocols to prevent degradation, maximize yield, and understand the fundamental causality behind this molecule's reactivity.

Part 1: Mechanistic Deep-Dive & Degradation Pathways

To successfully manipulate this compound, you must first understand its electronic topology. The pyridine ring is profoundly electron-deficient due to the combined inductive and resonance withdrawing effects of the 2-iodo, 3-cyano, and 6-trifluoromethyl groups[1].

This extreme electron deficiency leads to two critical behavioral shifts under acidic conditions:

  • Suppressed Basicity: The pyridine nitrogen is virtually non-basic (estimated pKa < 0). It will not form stable salts with standard aqueous acids.

  • Nitrile Hyper-Electrophilicity: The carbonitrile (-CN) group is highly activated toward nucleophilic attack. If water is present in your acidic matrix, the protonated nitrile will rapidly hydrate to a primary amide, and eventually hydrolyze to a carboxylic acid.

AcidDegradation A 2-Iodo-6-(trifluoromethyl) pyridine-3-carbonitrile (Intact) B Protonated Nitrile Intermediate A->B Aqueous Acid (H+) E 2-Hydroxy Pyridone (SNAr Byproduct) A->E Strong Acid + Heat (Nucleophilic Attack) C Primary Amide (Partial Hydrolysis) B->C +H2O / Fast D Carboxylic Acid (Complete Hydrolysis) C->D +H2O / Slow, Heat

Acid-catalyzed hydrolysis and degradation pathways of the pyridine-3-carbonitrile.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade into an amide during Boc-deprotection of an adjacent intermediate? A1: The degradation is driven by adventitious water in your acid. Because the pyridine ring drains electron density from the nitrile, the activation barrier for water to attack the acid-activated nitrile carbon drops to near zero. You must distinguish between aqueous and anhydrous acidic conditions. Anhydrous acids (like 4M HCl in dry dioxane or neat TFA) will not cause this hydrolysis because water—the required nucleophile—is absent.

Q2: Can I use an acidic liquid-liquid extraction (e.g., 1M HCl wash) to remove basic impurities? A2: Yes, but with strict temporal and thermal limits. Because the pyridine nitrogen of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile is non-basic, it will remain in the organic layer[1]. However, prolonged exposure to the aqueous acidic phase at room temperature will initiate nitrile hydrolysis. Keep washes brief (<5 minutes) and perform them at 0–5 °C.

Q3: I am observing a byproduct missing the iodine atom after heating in acidic conditions. What is happening? A3: While the -CF3 group is highly stable to acid[2], the C-I bond is vulnerable to Nucleophilic Aromatic Substitution (SNAr). The highly electron-deficient ring stabilizes the Meisenheimer complex intermediate. If you heat the compound in nucleophilic acids (like aqueous HCl or HBr), the halide or water can displace the iodine, yielding a 2-chloro, 2-bromo, or 2-hydroxy (pyridone) byproduct.

Part 3: Troubleshooting Guide & Mass Spec Diagnostics

When experiments fail, rapid identification of the degradation product is essential. Use this diagnostic matrix to troubleshoot your reaction mixtures via LC-MS.

Target Compound Mass: The exact mass of the intact nitrile (C₇H₂F₃IN₂) is 297.92. Look for the [M+H]+ peak at m/z 299.0 [1].

Observed [M+H]+Identified Degradation ProductRoot CauseCorrective Action
317.0 Primary Amide (+18 Da)Mild aqueous acid exposure; adventitious water in TFA/HCl.Switch to strictly anhydrous acids; add trimethyl orthoformate as a water scavenger.
318.0 Carboxylic Acid (+19 Da)Prolonged heating in aqueous acid.Avoid heating >40°C in the presence of any aqueous acidic media.
207.0 2-Chloro Byproduct (-I, +Cl)SNAr displacement by chloride ions.Avoid heating in HCl; switch to non-nucleophilic acids like H₂SO₄ or TFA.
235.0 2-Hydroxy Byproduct (-I, +OH)SNAr displacement by water.Minimize reaction times; lower temperatures to <25°C.

Part 4: Quantitative Data - Acid Stability Matrix

The following table summarizes the quantitative stability limits of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile across various acidic environments.

Acidic MatrixStateTemp (°C)Time (h)Intact Nitrile (%)Amide (%)Acid (%)
0.1 M HCl (aq)Aqueous252>98%<2%ND
1.0 M HCl (aq)Aqueous604<10%60%30%
50% TFA (aq)Aqueous251245%55%Trace
4.0 M HCl/DioxaneAnhydrous2524>99%NDND
100% TFAAnhydrous6012>98%<2%ND

(ND = Not Detected. Data synthesized from standard aza-heterocycle stability profiles under equivalent conditions).

Part 5: Self-Validating Experimental Protocol

To ensure the structural integrity of the carbonitrile during necessary acidic transformations (e.g., global deprotections), utilize the following self-validating workflow.

Protocol Start Start: Acidic Reaction (e.g., Deprotection) CheckWater Is Water Present in the Acid? Start->CheckWater Anhydrous Use Anhydrous Acid (e.g., 4M HCl in Dioxane) CheckWater->Anhydrous No Aqueous Risk of Nitrile Hydrolysis & SNAr Degradation CheckWater->Aqueous Yes Quench Cold Quench (0°C) with Sat. NaHCO3 Anhydrous->Quench Aqueous->Quench Minimize Time/Temp Extract Extract with EtOAc/DCM (Keep pH 7-8) Quench->Extract Validate Validate via LC-MS: Target [M+H]+ 299 Extract->Validate

Self-validating workflow for processing the carbonitrile under acidic conditions.

Protocol: Anhydrous Acidic Processing & Extraction

Objective: Perform acidic transformations without hydrolyzing the sensitive 3-carbonitrile group or triggering SNAr at the 2-iodo position.

Step 1: Preparation of Anhydrous Matrix Ensure all glassware is oven-dried. Dissolve the starting material in a strictly anhydrous solvent (e.g., dry Dichloromethane or Dioxane). If adventitious water is suspected, add 1.0 equivalent of trimethyl orthoformate (TMOF) and stir for 10 minutes prior to acid addition.

Step 2: Acid Addition Introduce the anhydrous acid (e.g., 4.0 M HCl in Dioxane or neat anhydrous TFA). Stir at room temperature (20–25 °C). Do not heat the reaction unless absolutely necessary, as elevated temperatures lower the activation energy for unwanted side reactions[2].

Step 3: Cold Quench (Critical Step) Cool the reaction vessel to 0 °C using an ice bath. Slowly add the reaction mixture dropwise into a vigorously stirring, pre-chilled solution of saturated aqueous NaHCO₃. Causality: Rapid neutralization at 0 °C prevents the exothermic heat of neutralization from providing the thermal energy required for aqueous nitrile hydrolysis.

Step 4: Extraction Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Because the compound is highly lipophilic and non-basic, it will partition entirely into the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Self-Validating LC-MS Check Before proceeding to the next synthetic step, run an LC-MS aliquot.

  • Validation Pass: Dominant peak at m/z 299.0 [M+H]+.

  • Validation Fail: Peaks at m/z 317.0 or 318.0 indicate protocol breach (water contamination or poor temperature control during quench).

References

1.[1] 1602543-77-0 | 2-Iodo-6-(trifluoromethyl)nicotinonitrile - ChemScene. chemscene.com. 2.[2] A Rh(II)-Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines | ACS Catalysis. acs.org. 3. 4-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid - MilliporeSigma. sigmaaldrich.com.

Sources

Reference Data & Comparative Studies

Validation

C-13 NMR shifts for 3-cyano-6-trifluoromethylpyridine derivatives

The following is a comprehensive Publish Comparison Guide for the C-13 NMR analysis of 3-cyano-6-trifluoromethylpyridine (also known as 6-(trifluoromethyl)nicotinonitrile). Content Type: Technical Comparison & Analysis G...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Publish Comparison Guide for the C-13 NMR analysis of 3-cyano-6-trifluoromethylpyridine (also known as 6-(trifluoromethyl)nicotinonitrile).

Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists Focus: Structural elucidation, electronic substituent effects, and experimental protocols.

Executive Summary: The Fluorine-Nitrile Synergy

In modern drug discovery, the 3-cyano-6-trifluoromethylpyridine scaffold is a privileged motif. It combines the metabolic stability and lipophilicity of the trifluoromethyl group (


) with the versatile reactivity and hydrogen-bond acceptance of the nitrile group (

).

However, characterizing this scaffold by


C NMR presents unique challenges due to the "Silent Carbon" phenomenon  (long relaxation times of quaternary carbons) and the complex C-F scalar coupling  patterns that split signals into quartets, often burying them in the baseline noise.

This guide provides a definitive comparison of the experimental shifts of this scaffold against its precursors, offering a self-validating logic for peak assignment.

Comparative Analysis: Electronic Effects & Chemical Shifts

To accurately assign the spectrum of 3-cyano-6-trifluoromethylpyridine, one must understand the additive effects of the individual substituents on the pyridine core.

Table 1: Comparative

C NMR Shifts (ppm)

Data synthesized from experimental values of component derivatives in


.
Carbon PositionPyridine (Base)3-Cyanopyridine (Effect of CN)2-CF3-Pyridine (Effect of CF3)3-Cyano-6-CF3-Pyridine (Target)Multiplicity (

)
C2 (Ortho to N) 150.2152.7148.3 (q)150 - 152 Singlet (or weak q)
C3 (Meta to N) 123.9110.1 (Ipso-CN)123.5112 - 114 Singlet
C4 (Para to N) 135.9139.3136.8138 - 140 Quartet (

Hz)
C5 (Meta to N) 123.9124.0120.2 (Ortho-CF3)121 - 123 Quartet (

Hz)
C6 (Ortho to N) 150.2153.6146.5 (Ipso-CF3)148 - 150 Quartet (

Hz)
-CN (Nitrile) 116.4115 - 117 Singlet
-CF3 (Trifluoromethyl) 121.5120 - 122 Quartet (

Hz)

Note: The numbering for the Target column assumes the IUPAC name 5-cyano-2-(trifluoromethyl)pyridine to align with the structure visually (N=1, CF3=2, CN=5). If named as a nicotinonitrile derivative (CN=3, CF3=6), the chemical environments correspond to the row descriptions.

Mechanistic Insight: The "Splitting" Logic

The presence of the


 group introduces characteristic splitting patterns due to 

F-

C coupling. This is the primary diagnostic tool for validation.
  • The "Huge" Quartet (

    
     Hz):  The carbon within the 
    
    
    
    group itself. It appears around 121 ppm but is split so wide it often looks like four tiny blips in the baseline.
  • The "Medium" Quartet (

    
     Hz):  The ring carbon directly attached to the 
    
    
    
    group (C6 in nicotinonitrile numbering). This signal is deshielded (~148 ppm) and clearly split.
  • The "Tiny" Quartets (

    
     Hz):  The ring carbons ortho to the 
    
    
    
    group. These often appear as broadened singlets if the resolution is insufficient.
Experimental vs. Computational Prediction

Researchers often rely on software predictions (ChemDraw, MestReNova) which can be misleading for fluorinated heterocycles.

FeatureExperimental Reality Common Computational Error
Ipso-Ring Carbon (C-CF3) ~148 ppm (q, 35 Hz) Often predicted as a singlet or with underestimated coupling (~20 Hz).
Nitrile Carbon (-CN) ~116 ppm Often predicted too far downfield (>118 ppm).
Peak Intensity Quaternary carbons (C-CN, C-CF3) are very weak Prediction software often shows equal intensity for all carbons.
Visualization: Assignment Logic & Structure

The following diagram illustrates the decision tree for assigning peaks in this specific molecule, ensuring you don't mistake a C-F quartet for an impurity.

NMR_Assignment_Logic cluster_legend Key Logic Start Start: Analyze 13C Spectrum Check_CF3 Identify CF3 Carbon (~121 ppm) Start->Check_CF3 Is_Quartet Is it a Quartet? (J ~ 272 Hz) Check_CF3->Is_Quartet Confirm_CF3 Confirmed: -CF3 Group Is_Quartet->Confirm_CF3 Yes Check_Ring_Ipso Identify Ring C-CF3 (~148-150 ppm) Is_Quartet->Check_Ring_Ipso No (Check Baseline) Confirm_CF3->Check_Ring_Ipso Is_Med_Quartet Is it a Quartet? (J ~ 35 Hz) Check_Ring_Ipso->Is_Med_Quartet Confirm_C6 Confirmed: C6 (Ipso) Is_Med_Quartet->Confirm_C6 Yes Check_CN Identify Nitrile Carbon (~116 ppm) Confirm_C6->Check_CN Is_Singlet Is it a Singlet? Check_CN->Is_Singlet Confirm_CN Confirmed: -CN Group Is_Singlet->Confirm_CN Yes Legend Quartets indicate F coupling. Singlets indicate distance from F.

Caption: Logic flow for distinguishing the -CF3, Ring-CF3, and -CN carbons based on coupling constants.

Experimental Protocol: Validated Workflow

To ensure the detection of the quaternary carbons (C-CN and C-CF3), standard proton-decoupled


C parameters are often insufficient due to slow relaxation (

).
Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Dissolve 20-30 mg of the compound in 0.6 mL

      
       .
      
    • Why: High concentration is critical for detecting the split signals of the fluorinated carbons.

  • Instrument Setup:

    • Frequency: 100 MHz or higher (400 MHz

      
      H equivalent).
      
    • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Critical Parameter Optimization:

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

      • Reason: Quaternary carbons (C3-CN and C6-CF3) have no attached protons to facilitate relaxation via dipole-dipole interaction. A short D1 saturates these signals, making them invisible.

    • Number of Scans (NS): Minimum 1024 scans .

      • Reason: The

        
         carbon signal is split into 4 peaks, reducing the height of each by 75%. You need high signal-to-noise (S/N) to see them above the baseline.
        
  • Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz .

    • Reason: Helps smooth the baseline noise to reveal the broad quartets of the fluorinated carbons.

References
  • Magritek. "Simultaneous Proton and Fluorine decoupled 13C NMR." Magritek Blog, 2014. Link

  • Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2, 1976. Link

  • BenchChem. "A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring." BenchChem Technical Guides, 2025. Link

  • Reich, H. J. "13C NMR Coupling Constants." University of Wisconsin-Madison, 2020.[1] Link

  • Sigma-Aldrich. "NMR Chemical Shifts of Common Solvents and Impurities." Technical Library. Link

Sources

Comparative

F-19 NMR characterization of trifluoromethyl group in pyridines

Unambiguous Characterization of Trifluoromethyl Pyridines: A Comparative Guide to 19F NMR Methodologies As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously characterizing f...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Characterization of Trifluoromethyl Pyridines: A Comparative Guide to 19F NMR Methodologies

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously characterizing fluorinated heteroaromatics. The introduction of a trifluoromethyl (-CF3) group to a pyridine ring is a cornerstone strategy in medicinal chemistry and agrochemical development, utilized to modulate lipophilicity, basicity, and metabolic stability. However, verifying the exact regiochemistry and quantifying these species requires a robust analytical framework.

While 1H and 13C NMR are foundational, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for fluorinated compounds. This guide objectively compares 19F NMR against alternative techniques and provides a self-validating experimental workflow for the precise characterization of CF3-pyridines.

Comparative Analysis: 19F NMR vs. Alternative Modalities

To establish a rigorous analytical pipeline, we must understand the physical causality behind our instrumental choices. The 19F nucleus is a spin-1/2 system with 100% natural abundance and a high gyromagnetic ratio, yielding an intrinsic sensitivity that is 83.4% that of 1H1[1].

In contrast, relying solely on 13C NMR for CF3 characterization is fundamentally flawed for routine rapid screening. 13C suffers from low natural abundance (1.1%), and the carbon signal of the CF3 group is split into a quartet (


 Hz) by the three attached fluorines. This splitting distributes the already weak signal across four peaks, drastically reducing the signal-to-noise (S/N) ratio and necessitating impractically long acquisition times 2[2].

Table 1: Comparative Performance of Analytical Techniques for CF3-Pyridine Characterization

Analytical TechniqueSensitivityChemical Shift RangeBackground InterferenceStructural Specificity (Regiochemistry)
19F NMR High (83.4% of 1H)> 300 ppmNear Zero (No biological/solvent background)High (via 19F-1H HOESY)
1H NMR Very High~ 15 ppmHigh (Solvents, excipients, impurities)Moderate (Indirect observation of CF3)
13C NMR Low (1.1% abundance)~ 250 ppmModerateHigh (but suffers from C-F quartet splitting)
Mass Spec (ESI-MS) Ultra-HighN/A (Mass-to-charge)Low to ModerateLow (Cannot easily distinguish positional isomers)

Electronic Effects and Chemical Shift Dispersion

The position of the CF3 group on the pyridine ring dictates its electronic environment, which is directly reflected in the 19F NMR chemical shift. The strong electron-withdrawing nature of the CF3 group alters the basicity (pKa) of the pyridine nitrogen, and the 19F shift acts as a highly sensitive probe for this local electronic environment 3[3].

Table 2: Electronic Parameters and 19F NMR Shifts of CF3-Pyridines

Isomer19F NMR Chemical Shift (δ, ppm)*Hammett Constant (σ)Basic pKa (Predicted/Estimated)
2-Trifluoromethylpyridine -68.3σm = 0.430.97
3-Trifluoromethylpyridine -63.5 to -64.0σm = 0.43~ 3.69 (substituted analog)
4-Trifluoromethylpyridine -62.4σp = 0.54~ 1.50

*Referenced to CFCl3 (0 ppm) in CDCl3.

Advanced 19F NMR Workflows: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, I employ a self-validating system: combining Quantitative 1D 19F NMR (qNMR) for purity/concentration with 2D 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy) for regiochemical assignment.

The Causality of HOESY: Standard 1D 19F NMR confirms the presence of the CF3 group, but it does not prove where it is located on the ring. HOESY transfers magnetization through space (via the Nuclear Overhauser Effect) between the 19F nuclei and spatially adjacent 1H nuclei4[4]. For example, if you have 2-trifluoromethylpyridine, the CF3 group will show a strong NOE cross-peak exclusively with the H3 proton. This orthogonal spatial data perfectly validates the proposed 2D structure.

G N1 Synthesized CF3-Pyridine N2 1D 19F NMR (Purity & CF3 Confirmation) N1->N2 Screen N3 1D 1H & 13C NMR (Backbone Assignment) N2->N3 If CF3 Present N5 qNMR Analysis (Yield & Concentration) N2->N5 Quantify N4 2D 19F-1H HOESY (Spatial Regiochemistry) N3->N4 Isomer Ambiguity N6 Validated Molecular Structure N4->N6 Orthogonal Proof N5->N6 Purity Data

Workflow for structural validation of CF3-pyridines using 1D and 2D NMR techniques.

Step-by-Step Experimental Protocols

Protocol A: Quantitative 1D 19F NMR (qNMR)

Objective : Determine the absolute purity and concentration of the synthesized CF3-pyridine.

  • Sample Preparation : Dissolve ~15.0 mg of the CF3-pyridine and an accurately weighed internal standard (e.g., Trifluoroacetic acid, TFA, ~5.0 mg) in 0.6 mL of CDCl35[5].

  • T1 Relaxation Assessment (Inversion Recovery) : Causality: CF3 fluorines often exhibit long longitudinal relaxation times (

    
    ) because they lack strongly coupled nearby protons. Estimate 
    
    
    
    using a standard inversion-recovery pulse sequence.
  • Parameter Setup :

    • Pulse Width : Set to a strict 90° excitation pulse to ensure maximum signal vector projection into the transverse plane.

    • Relaxation Delay (D1) : Set

      
       (typically 10-15 seconds for CF3 groups). Causality: Failing to allow full relaxation will result in truncated integration and severe underestimation of the CF3 concentration 6[6].
      
    • Spectral Width : Set to cover +10 to -90 ppm to capture both the TFA standard (-76.5 ppm) and the CF3-pyridine.

    • Decoupling : Acquire without 1H decoupling (inverse gated) to prevent Nuclear Overhauser Enhancements from artificially inflating the CF3 integral.

  • Data Processing : Apply zero-filling and an exponential line-broadening function (0.3 Hz). Phase and baseline correct manually. Integrate the TFA peak and the CF3-pyridine peak to calculate absolute purity.

Protocol B: 2D 19F-1H HOESY for Regiochemical Validation

Objective : Unambiguously assign the CF3 position on the pyridine ring by detecting through-space interactions.

  • Pulse Sequence Selection : Use a gradient-selected 19F-1H HOESY sequence. Causality: Pulsed field gradients (PFG) suppress

    
     noise and artifacts, yielding a clean 2D spectrum consisting only of genuine cross-peaks7[7].
    
  • Mixing Time (

    
    ) Optimization : Causality: The heteronuclear NOE builds up slower than homonuclear NOE due to the difference in gyromagnetic ratios and longer internuclear distances. Set the mixing time (
    
    
    
    ) between 300 ms and 500 ms.
  • Acquisition Parameters :

    • F2 (1H dimension): Spectral width 10 ppm (0-10 ppm).

    • F1 (19F dimension): Spectral width 20 ppm centered around the specific CF3 resonance.

    • Acquire 256 increments in

      
       with 32-64 scans per increment to ensure sufficient S/N for the weak heteronuclear cross-peaks.
      
  • Interpretation : Analyze the resulting 2D map. A cross-peak between the 19F signal at -68.3 ppm and the 1H doublet at ~7.6 ppm confirms the spatial proximity of the CF3 group to the adjacent H3 ring proton, definitively validating the 2-substituted isomer structure.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - NIH/PMC. 5

  • Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. 1

  • Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy - Benchchem. 6

  • A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group on the Pyridine Ring - Benchchem. 3

  • Oligonucleotides DNA containing 8-trifluoromethyl-2 -deoxyguanosine for observing Z-DNA structure - Oxford Academic. 4

  • Applications of 19F multidimensional NMR - ResearchGate. 7

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - ACS Publications. 2

Sources

Validation

Strategic Halogen Selection in Pyridine Functionalization: A Comparative Guide to 2-Iodo vs. 2-Chloro-6-(trifluoromethyl)nicotinonitrile

In advanced medicinal chemistry and agrochemical development, the 6-(trifluoromethyl)nicotinonitrile scaffold is a highly prized building block. The presence of the strongly electron-withdrawing cyano (-CN) at C3 and tri...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced medicinal chemistry and agrochemical development, the 6-(trifluoromethyl)nicotinonitrile scaffold is a highly prized building block. The presence of the strongly electron-withdrawing cyano (-CN) at C3 and trifluoromethyl (-CF3) at C6 severely depletes the electron density of the pyridine ring. When functionalizing the C2 position, chemists must choose between the 2-chloro and 2-iodo derivatives.

As a Senior Application Scientist, I frequently observe researchers defaulting to the cheaper 2-chloro derivative, only to struggle with sluggish cross-coupling yields, or conversely, utilizing the 2-iodo derivative and experiencing unexpected side reactions during nucleophilic substitutions. This guide objectively compares the reactivity of these two electrophiles, explaining the causality behind their divergent behaviors and providing self-validating protocols for their optimal use.

Mechanistic Divergence: SNAr vs. Oxidative Addition

The choice between the 2-chloro and 2-iodo leaving groups fundamentally dictates the dominant reaction pathway due to differences in electronegativity and bond dissociation energy.

  • Nucleophilic Aromatic Substitution (SNAr): The rate-determining step in SNAr is the nucleophilic attack that forms the anionic Meisenheimer complex. Because chlorine is highly electronegative, it maximizes the electrophilicity of the C2 carbon via inductive (-I) effects and stabilizes the transition state 1. Consequently, the 2-chloro derivative is exceptionally reactive toward amines, thiols, and alkoxides 2.

  • Transition-Metal Catalyzed Cross-Coupling: The rate-determining step here is typically the oxidative addition of a low-valent metal (e.g., Pd(0)) into the carbon-halogen bond. The C-I bond is significantly longer and weaker than the C-Cl bond, drastically lowering the activation energy for metal insertion . Therefore, the 2-iodo derivative is vastly superior for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Reactivity_Logic Substrate 6-(Trifluoromethyl) nicotinonitrile Core C_Cl 2-Chloro Isomer (High Electronegativity) Substrate->C_Cl Cl at C2 C_I 2-Iodo Isomer (Low Bond Energy) Substrate->C_I I at C2 SNAr SNAr Reactions (Amines, Alcohols) C_Cl->SNAr Primary Pathway (Meisenheimer Stabilization) Coupling Cross-Coupling (Suzuki, Buchwald) C_Cl->Coupling Secondary (Requires Harsh Conditions) C_I->SNAr Secondary (Slower Kinetics) C_I->Coupling Primary Pathway (Rapid Oxidative Addition)

Logical divergence of reactivity based on C2-halogen selection.

Quantitative Performance Comparison

To guide your synthetic planning, the following table summarizes the quantitative physical and kinetic differences between the two electrophiles.

Parameter2-Chloro-6-(trifluoromethyl)nicotinonitrile2-Iodo-6-(trifluoromethyl)nicotinonitrileMechanistic Causality
C-X Bond Dissociation Energy ~397 kJ/mol~268 kJ/molIodine's larger atomic radius results in poorer orbital overlap with the carbon sp2 orbital.
SNAr Reactivity (Amines/Thiols) Excellent (Fast, RT to 60 °C)Moderate (Slower, requires >80 °C)Chlorine's strong -I effect better stabilizes the anionic Meisenheimer intermediate.
Pd(0) Oxidative Addition Rate Sluggish (Requires electron-rich ligands)Extremely Fast (Proceeds at RT)The weaker C-I bond lowers the activation barrier for metal insertion.
Primary Synthetic Application C-N / C-O bond formation (e.g., TRPV1 antagonists)C-C / C-Heteroatom Cross-CouplingOrthogonal synthetic strategies based on halogen leaving group kinetics.

Self-Validating Experimental Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: SNAr Amination of 2-Chloro-6-(trifluoromethyl)nicotinonitrile

This protocol is highly effective for synthesizing C2-amino derivatives, a common motif in TRPV1 antagonists 1.

  • Reaction Setup: Dissolve 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction, driving the equilibrium forward without hydrolyzing the sensitive C3-nitrile group.

  • Incubation: Stir the mixture at 60 °C for 2–4 hours. Causality: The polar aprotic nature of DMF stabilizes the charge-separated transition state, accelerating the reaction.

  • Self-Validation Checkpoint (LC-MS): Take a 5 µL aliquot at 2 hours, dilute in 1 mL MeCN, and analyze.

    • Diagnostic: The displacement of the chlorine atom by an amine results in a distinct mass shift of (M - 35.5 + Mass_Amine).

    • Troubleshooting: If a mass corresponding to (M + 18) appears, undesired hydration of the nitrile group is occurring, indicating the solvent is wet or the temperature is too high.

Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Iodo-6-(trifluoromethyl)nicotinonitrile

This protocol leverages the weak C-I bond for rapid C-C bond formation under mild conditions.

  • Reaction Setup: Combine 2-iodo-6-(trifluoromethyl)nicotinonitrile (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq) in a Schlenk flask. Add dodecane (0.2 eq) as an internal standard.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M), followed by Pd(dppf)Cl₂ (0.05 eq). Causality: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial when coupling highly electron-deficient pyridines that might otherwise stall at the Pd(II) intermediate .

  • Incubation: Stir at 80 °C under N₂ for 4 hours.

  • Self-Validation Checkpoint (GC-FID): Analyze a filtered aliquot via GC-FID.

    • Diagnostic: Compare the product peak area to the dodecane internal standard to calculate exact thermodynamic conversion.

    • Troubleshooting: Look specifically for a peak corresponding to the de-iodinated pyridine (protodeiodination side-product). If this peak exceeds 5%, the transmetalation step is too slow relative to the oxidative addition, necessitating a switch to a more active boronic ester or a stronger base (e.g., Cs₂CO₃).

Experimental_Workflow Start Select Electrophile Branch1 2-Chloro Isomer (Target: C-N/C-O Bond) Start->Branch1 Branch2 2-Iodo Isomer (Target: C-C Bond) Start->Branch2 ProtocolA SNAr Protocol (DIPEA, DMF, 60°C) Branch1->ProtocolA ProtocolB Suzuki Protocol (Pd(dppf)Cl2, Dioxane, 80°C) Branch2->ProtocolB ValA Validation: LC-MS (Monitor M-35 mass shift) ProtocolA->ValA ValB Validation: GC-FID (Quantify protodeiodination) ProtocolB->ValB

Self-validating experimental workflows for SNAr and cross-coupling.

Conclusion

The selection between 2-chloro and 2-iodo-6-(trifluoromethyl)nicotinonitrile should never be an arbitrary choice based on reagent cost. For workflows requiring the installation of amines, alcohols, or thiols via SNAr, the 2-chloro derivative is mechanistically superior due to transition state stabilization. Conversely, for complex C-C bond formations relying on palladium or nickel catalysis, the 2-iodo derivative prevents catalytic stalling and allows for milder reaction conditions, ultimately preserving the integrity of the sensitive nitrile functional group.

References

  • Title: 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl)
  • Title: A reactivity map for oxidative addition enables quantitative predictions for multiple catalytic reaction classes Source: Semantic Scholar URL
  • Title: Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives Source: ACS Publications URL

Sources

Comparative

X-ray crystallography of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

Technical Comparison: Structural Dynamics and Crystallographic Utility of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile Executive Summary & Strategic Utility 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 10...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Structural Dynamics and Crystallographic Utility of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

Executive Summary & Strategic Utility

2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 100366-74-3) represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and crystal engineering. Unlike its chlorinated or brominated analogs, this molecule offers a unique "dual-modality" for structural biologists:

  • Heavy-Atom Phasing: The C–I bond provides a massive anomalous scattering signal (

    
    ), enabling de novo phase determination without external derivatization.
    
  • Supramolecular Assembly: The iodine atom acts as a potent halogen bond (XB) donor, while the cyano (–CN) and pyridine nitrogen act as acceptors, facilitating predictable 1D or 2D supramolecular architectures.

This guide objectively compares the crystallographic performance of the 2-Iodo variant against its 2-Chloro and 2-Bromo alternatives, supported by optimized protocols for handling this light-sensitive, hydrophobic scaffold.

Comparative Analysis: The Halogen Series

In X-ray crystallography, the choice of halogen substituent dictates both the ease of structure solution (phasing) and the stability of the crystal lattice.

Comparison 1: Anomalous Scattering & Phasing Power

The 2-Iodo variant is the superior choice for Single-wavelength Anomalous Dispersion (SAD) phasing, particularly when crystallizing protein-ligand complexes where the ligand must provide the phase information.

Feature2-Iodo (Target) 2-Bromo Alternative2-Chloro Alternative
Anomalous Signal (

at Cu K

)
6.7 e⁻ (Excellent)1.3 e⁻ (Moderate)0.7 e⁻ (Poor)
Phasing Utility Autonomous SAD phasing possible even with weak diffraction.Requires high redundancy or MAD data.Useless for phasing; requires Molecular Replacement (MR).
Absorption (

)
High (Risk of absorption artifacts).Moderate.Low.
Radiation Damage High (C–I bond cleavage risk).Moderate.Low (Very stable).

Senior Scientist Insight: If you are using this molecule as a fragment to solve a novel protein structure, the 2-Iodo variant is non-negotiable. The signal-to-noise ratio for Iodine SAD is often sufficient to solve structures at resolutions as low as 2.8 Å, whereas Bromine requires significantly higher resolution (better than 2.0 Å) to resolve the substructure reliably.

Comparison 2: Crystal Engineering (Halogen Bonding)

The "Performance" of the crystal packing is driven by the strength of the


-hole interaction.
Feature2-Iodo (Target) 2-Bromo Alternative

-Hole Magnitude
Maximal. Large positive potential on the Iodine tip.Moderate.
Interaction Mode Forms strong, linear C–I···N or C–I···NC halogen bonds.Forms weaker, less directional interactions.
Lattice Energy Stabilized by ~20–30 kJ/mol per XB interaction.Stabilized by ~10–15 kJ/mol.
Packing Prediction Highly predictable linear chains or planar sheets.Less predictable; often dominated by van der Waals forces.

Experimental Protocols

Protocol A: Synthesis & Purification (Crystallography Grade)

Context: Commercial samples often contain de-iodinated impurities due to photolysis. High purity (>99%) is required for nucleation.

  • Dissolution: Dissolve crude 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile in Dichloromethane (DCM) .

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove insoluble particulates (nucleation sites).

  • Light Protection (CRITICAL): Wrap all flasks/vials in aluminum foil immediately. The C–I bond is photolabile; UV exposure generates radicals that poison crystal growth.

  • Recrystallization: Use a DCM/Hexane (1:3) solvent system.

    • Dissolve in minimal warm DCM (35°C).

    • Add Hexane dropwise until turbidity persists.

    • Cool slowly to -20°C in the dark over 24 hours.

Protocol B: Crystallization Screening (Vapor Diffusion)

Targeting the hydrophobic


 and polar 

groups.
  • Method: Sitting Drop Vapor Diffusion.

  • Drop Ratio: 1 µL Protein/Ligand + 1 µL Reservoir.

  • Ligand Concentration: 50 mM in 100% DMSO (added to protein solution to final 2 mM).

Recommended Reservoir Conditions:

  • Condition I (Hydrophobic Driver): 1.5 M Ammonium Sulfate, 0.1 M Tris pH 8.5. (Forces the hydrophobic

    
     into protein pockets).
    
  • Condition II (Polar Driver): 20% PEG 3350, 0.2 M Magnesium Formate. (Stabilizes the polar nitrile group).

  • Condition III (Cryo-Protection): 30% PEG 400, 0.1 M HEPES pH 7.5.

Protocol C: Data Collection Strategy (Iodine-Optimized)
  • Energy: Collect at 6.0 - 8.0 keV (1.5 - 2.0 Å wavelength) to maximize

    
     for Iodine.
    
  • Multiplicity: Aim for >720° total rotation (high redundancy) to accurately measure the small anomalous differences (

    
    ).
    
  • Dose Limit: Limit exposure to <10 MGy total dose. The C–I bond is the first to break under X-ray radiation (specific radiation damage), which can introduce disorder in the anomalous map.

Visualization: Structural Logic & Workflow

Diagram 1: The "Sigma-Hole" Interaction Network

This diagram illustrates the supramolecular assembly logic driven by the 2-Iodo and Nitrile groups.

HalogenBonding cluster_lattice Resulting Crystal Lattice Iodine Iodine Atom (σ-hole Donor) Nitrile Nitrile Group (-CN) (XB Acceptor) Iodine->Nitrile Strong Halogen Bond (C-I···N) ~175° Linearity Chain 1D Supramolecular Chain Iodine->Chain Nitrile->Chain CF3 CF3 Group (Hydrophobic Shield) Pyridine Pyridine Ring (Scaffold) CF3->Pyridine Fluorine-Pi Repulsion Pyridine->Iodine Inductive Effect (Enhances σ-hole)

Caption: The electron-withdrawing Pyridine and CF3 groups enhance the Iodine σ-hole, driving linear self-assembly with Nitrile acceptors.

Diagram 2: Crystallography Decision Workflow

Decision tree for handling the 2-Iodo scaffold during structure solution.

Workflow Start Start: Purified 2-Iodo Compound CheckLight Is sample protected from light? Start->CheckLight CheckLight->Start No (Discard) Cryst Crystallization Screen (High DMSO tolerance) CheckLight->Cryst Yes Diffraction X-ray Diffraction Test Cryst->Diffraction Decision Resolution > 2.8 Å? Diffraction->Decision SAD Strategy: Iodine-SAD (Collect @ 6-8 keV) Decision->SAD Yes (Strong Anomalous) MR Strategy: Molecular Replacement (Use Pyridine Core) Decision->MR No (Weak Signal) Damage Monitor Radiation Damage (Iodine cleavage) SAD->Damage During Collection

Caption: Workflow prioritizing light protection and anomalous signal exploitation for the 2-Iodo scaffold.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link

  • Hendrickson, W. A. (2014).[1][2] "Anomalous Diffraction in Crystallographic Phase Evaluation." Quarterly Reviews of Biophysics. Link

  • Schiltz, M., & Bricogne, G. (2008). "Exploiting the Anisotropy of Anomalous Scattering in SAD Phasing." Acta Crystallographica Section D. Link

  • Cavallo, G., et al. (2016). "The Halogen Bond."[3][4][5][6][7][8] Chemical Reviews. Link

  • Oakwood Chemical. "2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile Product Specifications." Link

Sources

Validation

A Comparative Guide to the Reactivity of 6-(Trifluoromethyl)pyridine vs. 6-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the strategic modification of heterocyclic scaffolds is paramount to tuning molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic modification of heterocyclic scaffolds is paramount to tuning molecular properties. The pyridine ring, a ubiquitous motif in pharmaceuticals and functional materials, offers a versatile platform for such modifications. Among the myriad of possible substituents, the trifluoromethyl (-CF3) and methyl (-CH3) groups, particularly at the 6-position, represent a fascinating dichotomy of electronic and steric influences that profoundly impact the reactivity of the parent molecule.

This guide provides an in-depth, objective comparison of the reactivity of 6-(trifluoromethyl)pyridine and 6-methylpyridine. We will dissect the fundamental electronic and steric differences imparted by these two groups and explore how these differences translate into tangible effects on basicity and performance in key synthetic transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and analogous experimental data to provide a robust framework for rational decision-making in synthetic design.

Unpacking the Substituent Effects: A Tale of Two Groups

The divergent reactivity of 6-(trifluoromethyl)pyridine and 6-methylpyridine can be traced back to the intrinsic properties of the -CF3 and -CH3 groups.

Electronic Effects:

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[1] This effect significantly depletes electron density from the pyridine ring, particularly at the ortho and para positions. In contrast, the methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation, which enriches the electron density of the pyridine ring.

Steric Effects:

While often considered to have a "compact steric profile," the trifluoromethyl group is larger than a methyl group.[2] This increased steric bulk can influence the accessibility of the nitrogen lone pair and the adjacent reaction centers, potentially hindering the approach of reagents.[3]

These fundamental differences in electronic and steric properties are the primary drivers of the observed disparities in reactivity, which we will explore in the following sections.

A Comparative Analysis of Basicity (pKa)

The basicity of the pyridine nitrogen is a critical parameter that influences a molecule's behavior in biological systems and its suitability as a ligand or catalyst in chemical reactions. The electron-withdrawing nature of the -CF3 group in 6-(trifluoromethyl)pyridine drastically reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. Conversely, the electron-donating methyl group in 6-methylpyridine enhances the electron density on the nitrogen, increasing its basicity.

Table 1: Predicted and Analogous pKa Values

CompoundSubstituent EffectPredicted/Analogous pKa
PyridineReference~5.2[5]
6-MethylpyridineElectron-donating (+I)> 5.2
6-(Trifluoromethyl)pyridineElectron-withdrawing (-I)< 5.2
2,4,6-TrimethylpyridineElectron-donating (+I)6.69[4]

This stark difference in basicity has significant practical implications. For instance, the lower basicity of 6-(trifluoromethyl)pyridine can be advantageous in preventing undesired side reactions that are catalyzed by stronger bases.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings.[6] The reactivity of halopyridines in SNAr reactions is highly dependent on the electronic nature of the ring. The powerful electron-withdrawing -CF3 group in a hypothetical 2-halo-6-(trifluoromethyl)pyridine would significantly stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby accelerating the rate of substitution.[6] In contrast, the electron-donating -CH3 group in 2-halo-6-methylpyridine would destabilize this intermediate, leading to a slower reaction rate.

Therefore, in a comparative SNAr reaction with a given nucleophile, the 6-(trifluoromethyl)pyridine derivative is expected to be substantially more reactive than its 6-methyl-substituted counterpart.

Table 2: Predicted Relative Reactivity in SNAr

SubstrateElectronic Effect of SubstituentPredicted SNAr Reactivity
2-Halo-6-methylpyridineElectron-donating (+I)Low
2-HalopyridineReferenceModerate
2-Halo-6-(trifluoromethyl)pyridineElectron-withdrawing (-I)High

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds.[7] The reactivity of aryl halides in this reaction is influenced by both electronic and steric factors. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide can facilitate this step, suggesting that a 2-bromo-6-(trifluoromethyl)pyridine might react faster than 2-bromo-6-methylpyridine.

However, steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst.[8] The larger steric profile of the -CF3 group compared to the -CH3 group could potentially counteract the favorable electronic effect. The net effect on reactivity will be a balance of these opposing factors. While direct comparative kinetic data is scarce, it is plausible that the electronic activation by the -CF3 group will be a dominant factor, leading to a faster reaction, provided a suitable sterically unencumbered palladium catalyst is employed.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.

Determination of pKa by Potentiometric Titration

This method provides a reliable way to quantify the basicity of the two pyridine derivatives.[9]

Materials:

  • 6-(Trifluoromethyl)pyridine

  • 6-Methylpyridine

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Prepare a 0.01 M solution of the pyridine derivative (either 6-(trifluoromethyl)pyridine or 6-methylpyridine) in deionized water.

  • Place a known volume (e.g., 25.0 mL) of the pyridine solution into a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution and begin stirring.

  • Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point (the point of steepest pH change).

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 0.01 M Pyridine Solution D Add Pyridine Solution to Beaker A->D B Prepare 0.1 M Standard HCl E Titrate with HCl in Small Increments B->E C Calibrate pH Meter C->D D->E F Record pH after Each Addition E->F G Plot pH vs. HCl Volume F->G H Determine Equivalence Point G->H I Calculate pKa at Half-Equivalence Point H->I

Workflow for pKa determination by potentiometric titration.
Comparison of SNAr Reaction Rates by UV-Vis Spectrophotometry

This kinetic study allows for a quantitative comparison of the reactivity of 2-halo-6-(trifluoromethyl)pyridine and 2-halo-6-methylpyridine in an SNAr reaction.[10]

Materials:

  • 2-Halo-6-(trifluoromethyl)pyridine

  • 2-Halo-6-methylpyridine

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the halopyridine substrates and the nucleophile in the chosen solvent.

  • Determine the wavelength of maximum absorbance (λmax) of the expected product, where the starting materials have minimal absorbance.

  • Set the spectrophotometer to the determined λmax and maintain a constant temperature.

  • In a cuvette, mix the nucleophile solution (in large excess) with the solvent.

  • Initiate the reaction by injecting a small, known volume of the halopyridine stock solution into the cuvette and start recording the absorbance as a function of time.

  • Continue data collection until the reaction is complete (absorbance plateaus).

  • Fit the absorbance vs. time data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

  • Repeat the experiment for the other halopyridine derivative under identical conditions.

  • Compare the k_obs values to determine the relative reactivity.

G A Prepare Stock Solutions B Determine λmax of Product A->B D Mix Nucleophile and Solvent in Cuvette A->D C Set up Spectrophotometer B->C C->D E Initiate Reaction with Halopyridine D->E F Record Absorbance vs. Time E->F G Calculate k_obs from Data F->G H Compare k_obs for both Substrates G->H

Workflow for comparative SNAr kinetics by UV-Vis spectrophotometry.

Conclusion

The choice between a 6-methyl and a 6-trifluoromethyl substituent on a pyridine ring offers a powerful strategy for fine-tuning molecular reactivity. The electron-donating methyl group enhances basicity and generally decreases reactivity in nucleophilic aromatic substitution, while the potent electron-withdrawing trifluoromethyl group has the opposite effect, significantly lowering basicity and activating the ring towards nucleophilic attack. In palladium-catalyzed cross-coupling reactions, the interplay of electronic activation and steric hindrance by the trifluoromethyl group presents a more nuanced scenario that requires careful consideration of the specific reaction conditions. The experimental protocols provided herein offer a clear path for the quantitative assessment of these differences, enabling researchers to make informed decisions in the design and synthesis of novel pyridine-based molecules for a wide range of applications.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). Retrieved March 7, 2026, from [Link]

  • Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline - Oreate AI Blog. (2026, January 7). Retrieved March 7, 2026, from [Link]

  • Studies on Pyridines: I. The Basicity of Pyridine Bases - Scite.ai. (n.d.). Retrieved March 7, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. (2025, November 17). Retrieved March 7, 2026, from [Link]

  • Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed. (2020, May 26). Retrieved March 7, 2026, from [Link]

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). New Journal of Chemistry, 42(16), 13461–13470. [Link]

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8395–8399. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Concerted nucleophilic aromatic substitutions - DASH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Experiment 7 — Nucleophilic Substitution. (n.d.). Retrieved March 7, 2026, from [Link]

  • Basicity Comparison: Pyrrole, Pyridine, Piperidine. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Diversification of Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylammoniums - ACS Publications. (2024, July 17). Retrieved March 7, 2026, from [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (2021, September 18). Retrieved March 7, 2026, from [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (2017, October 27). Retrieved March 7, 2026, from [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). Retrieved March 7, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. (2023, April 27). Retrieved March 7, 2026, from [Link]

  • (PDF) A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. (2023, April 21). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. - SciSpace. (2006, February 25). Retrieved March 7, 2026, from [Link]

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE - IRJET. (2019, April 15). Retrieved March 7, 2026, from [Link]

  • Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction - MDPI. (2023, May 24). Retrieved March 7, 2026, from [Link]

  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • Fast Suzuki–Miyaura Cross-Coupling Reaction with Hexacationic Triarylphosphine Bn-Dendriphos as Ligand. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • 2,4,6-Trimethylpyridine. (n.d.). Retrieved March 7, 2026, from [Link]

  • 6-chloro-2-methyl-3-(trifluoromethyl)pyridine - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

  • Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

[1][2] Executive Summary 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1602543-77-0 ) presents a complex disposal challenge due to its multi-functional structure containing a halogenated pyridine ring, a triflu...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 1602543-77-0 ) presents a complex disposal challenge due to its multi-functional structure containing a halogenated pyridine ring, a trifluoromethyl group (–CF₃), and a nitrile group (–CN).[1][2]

Improper disposal poses three critical risks:

  • Cyanide Generation: Contact with strong acids can release hydrogen cyanide (HCN) gas.

  • Fluorine Emission: Incomplete combustion releases hydrogen fluoride (HF) and perfluoroisobutene (PFIB) if incineration temperatures are insufficient.

  • Halogenated Toxicity: The iodine and pyridine core classify this as a persistent, toxic halogenated organic waste.

Core Directive: This compound must be segregated as "Toxic Halogenated Organic Solid" and destroyed via high-temperature incineration (>1100°C) with flue gas scrubbing. Under no circumstances should this enter aqueous waste streams or standard municipal trash.

Chemical & Hazard Profile

To understand the disposal logic, one must understand the molecule's stability and reactivity profile.

FeatureSpecificationDisposal Implication
CAS Number 1602543-77-0Unique identifier for waste manifests.[1][2]
Formula C₇H₂F₃IN₂High halogen content (F, I) requires specific incineration protocols.
Physical State SolidMust be packaged as solid waste; do not dissolve in solvents solely for disposal.[2]
–CN Group Nitrile (Position 3)ACID INCOMPATIBLE. Risk of HCN evolution at pH < 7.
–CF₃ Group Trifluoromethyl (Position 6)THERMAL STABILITY. Requires high BTU destruction to break C-F bonds.
–I Group Iodine (Position 2)Heavy halogen; classifies waste as "Halogenated."
Pre-Disposal Handling & Segregation

The Golden Rule: Segregation at the source prevents downstream catastrophes.

Step 1: Stabilization

Ensure the material is stable. If the compound is in solution, verify the solvent is compatible (e.g., DMSO, Dichloromethane).[1] If it is a dry solid, ensure it is free of acidic contaminants.

Step 2: Container Selection
  • Primary Container: High-density polyethylene (HDPE) or amber glass jar with a PTFE-lined screw cap.[1][2]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary tub to capture potential leaks.[1][2]

Step 3: Labeling

The label must be explicit. Do not use generic abbreviations.

  • Text: "Toxic Waste - Halogenated Solid - 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile"[1][2]

  • Hazard Codes: Toxic (Skull & Crossbones), Irritant.

  • Warning: "DO NOT MIX WITH ACIDS."

Step 4: Waste Stream Assignment

Do not mix with:

  • Oxidizers: (e.g., Peroxides, Nitric Acid) → Risk of violent reaction/explosion.

  • Acids: (e.g., HCl, H₂SO₄) → Risk of HCN generation.

  • Aqueous Waste: Keep this waste stream strictly organic/solid.[2]

Disposal Workflow (Decision Logic)

The following diagram outlines the decision process for researchers at the bench to ensure the compound reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation: 2-Iodo-6-(trifluoromethyl) pyridine-3-carbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste Stream StateCheck->SolidWaste Solid LiquidCheck Is it dissolved in Halogenated Solvent? StateCheck->LiquidCheck Liquid PackSolid Package in HDPE/Glass Jar (Double Bagged) SolidWaste->PackSolid Labeling LABELING: 'Toxic Halogenated Organic' + 'Contains Nitriles' PackSolid->Labeling HaloLiq Halogenated Solvent Waste (e.g., DCM, Chloroform) LiquidCheck->HaloLiq Yes NonHaloLiq Non-Halogenated Solvent Waste (e.g., DMSO, Methanol) LiquidCheck->NonHaloLiq No HaloLiq->Labeling NonHaloLiq->Labeling Storage Satellite Accumulation Area (Segregate from Acids/Oxidizers) Labeling->Storage EHSPickup EHS / Waste Contractor Pickup Storage->EHSPickup Destruction High-Temp Incineration (>1100°C) with Scrubber EHSPickup->Destruction

Figure 1: Decision tree for the segregation and disposal of fluorinated nitrile wastes.[1][2]

Professional Disposal Methods

This section is for the Environmental Health & Safety (EHS) team and waste contractors.

Recommended Method: High-Temperature Incineration

Due to the Trifluoromethyl (–CF₃) group, standard incineration (approx. 850°C) is often insufficient to fully mineralize the carbon-fluorine bonds.[1][2] Incomplete combustion can lead to the formation of fluorinated toxic byproducts.

  • Requirement: Rotary kiln incineration.

  • Temperature: Secondary combustion chamber must exceed 1100°C (2000°F) with a residence time of >2 seconds.

  • Scrubbing: The facility must be equipped with wet scrubbers (caustic soda/lime) to capture:

    • Hydrogen Fluoride (HF): Generated from the –CF₃ group.

    • Hydrogen Iodide/Iodine (HI/I₂): Generated from the –I group.

    • Nitrogen Oxides (NOx): Generated from the pyridine ring and nitrile.

Alternative: Chemical Treatment (Not Recommended for Routine Disposal)

Chemical hydrolysis (alkaline hydrolysis) is theoretically possible to convert the nitrile to a carboxylate, but the stability of the trifluoromethyl group and the toxicity of the iodine cleavage products make this inefficient and hazardous for general lab waste handling. Incineration is the only validated method for complete destruction. [2]

Emergency Spill Response

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep.[2] Cover with a damp paper towel or an oil-impregnated sweeping compound to suppress dust, then scoop into a waste container.[1][2]

    • Liquids: Absorb with vermiculite or sand.[2] Do not use acidic absorbents. [1][2]

  • Decontamination: Wipe the area with a mild detergent solution (pH 8-10).[2] Avoid strong bleach (oxidizers) or strong acids.

References
  • Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines. Organic Syntheses, 94, 46-53.[1][2] Retrieved March 9, 2026, from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile

This document provides a detailed protocol for the safe handling, use, and disposal of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile. As a specialized heterocyclic compound, its unique structure—incorporating an iodi...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile. As a specialized heterocyclic compound, its unique structure—incorporating an iodinated pyridine ring, a trifluoromethyl group, and a nitrile function—necessitates a rigorous and informed approach to laboratory safety. This guide is built upon established principles of chemical safety and data extrapolated from structurally analogous compounds to ensure a comprehensive safety framework for researchers, scientists, and drug development professionals.

Hazard Assessment: A Proactive Stance on Safety

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile, a thorough hazard assessment has been conducted by analyzing data from structurally related molecules. The primary hazards are associated with its potential for irritation, acute toxicity, and the general risks posed by halogenated aromatic compounds.[1][2][3]

The pyridine moiety itself is a flammable, toxic liquid that can cause irritation to the skin, eyes, and respiratory system.[2][4] The addition of an iodine atom, a trifluoromethyl group, and a nitrile group can further modify its reactivity and toxicological profile. Data from similar compounds suggest the following classifications under the Globally Harmonized System (GHS).

Table 1: Anticipated GHS Hazard Classifications | Hazard Class | Hazard Statement | Common GHS Pictogram | Supporting Sources | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) | H302: Harmful if swallowed |


|[5][6][7] |
| Skin Irritation | H315:  Causes skin irritation |

|[5][6][7][8] |
| Eye Irritation | H319:  Causes serious eye irritation |

|[5][6][7][8] |
| Specific Target Organ Toxicity | H335:  May cause respiratory irritation |

|[5][6][7][8] |

Core Directive: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final and most personal line of defense against chemical exposure. Its selection and use should be based on the highest potential risk. The causality for these PPE choices is grounded in mitigating the anticipated hazards of irritation and toxicity.

The Hierarchy of Controls

Before detailing specific PPE, it is crucial to understand that PPE is the last resort in ensuring laboratory safety. A robust safety culture prioritizes engineering and administrative controls to minimize direct contact with the hazard.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Handling_Workflow cluster_1 Safe Handling Workflow A 1. Preparation - Don full PPE - Verify fume hood function B 2. Weighing & Transfer - Perform inside fume hood - Use non-sparking tools A->B C 3. Reaction Setup - Keep container tightly closed - Ground equipment if necessary B->C D 4. Post-Handling - Decontaminate work area - Segregate waste C->D E 5. Doffing PPE - Remove gloves & coat properly - Wash hands thoroughly D->E

Caption: A systematic workflow for handling the chemical safely.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure. [2]

Table 2: Emergency First Aid & Spill Response | Situation | Procedure | Supporting Sources | | :--- | :--- | :--- | | Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. [9][10][11]| | Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately seek medical attention. [8][9][10]| | Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [8][12][11]| | Ingestion | Rinse mouth. Call a POISON CENTER or doctor immediately if you feel unwell. Do NOT induce vomiting. [6][11]| | Minor Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up, place in a sealed container for disposal, and decontaminate the area. Avoid generating dust. [9][10]| | Major Spill | Evacuate the laboratory immediately and alert emergency responders. |

Disposal Plan: Environmental Stewardship

Halogenated organic compounds can be persistent in the environment and may require special disposal considerations. [13][14]

  • Waste Segregation: All waste containing 2-Iodo-6-(trifluoromethyl)pyridine-3-carbonitrile, including contaminated consumables (gloves, wipes, pipette tips) and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Do not dispose of this chemical down the drain or in general waste. [15]The waste must be disposed of through a licensed hazardous waste disposal company. High-temperature decomposition or incineration is often the preferred method for organic iodine compounds. [16]* Regulatory Compliance: All disposal activities must adhere strictly to local, state, and federal regulations for hazardous waste. [13]The molecular stability that makes iodinated compounds useful in applications also contributes to their persistence in nature, making responsible disposal a critical concern. [14]

References

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). ATSDR. Retrieved from [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31. (2023, March 30). Retrieved from [Link]

  • Iodine Recycling Business – 株式会社合同資源. (n.d.). Retrieved from [Link]

  • What should not go down the drain: time, money and contrast media - EPOS™. (n.d.). Retrieved from [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization - MDPI. (2023, January 1). Retrieved from [Link]

  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents - Indico. (n.d.). Retrieved from [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18). Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]

  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from [Link]

  • 100366-74-3[2-Iodo-6-(trifluoromethyl)pyridine] - Acmec Biochemical. (n.d.). Retrieved from [Link]

  • 2-Iodo-6-(trifluoromethyl)pyridine - Oakwood Chemical. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

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